Phosphorous nitride
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
azanylidynephosphane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/NP/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPJVJYWEDDOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066255 | |
| Record name | Phosphorous nitride | |
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Molecular Weight |
44.981 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17739-47-8, 52934-12-0 | |
| Record name | Phosphorous nitride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17739-47-8 | |
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| Record name | Phosphorous nitride | |
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| Record name | Phosphorus nitride | |
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| Record name | Phosphorous nitride | |
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| Record name | Phosphorous nitride | |
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| Record name | Phosphorus nitride | |
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Foundational & Exploratory
Unveiling the Atomic Architecture: A Technical Guide to Phosphorus Nitride Crystal Structure Determination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the determination of phosphorus nitride's crystal structure, a critical aspect for its application in advanced materials and potentially as a scaffold in novel therapeutic agents. The intricate polymorphism of phosphorus nitride presents both a challenge and an opportunity for materials scientists and chemists. This document outlines the key experimental and theoretical methodologies employed to elucidate the atomic arrangement of this fascinating binary compound, with a focus on the most studied stoichiometry, P₃N₅.
The Polymorphic Landscape of Phosphorus Nitride (P₃N₅)
Triphosphorus pentanitride (P₃N₅) is known to exist in several polymorphic forms, each exhibiting distinct structural features and properties. The synthesis conditions, particularly pressure and temperature, play a pivotal role in determining the resulting crystal structure. To date, several crystalline polymorphs have been identified: α-P₃N₅, β-P₃N₅, γ-P₃N₅, δ-P₃N₅, and α'-P₃N₅.[1][2]
The fundamental building blocks of these structures are phosphorus-nitrogen polyhedra, with the coordination number of phosphorus varying between different polymorphs. Lower pressure phases are typically composed of PN₄ tetrahedra, while high-pressure polymorphs feature higher coordination numbers, including PN₅ square pyramids and PN₆ octahedra.[1][3]
Structural Overview of P₃N₅ Polymorphs
The crystal structures of the known P₃N₅ polymorphs are summarized below:
-
α-P₃N₅ and β-P₃N₅: These ambient-pressure polymorphs are built from a three-dimensional network of corner-sharing PN₄ tetrahedra.[3][4][5] They differ in the stacking sequence of identical sheets, akin to the polytypes observed in silicon carbide.[5] In these structures, nitrogen atoms are either two-coordinated (bridging two phosphorus atoms) or three-coordinated (bridging three phosphorus atoms).[3][4] Specifically, three-fifths of the nitrogen atoms are bonded to two phosphorus atoms, and two-fifths are bonded to three.[3][4]
-
γ-P₃N₅: This high-pressure modification consists of a more condensed network containing both PN₄ tetrahedra and PN₅ square-pyramidal units.[3] The increase in phosphorus coordination is a direct consequence of the high pressure applied during synthesis, leading to a denser structure.[3]
-
δ-P₃N₅: Synthesized under even higher pressures (around 72 GPa), this ultra-incompressible polymorph is exclusively composed of corner- and edge-sharing PN₆ octahedra.[1][6][7] The structure can be described as a distorted hexagonal close-packed arrangement of nitrogen atoms with phosphorus atoms occupying three-fifths of the octahedral voids.[6]
-
α'-P₃N₅: This polymorph is formed upon the decompression of δ-P₃N₅ to pressures below 7 GPa.[1][6] It is composed of PN₄ tetrahedra but has a significantly higher density than the α-P₃N₅ phase.[6][7]
The logical relationship between these key polymorphs as a function of pressure is illustrated in the following diagram:
Quantitative Crystallographic Data
The precise determination of lattice parameters and atomic positions is fundamental to understanding the structure-property relationships in phosphorus nitrides. The following tables summarize the key crystallographic data for various P₃N₅ polymorphs as determined by X-ray and electron diffraction techniques.
Table 1: Crystallographic Data for P₃N₅ Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Density (g/cm³) | Ref. |
| α-P₃N₅ | Monoclinic | Cc | - | - | - | - | 4 | 2.77 | [1][2] |
| γ-P₃N₅ | Orthorhombic | Imm2 | - | - | - | - | 2 | - | [2] |
| δ-P₃N₅ | Monoclinic | C2/c | 8.418(5) | 4.325(6) | 8.418(5) | 110.96(7) | 4 | - | [7] |
| α'-P₃N₅ | - | - | - | - | - | - | - | - | [6] |
Note: Detailed lattice parameters for α-P₃N₅ and γ-P₃N₅ are not consistently reported across the initial search results, indicating the challenges in obtaining high-quality single crystals for conventional diffraction studies.
Table 2: Selected Bond Lengths in Phosphorus Nitride Polymorphs
| Polymorph | Bond | Bond Length (Å) | Pressure | Ref. |
| δ-P₃N₅ | P-N (average) | 1.712(6) | 72 GPa | [6] |
| PN₂ | P-N | 1.699(3) | 134 GPa | [6] |
| PN₂ | N-N | 1.418(6) | 134 GPa | [6] |
Experimental Protocols for Structure Determination
The elucidation of phosphorus nitride's crystal structures relies on a combination of synthesis under controlled conditions and characterization using advanced analytical techniques.
Synthesis of Crystalline P₃N₅
A common method for synthesizing crystalline, hydrogen-free P₃N₅ involves the reaction of hexachlorocyclotriphosphazene ((PNCl₂)₃) with ammonium (B1175870) chloride (NH₄Cl).[4]
Experimental Protocol: Synthesis of α/β-P₃N₅
-
Reactant Preparation: Stoichiometric amounts of (PNCl₂)₃ and NH₄Cl (1:2 molar ratio) are thoroughly mixed.[4]
-
Sealing: The reaction mixture is sealed in an evacuated, thick-walled quartz ampule.[4]
-
Heating Profile: The ampule is heated in a tube furnace at 770 K for 12 hours, followed by a ramp up to 1050 K for 24 hours.[4]
-
Product Isolation: After cooling, gaseous byproducts like HCl are condensed by cooling the ampule with liquid nitrogen before opening under an inert atmosphere (e.g., argon).[4]
-
Purification: Surface deposits are removed by heating the product in a vacuum at 500 K. The final product is a fine, colorless crystalline powder.[4]
High-Pressure, High-Temperature (HP-HT) Synthesis
The synthesis of high-pressure polymorphs like γ-P₃N₅ and δ-P₃N₅ requires specialized equipment, such as a laser-heated diamond anvil cell (DAC).[2][6][7]
Experimental Workflow: HP-HT Synthesis and In Situ Characterization
Characterization Techniques
A multi-technique approach is essential for a comprehensive structural characterization of phosphorus nitrides.
-
X-ray Diffraction (XRD): Powder XRD is used for phase identification and to obtain initial structural information.[4] Single-crystal XRD, when feasible, provides the most accurate determination of the crystal structure.[6][7] For high-pressure studies, synchrotron-based single-crystal XRD is employed for in situ measurements within the DAC.[7]
-
Electron Diffraction (ED) and High-Resolution Transmission Electron Microscopy (HRTEM): These techniques are particularly valuable for characterizing microcrystalline or nanocrystalline samples and for identifying stacking faults and polytypes, as was the case for distinguishing α-P₃N₅ and β-P₃N₅.[4][5]
-
Raman Spectroscopy: This vibrational spectroscopy technique is highly sensitive to changes in local coordination and bonding. It is used to identify different polymorphs and to monitor phase transitions under pressure in situ.[6][8]
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P and ¹⁵N MAS NMR can provide information about the local chemical environments of phosphorus and nitrogen atoms, such as the number of non-equivalent atomic sites and the coordination numbers.[4] For instance, ¹⁵N NMR was used to distinguish between two- and three-coordinated nitrogen atoms in P₃N₅.[4]
-
Extended X-ray Absorption Fine Structure (EXAFS): This technique provides information on the local atomic structure, including bond lengths and coordination numbers, especially for amorphous or poorly crystalline materials.[4]
Experimental Protocol: X-ray Powder Diffraction
-
Sample Preparation: A finely ground powder of the phosphorus nitride sample is prepared.
-
Data Acquisition: The powder pattern is collected using a diffractometer, typically with Cu Kα radiation.[4]
-
Data Analysis: The diffraction pattern is analyzed to identify the crystalline phases present by comparing with standard diffraction databases. Indexing the pattern can provide the unit cell parameters. For a full structure solution from powder data, Rietveld refinement is employed.
Theoretical Calculations
In conjunction with experimental data, theoretical calculations, particularly those based on Density Functional Theory (DFT), are crucial for predicting the stability of different polymorphs, calculating their properties, and aiding in the interpretation of experimental results.[6][9] DFT calculations have been used to:
-
Predict the existence of novel high-pressure phases.[6]
-
Confirm the dynamic stability of newly synthesized structures.[6]
-
Calculate physical properties such as the bulk modulus.[6][7][8]
Conclusion
The determination of phosphorus nitride's crystal structure is a dynamic field of research, driven by advancements in high-pressure synthesis techniques and sophisticated characterization methods. The rich polymorphism of P₃N₅, spanning from tetrahedral networks to fully octahedral frameworks, highlights the remarkable versatility of phosphorus-nitrogen bonding. A thorough understanding of these crystal structures, achieved through the synergistic application of the experimental and theoretical approaches outlined in this guide, is paramount for unlocking the full potential of these materials in diverse technological and scientific domains.
References
- 1. Triphosphorus pentanitride - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. inorganic chemistry - What is the structure of N₅P₃? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. [PDF] Phosphorus Nitride P3N5: Synthesis, Spectroscopic, and Electron Microscopic Investigations | Semantic Scholar [semanticscholar.org]
- 6. arxiv.org [arxiv.org]
- 7. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
Theoretical Exploration of Phosphorus Nitride's Electronic Landscape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies concerning the electronic properties of phosphorus nitride (PN) compounds. It delves into the computational methodologies employed, summarizes key findings on various PN stoichiometries and polymorphs, and presents the data in a structured format for comparative analysis. This document serves as a resource for understanding the electronic structure, stability, and potential applications of this versatile class of materials.
Computational Methodologies in the Study of Phosphorus Nitrides
Theoretical investigations into the properties of phosphorus nitrides predominantly rely on first-principles calculations, which are based on quantum mechanics. These computational "experiments" allow for the prediction of material properties from fundamental principles, guiding experimental synthesis and characterization.
Density Functional Theory (DFT) is the most widely used method for calculating the electronic structure of solids. It is based on the principle that the total energy of a system is a unique functional of its electron density.
Core Principles:
-
Kohn-Sham Equations: DFT reformulates the complex many-body problem into a set of single-particle equations (the Kohn-Sham equations) that are computationally more tractable.
-
Exchange-Correlation Functional: The primary approximation in DFT lies in the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of exchange and correlation. The choice of functional is critical for accuracy.
-
Local Density Approximation (LDA): One of the earliest and simplest approximations.
-
Generalized Gradient Approximation (GGA): Functionals like Perdew–Burke–Enzerhof (PBE) are widely used and offer improved accuracy over LDA by considering the gradient of the electron density.[1]
-
Hybrid Functionals: Functionals like Heyd-Scuseria-Ernzerhof (HSE) incorporate a portion of exact Hartree-Fock exchange, often yielding more accurate band gap predictions.[2][3][4]
-
A typical workflow for calculating electronic properties using DFT is illustrated below.
For simpler molecules like the PN monomer, more computationally intensive but highly accurate methods are often employed to benchmark DFT results.
Core Principles:
-
Hartree-Fock (HF): This method solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. It neglects electron correlation, which can be a significant limitation.
-
Coupled-Cluster (CC) Theory: Methods like Coupled-Cluster with Singles and Doubles and perturbative triples (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy.[5] They systematically include electron correlation effects that are missing in HF.
Protocol for High-Accuracy PN Monomer Calculation:
-
Method Selection: Choose a high-level theoretical method, such as CCSD(T), for accurate energy calculations, and a robust DFT functional, like KT3, for comparison.[5]
-
Basis Set Selection: Employ a series of Dunning's correlation-consistent basis sets (e.g., aug-cc-pVXZ where X=D, T, Q, 5, 6) or Jensen's polarization-consistent basis sets (aug-pc-n).[5]
-
Extrapolation: Calculate properties with systematically larger basis sets and extrapolate the results to the Complete Basis Set (CBS) limit to minimize basis set incompleteness error.[5]
-
Corrections: Include corrections for zero-point vibrational energy (ZPVE), core-valence electron correlation, and relativistic effects for the highest possible accuracy.[5]
Electronic Properties of Phosphorus Nitride Compounds
Theoretical studies have explored various forms of phosphorus nitride, from the simple diatomic molecule to complex, high-pressure crystalline phases.
The diatomic PN molecule is a fundamental system for benchmarking theoretical methods.[5] Extensive studies have been performed to accurately predict its structural, electronic, and spectral properties.[5] The PN triple bond is polarized toward the nitrogen atom.[6] Coordination to a metal, such as molybdenum, can stabilize the PN ligand while maintaining significant multiple bond character.[6]
| Property | Method | Value | Reference |
| Equilibrium Bond Distance (Re) | Experiment | 1.49086 Å | [6] |
| MRCI+CV+SR | 1.5393 Å | [7] | |
| Dissociation Energy (De) | Experiment | 5.352 eV | [7] |
| MRCI+CV+SR | 5.2242 eV | [7] | |
| Vibrational Frequency (ωe) | Experiment | 1103.35 cm-1 | [7] |
| MRCI+CV+SR | 1104.29 cm-1 | [7] |
Table 1: Comparison of experimental and high-level theoretical spectroscopic constants for the A¹Π state of the PN molecule. The theoretical values (MRCI with core-valence and scalar relativistic corrections) show excellent agreement with experimental data.[7]
Under high-pressure and high-temperature conditions, phosphorus and nitrogen react to form dense, three-dimensional network solids with unique electronic properties.[1] These syntheses are often guided and validated by DFT calculations.[1][8]
-
α-P₃N₅ and γ-P₃N₅: These are two known polymorphs at lower pressures. Theoretical calculations indicate that α-P₃N₅ transforms into the denser γ-P₃N₅ phase at approximately 6 GPa.[8]
-
δ-P₃N₅: Synthesized at 72 GPa, this phase features a dense 3D network of PN₆ octahedra.[1] DFT calculations confirmed its dynamical stability and predicted it to be a semiconductor.[1][9]
-
α'-P₃N₅: This novel solid is formed upon decompression of δ-P₃N₅ below 7 GPa and is stable at ambient conditions.[1] It is based on PN₄ tetrahedra and has a smaller band gap than the α phase, hypothesized to be a consequence of its higher density.[1]
-
PN₂: Formed at an even higher pressure of 134 GPa, this compound also features a network of corner-sharing PN₆ octahedra.[1]
The electronic band structure of these materials determines their electrical conductivity. δ-P₃N₅, for example, is calculated to be an indirect band gap semiconductor.
| Compound | Synthesis Pressure | Computational Method | Calculated Band Gap (eV) | Band Gap Type |
| δ-P₃N₅ | 72 GPa | DFT (PBE) | 2.8 | Indirect |
| α'-P₃N₅ | Decompression (<7 GPa) | DFT | Smaller than α-P₃N₅ | - |
Table 2: Calculated electronic properties of high-pressure phosphorus nitride polymorphs. Note that the PBE functional is known to often underestimate the true band gap of semiconductors.[1]
Theoretical studies have also explored ternary compounds to tune electronic properties. A monolayer of B₂PN has been investigated for its stability and electronic and thermoelectric properties using DFT.[2][3][4]
Calculations confirmed that monolayer B₂PN is dynamically and thermally stable.[2][3][4] It is predicted to be a direct band gap semiconductor, making it a potential candidate for optoelectronic applications.[2][3][4]
| Property | PBE Functional | HSE Functional | Units |
| Band Gap (Direct) | 0.25 | 0.4 | eV |
| Seebeck Coefficient (max) | - | 1.55 | mV K⁻¹ |
| Figure of Merit (ZT) at 700K | - | 1.14 (hole-doped) | - |
Table 3: Calculated electronic and thermoelectric properties of monolayer B₂PN. The more accurate HSE functional predicts a larger band gap. The high figure of merit suggests potential for thermoelectric applications.[2][3][4]
Conclusion
Theoretical studies, primarily leveraging Density Functional Theory, are indispensable for exploring the rich and complex field of phosphorus nitrides. Computational methods have successfully predicted the existence and stability of novel high-pressure phases like δ-P₃N₅ and have been crucial in characterizing their electronic structures.[1] These studies reveal that PN compounds can range from wide-gap semiconductors to materials with potential for thermoelectric applications, depending on their stoichiometry and crystal structure. The synergy between advanced computational techniques and high-pressure synthesis continues to expand the known phase space of the phosphorus-nitrogen system, paving the way for the discovery of new materials with exceptional properties.
References
- 1. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural, electronic and thermoelectric properties of boron phosphorous nitride B2PN via first principles study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural, electronic and thermoelectric properties of boron this compound B2PN via first principles study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
A Technical Guide to the Spectroscopic Analysis of Triphosphorus Pentanitride (P₃N₅) using IR and NMR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of triphosphorus pentanitride (P₃N₅) utilizing Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed to offer a comprehensive resource for researchers and professionals involved in materials science and related fields where the characterization of inorganic compounds is critical. This document details experimental protocols, presents key spectroscopic data, and illustrates the analytical workflow.
Introduction to Triphosphorus Pentanitride (P₃N₅)
Triphosphorus pentanitride (P₃N₅) is a binary inorganic compound composed of phosphorus and nitrogen.[1] This white, solid material is known for its chemical inertness, thermal stability, and complex polymorphism, with several known forms including α-P₃N₅, α'-P₃N₅, γ-P₃N₅, and δ-P₃N₅.[1] The structural and electronic properties of P₃N₅ make it a material of interest for applications in ceramics, electronic materials, and as a host for luminescent centers. Spectroscopic techniques such as IR and NMR are indispensable for the structural elucidation and characterization of this compound.
Synthesis of P₃N₅ for Spectroscopic Analysis
A reliable synthesis of pure, stoichiometric, and crystalline P₃N₅ is crucial for obtaining high-quality spectroscopic data. A commonly employed laboratory-scale synthesis is detailed below.
Experimental Protocol: Synthesis of Crystalline P₃N₅ [2]
-
Reactants: Hexachlorocyclotriphosphazene ((PNCl₂)₃) and ammonium (B1175870) chloride (NH₄Cl). For ¹⁵N NMR studies, ¹⁵N-enriched NH₄Cl is used.[2]
-
Procedure:
-
Stoichiometric amounts of (PNCl₂)₃ and NH₄Cl (1:2 molar ratio) are sealed in an evacuated, thick-walled quartz ampule.[2]
-
The reaction mixture is heated in an electrical tube furnace for 12 hours at 770 K (497 °C) and then for 24 hours at 1050 K (777 °C).[2]
-
After cooling, the ampule is opened under a pure argon atmosphere. Gaseous hydrogen chloride, a byproduct, can be condensed by cooling the ampule with liquid nitrogen.[2]
-
Surface deposits of unreacted starting materials and byproducts are removed by heating the product in a vacuum at 500 K (227 °C).[2]
-
-
Product: A fine, crystalline, colorless powder of P₃N₅.[2]
An alternative synthesis involves the reaction of phosphorus pentachloride (PCl₅) with ammonia (B1221849) (NH₃) at temperatures between 200 °C and 300 °C.[1]
Infrared (IR) Spectroscopic Analysis
IR spectroscopy is a powerful tool for probing the vibrational modes of chemical bonds within a material. In P₃N₅, IR spectra are dominated by the stretching and bending vibrations of the P-N bonds.
Experimental Protocol: FT-IR Spectroscopy of P₃N₅ [2]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS113v, is suitable for this analysis.[2]
-
Sample Preparation:
-
Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹).
Interpretation of IR Spectra
The IR spectrum of crystalline P₃N₅ is characterized by strong absorption bands corresponding to the covalent network of P-N bonds. The absence of bands in the region of 3200-3500 cm⁻¹ indicates the absence of N-H bonds, confirming a pure binary nitride.[2]
Table 1: Summary of IR Absorption Data for P₃N₅
| Vibrational Mode | Amorphous P₃N₅ (cm⁻¹) | Crystalline P₃N₅ (cm⁻¹) | Reference |
| P-N Stretching | ~950 (broad) | 800 - 1200 | [1][2] |
| P-N Stretching | ~1350 (broad) | [2] | |
| Bending Modes | 400 - 600 | [1] |
Note: In crystalline samples, the broad absorption bands observed in the amorphous material split into sharper, more defined peaks.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Solid-state NMR (ssNMR) spectroscopy provides detailed information about the local chemical environment of phosphorus and nitrogen atoms within the P₃N₅ structure. Due to the structural complexity and polymorphism of P₃N₅, ssNMR is essential for distinguishing different atomic sites.
Experimental Protocol: Solid-State NMR Spectroscopy of P₃N₅ [2][3]
-
Instrumentation: A solid-state NMR spectrometer, such as a Varian Unity 400, is used.[2][3]
-
Sample Preparation: The crystalline P₃N₅ powder (approximately 300 mg) is packed into a cylindrical rotor (e.g., made of boron nitride).[2][3]
-
Data Acquisition Parameters:
-
Technique: Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain higher resolution spectra.[2][3]
-
Observing Frequencies: Approximately 161.9 MHz for ³¹P and 40.5 MHz for ¹⁵N on a 9.4 T magnet (400 MHz for ¹H).[2][3]
-
Referencing: Chemical shifts for ³¹P are referenced to 85% H₃PO₄, and for ¹⁵N, to ¹⁵NH₄Cl (used as an internal standard).[2][3]
-
¹⁵N Enrichment: Due to the low natural abundance of ¹⁵N, isotopic enrichment of the P₃N₅ sample (using ¹⁵NH₄Cl in the synthesis) is necessary for acquiring ¹⁵N NMR spectra with a good signal-to-noise ratio.[3]
-
Interpretation of NMR Spectra
³¹P Solid-State NMR: The ³¹P MAS NMR spectrum of crystalline P₃N₅ reveals multiple resonances, indicating the presence of several distinct phosphorus environments. The chemical shifts are consistent with phosphorus atoms in tetrahedral coordination with nitrogen.[1][2]
¹⁵N Solid-State NMR: The ¹⁵N MAS NMR spectrum provides insights into the different nitrogen coordination environments. In the structure of P₃N₅, nitrogen atoms can be bonded to either two or three phosphorus atoms. The spectrum shows distinct signals corresponding to these different local structures.[2]
Table 2: Summary of Solid-State NMR Data for Crystalline P₃N₅
| Nucleus | Chemical Shift (ppm) | Intensity Ratio (approximate) | Assignment | Reference |
| ³¹P | -10 to -30 | Tetrahedral P environments | [1] | |
| ³¹P | -46.0 | 5 | Tetrahedral P environments | [2] |
| ³¹P | -48.2 | 5 | Tetrahedral P environments | [2] |
| ³¹P | -56.2 | 1 | Tetrahedral P environments | [2] |
| ³¹P | -59.7 | 1 | Tetrahedral P environments | [2] |
| ³¹P | -64.8 | 4 | Tetrahedral P environments | [2] |
| ¹⁵N | ~40 | N bonded to P | [2] | |
| ¹⁵N | ~90 | N bonded to P | [2] | |
| ¹⁵N | 0 | Internal Standard (¹⁵NH₄Cl) | [2] |
Visualized Workflows and Relationships
To further clarify the experimental and logical processes involved in the spectroscopic analysis of P₃N₅, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of P₃N₅.
Caption: Logical relationship between P₃N₅ structure and spectroscopic data.
Conclusion
The combination of IR and solid-state NMR spectroscopy provides a powerful analytical framework for the characterization of triphosphorus pentanitride. IR spectroscopy confirms the formation of the P-N network and the absence of hydrogen-containing impurities. Solid-state NMR, particularly with ¹⁵N enrichment, offers detailed insights into the distinct crystallographic sites of both phosphorus and nitrogen atoms, which is essential for understanding the complex structures of P₃N₅ polymorphs. The experimental protocols and data presented in this guide serve as a valuable resource for researchers working on the synthesis and characterization of P₃N₅ and related advanced materials.
References
In-Depth Technical Guide to the Synthesis and Characterization of Amorphous Phosphorus Nitride
For Researchers, Scientists, and Drug Development Professionals
Amorphous phosphorus nitride (a-PN), a fascinating inorganic polymer, has garnered significant interest across various scientific disciplines due to its unique combination of physical and chemical properties. This guide provides a comprehensive overview of the synthesis and characterization of amorphous phosphorus nitride, with a focus on providing detailed experimental protocols and comparative data to aid researchers in this field.
Introduction to Amorphous Phosphorus Nitride
Amorphous phosphorus nitride, most commonly with the stoichiometry P₃N₅, is a non-crystalline solid characterized by a three-dimensional network of corner-sharing PN₄ tetrahedra.[1] Unlike its crystalline counterparts, the lack of long-range order in a-PN gives rise to distinct properties, including a high dielectric strength of approximately 10⁷ V/cm and a wide optical band gap of about 5.1 eV.[2] Its remarkable chemical stability, rendering it insoluble in most common solvents, and thermal stability up to high temperatures further enhance its appeal for a range of applications.[2][3] The inherent polarity of the P-N bond contributes to its unique dielectric properties.[4]
Synthesis Methodologies
The properties of amorphous phosphorus nitride are intrinsically linked to the synthesis method employed. This section details common techniques for the preparation of a-PN, providing insights into the experimental parameters that govern the final material characteristics.
Solid-State Reaction in Autoclave
A prevalent method for synthesizing amorphous phosphorus nitride powder involves the solid-state reaction of phosphorus pentachloride (PCl₅) and sodium azide (B81097) (NaN₃) in an autoclave.[3][5][6]
Experimental Protocol:
-
Reactants: Analytical grade phosphorus pentachloride (PCl₅) and sodium azide (NaN₃).
-
Procedure: A typical synthesis involves placing 0.005 mol of PCl₅ and 0.025 mol of NaN₃ into a titanium alloy autoclave (e.g., 50 mL capacity).[3] The autoclave is then sealed and maintained at a temperature of 250 °C for 15 hours.[3]
-
Post-synthesis purification: After cooling to room temperature, the product is collected and washed sequentially with carbon disulfide, benzene, absolute alcohol, and distilled water to remove unreacted precursors and byproducts.[3] The resulting light-yellow powder is then dried in a vacuum at 100 °C for 4 hours.[3]
-
Influence of Parameters: The reaction is sensitive to temperature and duration. Temperatures below 190 °C lead to incomplete reactions, while temperatures exceeding 300 °C can result in the formation of elemental phosphorus.[3] A reaction time of at least 10-15 hours is generally required for complete conversion.[3]
Plasma-Enhanced Chemical Vapor Deposition (PECVD)
Plasma-enhanced chemical vapor deposition is a versatile technique for depositing thin films of amorphous phosphorus nitride on various substrates. This method allows for lower deposition temperatures compared to traditional CVD by utilizing plasma to activate the precursor gases.
Experimental Protocol:
While specific parameters for a-PN are not extensively detailed in the direct search results, a general procedure can be outlined based on PECVD of other nitride films:[7][8]
-
Precursors: A phosphorus source (e.g., phosphine (B1218219) (PH₃) or phosphorus trichloride (B1173362) (PCl₃)) and a nitrogen source (e.g., nitrogen gas (N₂) or ammonia (B1221849) (NH₃)).
-
System: A parallel plate PECVD reactor is commonly used.[8]
-
Deposition Parameters:
Reactive Sputtering
Reactive sputtering is another thin-film deposition technique where a target material is sputtered in the presence of a reactive gas.
Experimental Protocol:
-
Target: A high-purity phosphorus or a phosphorus-containing target.
-
Sputtering Gas: A mixture of an inert gas (e.g., Argon) and a reactive gas (Nitrogen). The ratio of N₂ to Ar is a key parameter.[10]
-
System: A DC or RF magnetron sputtering system.
-
Deposition Parameters:
-
Base Pressure: Typically evacuated to less than 1 x 10⁻⁶ Torr.[11]
-
Working Pressure: Maintained in the mTorr range (e.g., 20-80 mTorr).[11]
-
Power: RF power can be varied, for instance, from 100 W to 400 W.[12][13]
-
Substrate Temperature: Can range from room temperature to several hundred degrees Celsius.
-
Ammonolysis of Phosphorus Halides
This method involves the reaction of a phosphorus halide with an ammonia source at elevated temperatures.
Experimental Protocol:
A common procedure involves the reaction of hexachlorocyclotriphosphazene ((PNCl₂)₃) with ammonium (B1175870) chloride (NH₄Cl).[1]
-
Reactants: Stoichiometric amounts of (PNCl₂)₃ and NH₄Cl (e.g., a 1:2 molar ratio).[1]
-
Procedure: The reactants are sealed in an evacuated, thick-walled quartz ampule. The mixture is heated in a tube furnace, for example, for 12 hours at 770 K followed by 24 hours at 1050 K.[1] Amorphous products are typically obtained at lower temperatures (below 1000 K).[1]
-
Purification: Gaseous byproducts like HCl are condensed by cooling the ampule with liquid nitrogen before opening. Surface deposits can be removed by heating in a vacuum.[1]
Characterization Techniques
A multi-faceted approach is necessary to thoroughly characterize the structure, composition, and properties of amorphous phosphorus nitride.
Spectroscopic Methods
-
X-ray Photoelectron Spectroscopy (XPS): XPS is crucial for determining the elemental composition and chemical bonding states.
-
Experimental Protocol: Spectra are typically recorded using a monochromatic X-ray source (e.g., Mg Kα at 1253.6 eV).[3] High-resolution scans of the P 2p and N 1s regions are acquired. The binding energies are often calibrated using the C 1s peak (284.70 eV) as a reference.[3]
-
Data Interpretation: The binding energy of the P 2p peak in phosphorus nitride is typically around 133.4 eV, and the N 1s peak is around 398.8 eV.[3] Quantification of the peak areas allows for the determination of the P:N atomic ratio.[3]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the vibrational modes of the P-N bonds.
-
Experimental Protocol: Spectra are recorded in the mid-infrared range (e.g., 400-4000 cm⁻¹). For powdered samples, the KBr pellet technique is common. For thin films, measurements can be done in transmission or reflection mode.
-
Data Interpretation: Amorphous P₃N₅ typically shows two broad absorption bands around 950 cm⁻¹ and 1350 cm⁻¹, which are attributed to P-N stretching modes.[1][2] The absence of sharp peaks confirms the amorphous nature of the material.
-
-
Raman Spectroscopy: Raman spectroscopy provides complementary information on the vibrational modes.
-
Experimental Protocol: A laser source (e.g., He-Ne laser at 632.8 nm) is used to excite the sample, and the scattered light is analyzed.[10]
-
Data Interpretation: Similar to FTIR, the Raman spectrum of a-PN is characterized by broad bands, in contrast to the sharp peaks observed for crystalline phases.
-
Microscopic and Diffraction Techniques
-
Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology of the a-PN.
-
Experimental Protocol for Powders: A small amount of the powder is dispersed in a suitable solvent (e.g., ethanol (B145695) or acetone) using an ultrasonic bath. A drop of the suspension is then placed on a carbon-coated copper grid and allowed to dry.[2]
-
Data Interpretation: TEM images can reveal the particle size, shape, and degree of agglomeration. For example, a-PN synthesized by the autoclave method often exhibits a flake-like morphology.[3][6]
-
-
X-ray Diffraction (XRD): XRD is the primary technique to confirm the amorphous nature of the material.
-
Experimental Protocol: A powdered sample is scanned over a range of 2θ angles using a monochromatic X-ray source (e.g., Cu Kα).
-
Data Interpretation: The absence of sharp Bragg diffraction peaks and the presence of broad humps in the diffractogram are characteristic of an amorphous structure.[14]
-
Properties of Amorphous Phosphorus Nitride
The properties of a-PN can vary depending on the synthesis method. A summary of key quantitative data is presented in the tables below for easy comparison.
Table 1: Electronic and Optical Properties of Amorphous Phosphorus Nitride
| Property | Synthesis Method | Value | Reference |
| Band Gap | Low-Pressure Plasma | ~5.1 eV | [2] |
| High-Pressure Synthesis (δ-P₃N₅) | ~2.8 eV (indirect) | [14] | |
| Refractive Index | Amorphous III-V Nitrides (for comparison) | ~1.8 (at 1.0-2.5 eV) | [1] |
| Dielectric Constant | Amorphous Boron Nitride (for comparison) | ~1.8 | [15] |
Table 2: Compositional and Structural Properties of Amorphous Phosphorus Nitride
| Property | Synthesis Method | Value | Reference |
| P:N Atomic Ratio | PCl₅ + NaN₃ in Autoclave | 3:4.91 | [3] |
| P 2p Binding Energy | PCl₅ + NaN₃ in Autoclave | 133.4 eV | [3] |
| N 1s Binding Energy | PCl₅ + NaN₃ in Autoclave | 398.8 eV | [3] |
| FTIR P-N Stretching Bands | Ammonolysis of (PNCl₂)₃ | ~950 cm⁻¹, ~1350 cm⁻¹ | [1] |
Workflow and Logical Relationships
The synthesis and characterization of amorphous phosphorus nitride follow a logical workflow, where the choice of synthesis parameters directly influences the material's properties.
Caption: General workflow for the synthesis and characterization of amorphous phosphorus nitride.
The following diagram illustrates the relationship between key PECVD parameters and the resulting film properties.
Caption: Influence of PECVD parameters on amorphous phosphorus nitride film properties.
Conclusion
The synthesis and characterization of amorphous phosphorus nitride are critical for harnessing its potential in various advanced applications. The choice of synthesis methodology and the precise control of experimental parameters are paramount in tailoring the material's properties to meet specific requirements. This guide has provided a detailed overview of common synthesis and characterization techniques, along with key experimental protocols and comparative data, to serve as a valuable resource for researchers in this exciting field. Further research into refining synthesis processes, particularly for thin-film deposition techniques like PECVD and reactive sputtering, will undoubtedly expand the horizons for the application of this unique material.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Refractive index and extinction coefficient of thin film materials - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. redalyc.org [redalyc.org]
- 11. mdpi.com [mdpi.com]
- 12. RF Power Effect On Structural Characteristics Of Amorphous Carbon Nitride Thin Films Deposited By Reactive Radiofrequency Sputtering | Moroccan Journal of Condensed Matter [revues.imist.ma]
- 13. researchgate.net [researchgate.net]
- 14. arxiv.org [arxiv.org]
- 15. Exploring Dielectric Properties in Models of Amorphous Boron Nitride [arxiv.org]
Detecting the Fingerprint of Phosphorus: A Technical Guide to PN in the Interstellar Medium
For Immediate Release
This technical guide provides researchers, scientists, and astrochemical professionals with a comprehensive overview of the detection, characteristics, and chemical pathways of Phosphorus Nitride (PN) in the interstellar medium (ISM). As the first phosphorus-bearing molecule discovered in interstellar space, PN serves as a crucial probe into the astrochemistry of this life-essential element. This document summarizes key observational data, details the methodologies for its detection, and visualizes the chemical and observational processes involved.
Introduction to Interstellar PN
Phosphorus is a fundamental element for life as we know it, yet its cosmic journey and chemical evolution are not fully understood. The detection of Phosphorus Nitride (PN) in 1987 marked a significant milestone, opening a window into the interstellar chemistry of phosphorus.[1] PN is predominantly found in dense, hot regions of gas associated with star formation, such as Orion-KL, Sgr B2, and W51.[2][3] Its abundance in these high-temperature environments suggests that its formation is driven by processes occurring in shocked gas or outflows from young stars, rather than the quiescent ion-molecule chemistry typical of cold molecular clouds.[2][3]
Quantitative Observational Data
The detection of PN is achieved through radio astronomy by observing its rotational transitions. Each transition corresponds to a specific frequency, which acts as a unique spectral fingerprint for the molecule. The most commonly observed transitions are summarized below.
Table 1: Observed Rotational Transitions of PN
| Transition | Frequency (MHz) | Source of Data |
| J = 2-1 | 93979.7695 | Cologne Database for Molecular Spectroscopy[4] |
| J = 3-2 | 140967.8310 | Cologne Database for Molecular Spectroscopy |
| J = 5-4 | 234935.5990 | Cologne Database for Molecular Spectroscopy |
| J = 6-5 | 281919.2900 | Cologne Database for Molecular Spectroscopy |
Observations have yielded crucial data on the amount and concentration of PN in various star-forming regions. These findings are essential for constraining astrochemical models.
Table 2: PN Detections and Derived Physical Properties
| Source | Transition(s) Observed | Telescope(s) | Column Density (N) (cm⁻²) | Fractional Abundance (χ) (relative to H₂) | Reference |
| Orion-KL | J=2-1, 3-2, 5-4, 6-5 | FCRAO 14m | 3-4 x 10¹³ | 1-4 x 10⁻¹⁰ | [2][3] |
| Sgr B2 | J=2-1 | FCRAO 14m | - | - | [2][3] |
| W51 | J=2-1 | FCRAO 14m | - | - | [2][3] |
| NGC 253 | J=2-1 | ALMA | 1.20 x 10¹³ (GMC 6) | 8.0 x 10⁻¹² (GMC 6) |
Experimental Protocols: Observing PN in the ISM
The detection of PN relies on the principles of rotational spectroscopy, conducted using large single-dish radio telescopes or interferometers like ALMA. The following protocol outlines the typical methodology for a molecular line observation.
3.1. Observation Planning:
-
Source Selection: A target interstellar cloud known for active star formation (e.g., Orion-KL) is chosen.
-
Transition Selection: Based on the expected physical conditions (temperature, density) and available instrumentation, one or more rotational transitions of PN are selected (see Table 1).
-
Frequency Calculation: The rest frequency of the chosen transition (ν₀) is obtained from a spectral line catalog (e.g., CDMS, JPL). The observing frequency (ν) is then calculated to account for the Doppler shift caused by the relative motion of the source with respect to the observatory.
3.2. Data Acquisition at the Telescope:
-
Tuning the Receiver: The telescope's heterodyne receiver is tuned to the calculated sky frequency (ν). The local oscillator is phase-locked to ensure frequency stability.
-
Pointing and Focusing: The telescope is accurately pointed at the target coordinates. Pointing is calibrated by observing a nearby, strong source of known position. The focus is optimized to maximize signal strength.
-
Observing Mode: A position-switching or frequency-switching technique is typically employed. In position-switching, the telescope alternates between observing the target source ("on-source") and a nearby patch of empty sky ("off-source"). This allows for the subtraction of background noise from the atmosphere and the instrument itself.
-
Data Collection: The incoming signal is directed to a spectrometer (e.g., a filter bank or an autocorrelator), which splits the signal into thousands of narrow frequency channels, producing a high-resolution spectrum. Data is integrated over a period ranging from minutes to hours to achieve a sufficient signal-to-noise ratio.
3.3. Data Reduction and Analysis:
-
Calibration: The raw data is calibrated to convert the measured antenna temperature (Tₐ*) into a standardized physical unit, typically Kelvin (K). This involves observing a source of known temperature.
-
Baseline Subtraction: A polynomial function is fitted to the emission-free channels of the spectrum and subtracted to remove any residual instrumental artifacts, resulting in a flat baseline.
-
Spectral Line Analysis: The calibrated spectrum is analyzed. The presence of PN is confirmed if an emission feature appears at the expected Doppler-shifted frequency.
-
Parameter Derivation: A Gaussian profile is fitted to the detected line to measure its intensity, width, and central velocity. These parameters are then used in radiative transfer models (assuming Local Thermodynamic Equilibrium or using non-LTE methods) to derive physical properties like the column density and fractional abundance of PN.
Visualizing the Processes
To better illustrate the complex relationships in PN astrochemistry and observation, the following diagrams are provided.
Caption: Key gas-phase formation and destruction routes for PN.
The primary formation pathways for PN in the ISM are believed to be the barrierless neutral-neutral reactions: P + CN → PN + C and N + CP → PN + C.[2][3] Conversely, a significant destruction mechanism is the reaction of PN with atomic carbon: PN + C → P + CN.[3]
Caption: Standard workflow for PN detection and analysis.
Conclusion
The study of interstellar PN provides critical insights into the cosmic cycle of phosphorus. Its detection, primarily in energetic star-forming regions, points to a chemistry driven by shocks and high temperatures. The detailed methodologies and data presented in this guide serve as a foundational resource for professionals engaged in astrochemistry and molecular astrophysics. Future observations with next-generation telescopes will continue to refine our understanding of PN and the broader role of phosphorus in the galaxy.
References
high-pressure phase diagram of phosphorous nitride
An In-depth Technical Guide to the High-Pressure Phase Diagram of Phosphorus Nitride
Introduction
Phosphorus nitrides represent a class of compelling materials with significant potential for applications requiring high hardness, thermal stability, and wide bandgaps. The exploration of their behavior under extreme conditions of pressure and temperature has unveiled a rich and complex phase diagram, leading to the synthesis of novel polymorphs with unique crystal structures and remarkable properties.[1][2] The use of techniques such as laser-heated diamond anvil cells (LH-DAC) has been pivotal in overcoming the high kinetic barrier associated with the strong N≡N triple bond, enabling direct chemical reactions between phosphorus and nitrogen at gigapascal pressures.[2][3][4] This guide provides a comprehensive overview of the known high-pressure phases of phosphorus nitride, details the experimental methodologies for their synthesis, and presents a summary of their key characteristics.
High-Pressure Phases of Phosphorus Nitride
Under high-pressure and high-temperature (HP-HT) conditions, the phosphorus-nitrogen system exhibits a variety of crystalline phases. The application of pressure tends to increase the coordination number of phosphorus by nitrogen, leading to denser and more incompressible structures, in accordance with the pressure-coordination rule.[3][5][6] Several polymorphs of P₃N₅ have been identified, alongside other stoichiometries like PN₂ that become stable at megabar pressures.[7]
Quantitative Data Summary
The properties of experimentally synthesized and theoretically predicted high-pressure phosphorus nitride phases are summarized below.
| Phase | Formula | Synthesis Pressure (GPa) | Synthesis Temperature (K) | Crystal System | Space Group | P Coordination | Bulk Modulus (K₀, GPa) | Notes |
| α-P₃N₅ | P₃N₅ | 9.1 | 2000-2500 | Monoclinic | Cc | 4 (PN₄ tetrahedra) | 134 (calc.) | Observed as an intermediate in γ-P₃N₅ synthesis; metastable up to 32.6 GPa.[3][5][8] |
| γ-P₃N₅ | P₃N₅ | 9.1 - 12 | 1500 - 2500 | Orthorhombic | Imm2 | 4 & 5 (PN₄, PN₅) | 130.27 | Persists up to 80 GPa at room temperature.[3][9][10] |
| δ-P₃N₅ | P₃N₅ | 72 | Laser Heating | Orthorhombic | Pnma | 6 (PN₆ octahedra) | 322 | Ultra-incompressible; transforms to α'-P₃N₅ upon decompression.[7][9] |
| α'-P₃N₅ | P₃N₅ | Formed < 7 | Room Temp. | Monoclinic | P2₁/c | 4 (PN₄ tetrahedra) | - | Recovered at ambient conditions from δ-P₃N₅.[1][7] |
| PN₂ | PN₂ | 134 | Laser Heating | Orthorhombic | Pnnm | 6 (PN₆ octahedra) | 339 (calc.) | Ultra-incompressible pernitride.[7][9] |
| PN₃ | PN₃ | ~10 (calc.) | - | Orthorhombic | Immm | 6 (PN₆ octahedra) | - | Theoretically predicted metastable superconductor.[11] |
Experimental Protocols
The synthesis of high-pressure phosphorus nitride phases is predominantly achieved through the direct reaction of elemental phosphorus and nitrogen within a laser-heated diamond anvil cell (LH-DAC).[2][3]
High-Pressure, High-Temperature Synthesis via LH-DAC
1. Sample Loading:
-
A diamond anvil cell (DAC), such as a BX90-type, is used to generate static high pressures.[7]
-
A small piece of elemental phosphorus (e.g., black or red phosphorus) is placed into a sample chamber drilled in a metallic gasket, which is pre-indented between the two diamond anvils.[6][7]
-
A pressure-transmitting medium, which also serves as the nitrogen source, is loaded into the chamber. Cryogenically loaded liquid nitrogen is commonly used to ensure a pure nitrogen environment.[3][6]
-
Ruby spheres or gold flakes are included in the sample chamber to serve as pressure calibrants via the ruby fluorescence method or the gold equation of state, respectively.[6]
2. Compression and Laser Heating:
-
The DAC is compressed to the target pressure, which can range from several GPa to over 100 GPa.[3][7] The pressure is monitored in situ using the aforementioned calibrants.
-
A high-power infrared laser (e.g., Nd:YAG) is focused onto the phosphorus sample to induce heating to temperatures typically between 1500 K and 2500 K.[3][8] This provides the necessary activation energy for the reaction between phosphorus and the dense nitrogen medium.[3][5]
-
The reaction is often monitored in situ.
3. In Situ Characterization:
-
Synchrotron X-ray Diffraction (XRD): Single-crystal or powder XRD is performed during and after laser heating to identify the crystal structures of the synthesized products.[3][7][9] This technique is crucial for determining lattice parameters, space groups, and identifying new phases.
-
Raman Spectroscopy: In situ Raman spectroscopy is used to probe the vibrational modes of the material, providing complementary structural information and confirming phase transitions.[3][9]
4. Decompression and Recovery:
-
After synthesis and characterization at high pressure, the sample is slowly decompressed to ambient conditions.
-
During decompression, further phase transitions can be observed, such as the transformation of δ-P₃N₅ to the recoverable α'-P₃N₅ phase below 7 GPa.[7]
-
Recovered samples can be further analyzed ex situ.
Visualizing Workflows and Phase Relationships
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the relationships between different phosphorus nitride phases.
Conclusion
The high-pressure phase diagram of phosphorus nitride is a testament to the transformative power of extreme conditions in materials synthesis. Research has moved from the initial synthesis of α- and γ-P₃N₅, characterized by four- and five-fold coordinated phosphorus, to the discovery of ultra-incompressible δ-P₃N₅ and PN₂ phases containing elusive six-fold coordinated PN₆ octahedra.[3][7][10] These findings not only bridge a significant gap in the understanding of pnictogen nitrides but also highlight the potential for creating novel, superhard materials with advanced properties.[7] The ability to recover unique phases like α'-P₃N₅ at ambient conditions by using high-pressure polymorphs as precursors opens up new, previously inaccessible areas of phase space for materials discovery.[7]
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. High-Pressure Synthesis of Pnictogen Nitrides [iris.cnr.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Pressure Synthesis of Pnictogen Nitrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.chalmers.se [research.chalmers.se]
- 7. arxiv.org [arxiv.org]
- 8. High-Pressure and High-Temperature Chemistry of Phosphorus and Nitrogen: Synthesis and Characterization of α- and γ-P3N5 [research.chalmers.se]
- 9. researchgate.net [researchgate.net]
- 10. High-Pressure Synthesis of γ-P3 N5 at 11 GPa and 1500 °C in a Multianvil Assembly: A Binary Phosphorus(V) Nitride with a Three-Dimensional Network Structure from PN4 Tetrahedra and Tetragonal PN5 Pyramids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel superconducting skutterudite-type phosphorus nitride at high pressure from first-principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
electronic band structure calculations for P3N5
An In-depth Technical Guide to the Electronic Band Structure of Triphosphorus Pentanitride (P₃N₅)
Introduction
Triphosphorus pentanitride (P₃N₅) is a binary inorganic compound notable for its rich polymorphism and its properties as a wide band-gap semiconductor. Its complex three-dimensional network structures, built from phosphorus-nitrogen polyhedra, give rise to distinct electronic properties that are of significant interest for applications in microelectronics and advanced ceramics. This document provides a comprehensive technical overview of the electronic band structure of P₃N₅, focusing on its various polymorphs as investigated through computational and experimental methodologies.
P₃N₅ exists in several polymorphic forms, with their stability being highly dependent on pressure. The ambient-pressure phase is denoted as α-P₃N₅. Under high pressure, α-P₃N₅ transforms into γ-P₃N₅ at approximately 6-11 GPa. At even higher pressures, other phases such as δ-P₃N₅ (above 67 GPa) and α'-P₃N₅ (formed upon decompression from the δ-phase) have been synthesized and characterized. The coordination of phosphorus by nitrogen atoms is a key structural differentiator among these polymorphs, ranging from tetrahedral (PN₄) in the α-phases to a mix of tetrahedral and square pyramidal (PN₅) in the γ-phase, and exclusively octahedral (PN₆) in the high-pressure δ-phase.
Methodologies for Determining Electronic Structure
The electronic band structure of P₃N₅ has been elucidated through a synergistic approach combining theoretical calculations and experimental spectroscopy.
Computational Protocols: Density Functional Theory (DFT)
First-principles calculations based on Density Functional Theory (DFT) are the primary theoretical tool for investigating the electronic properties of P₃N₅ polymorphs.
Calculation Steps:
-
Structural Optimization: The initial step involves relaxing the crystal structure of a given P₃N₅ polymorph to find its ground-state geometry. This is achieved by minimizing the forces on the atoms and the stress on the unit cell.
-
Self-Consistent Field (SCF) Calculation: A static SCF calculation is performed on the relaxed structure using a uniform k-point grid to obtain the ground-state charge density.
-
Electronic Structure Calculation: The electronic band structure and density of states (DOS) are then calculated non-self-consistently using the charge density from the SCF step. For band structure plots, the calculation is performed along high-symmetry directions in the reciprocal space (line-mode).
Exchange-Correlation Functionals: The choice of the exchange-correlation functional is critical for accurately predicting electronic properties, especially the band gap.
-
Perdew-Burke-Ernzerhof (PBE): A common functional within the Generalized Gradient Approximation (GGA). While computationally efficient, it is known to systematically underestimate the band gap of semiconductors and insulators.
-
Heyd-Scuseria-Ernzerhof (HSE06): A hybrid functional that mixes a portion of exact Hartree-Fock exchange with a GGA functional. This approach often yields more accurate band gaps that are in better agreement with experimental values, though at a higher computational cost.
Caption: Workflow for DFT-based electronic structure calculations.
Experimental Protocols: Synthesis and Spectroscopy
Experimental validation of theoretical predictions is crucial. High-pressure synthesis is used to obtain the different polymorphs, and spectroscopic techniques are employed to measure their electronic properties.
High-Pressure Synthesis:
-
Objective: To synthesize P₃N₅ polymorphs that are stable only under high-pressure and high-temperature conditions.
-
Apparatus: A laser-heated diamond anvil cell (DAC) is commonly used.
-
Procedure:
-
Precursors (e.g., elemental phosphorus and molecular nitrogen) are loaded into the DAC.
-
The sample is compressed to a target pressure (e.g., 9.1 GPa for γ-P₃N₅).
-
A laser is used to heat the sample to high temperatures (e.g., 2000-2500 K) to induce a chemical reaction.
-
The resulting products are characterized in-situ using techniques like synchrotron X-ray diffraction (XRD) and Raman spectroscopy.
-
Soft X-ray Spectroscopy:
-
Objective: To experimentally measure the band gap and probe the electronic density of states.
-
Methodology: This involves two complementary techniques:
-
X-ray Emission Spectroscopy (XES): Probes the occupied electronic states (valence band).
-
X-ray Absorption Spectroscopy (XAS): Probes the unoccupied electronic states (conduction band).
-
-
Band Gap Determination: The experimental band gap is determined by the energy difference between the valence band maximum (from XES) and the conduction band minimum (from XAS).
Caption: Experimental workflow for P₃N₅ synthesis and characterization.
Electronic Properties of P₃N₅ Polymorphs
The electronic band structure, particularly the band gap, varies significantly across the different polymorphs of P₃N₅ due to their distinct crystal structures and bonding environments.
Data Presentation
The following tables summarize the key structural and electronic data for the known polymorphs of P₃N₅.
Table 1: Crystal Structure and Lattice Parameters of P₃N₅ Polymorphs.
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å, °) | P-N Coordination |
| α-P₃N₅ | Monoclinic | C2/c | a=8.33, b=4.77, c=7.86, β=105.7 | PN₄ Tetrahedra |
| γ-P₃N₅ | Orthorhombic | Imm2 | a=12.87, b=2.61, c=4.40 | PN₄ Tetrahedra & PN₅ Pyramids |
| δ-P₃N₅ | Orthorhombic | Cmc2₁ | a=8.70, b=4.87, c=11.23 (at 72 GPa) | PN₆ Octahedra |
| α'-P₃N₅ | Monoclinic | P2₁/c | a=9.26, b=4.69, c=8.27, β=104.2 | PN₄ Tetrahedra |
Note: Lattice parameters are for ambient conditions unless otherwise stated.
Table 2: Electronic Band Gap Data for P₃N₅ Polymorphs.
| Polymorph | Method | Functional | Band Gap (eV) | Gap Type | Reference |
| α-P₃N₅ | Experimental (XES/XAS) | - | 5.87 ± 0.20 | - | |
| α-P₃N₅ | DFT | HSE06 | 4.97 | Indirect | |
| α-P₃N₅ | DFT | PBE | 5.21 | Indirect | |
| δ-P₃N₅ | DFT | PBE | 2.8 | Indirect |
Discussion of Electronic Structure
-
α-P₃N₅: This is a wide band-gap insulator. Experimental measurements using soft X-ray spectroscopy firmly establish its band gap at 5.87 eV. DFT calculations confirm the indirect nature of the band gap. As expected, the PBE functional underestimates the gap compared to the experimental value, while the HSE06 hybrid functional provides a value closer to, but still lower than, the experiment. The density of states shows a high degree of covalency in the P-N bonds.
-
γ-P₃N₅: This high-pressure phase is formed by the reconstruction of α-P₃N₅ and features a more complex structure with two distinct phosphorus environments (tetrahedral and square pyramidal). While specific band gap values are not as readily available in the literature, its denser and more complex structure suggests its electronic properties will differ from the α-phase.
-
δ-P₃N₅: Synthesized at very high pressures (above 70 GPa), this polymorph is the first binary phosphorus nitride to feature exclusively six-fold coordinated phosphorus atoms (PN₆ octahedra). DFT calculations using the PBE functional predict an indirect band gap of 2.8 eV. It is important to note that this value is likely significantly underestimated due to the limitations of the PBE functional for band gap calculations. The true band gap is expected to be larger, classifying it as a semiconductor.
-
α'-P₃N₅: This phase is formed upon the decompression of δ-P₃N₅ and is stable at ambient conditions. Its structure consists of PN₄ tetrahedra, similar to α-P₃N₅, but with a unique arrangement and a 12.4% higher density. Detailed electronic structure calculations for this recently discovered polymorph are still forthcoming but are necessary to understand its potential applications.
Caption: Pressure-induced transformations between P₃N₅ polymorphs.
Conclusion
The electronic structure of P₃N₅ is intrinsically linked to its complex polymorphism. The ambient pressure α-phase is a wide band-gap insulator, while high-pressure polymorphs like δ-P₃N₅ exhibit smaller, yet still significant, semiconductor band gaps. The primary method for theoretical investigation is Density Functional Theory, where the choice of functional (e.g., PBE vs. HSE06) is critical for obtaining accurate band gap predictions. These computational studies, when combined with experimental synthesis and advanced spectroscopic measurements, provide a robust framework for understanding and predicting the electronic properties of this versatile material. Further research into the electronic band structure of the more recently discovered α'-P₃N₅ phase will be valuable for exploring its potential technological applications.
An In-depth Technical Guide to the Vibrational Modes of Crystalline Phosphorus Nitride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vibrational modes of crystalline phosphorus nitride (P₃N₅). It delves into the synthesis of various polymorphs, the experimental protocols for their characterization, and a detailed analysis of their vibrational spectra. This document is intended to serve as a valuable resource for researchers and scientists working with phosphorus nitride and related materials.
Introduction to Crystalline Phosphorus Nitride
Phosphorus nitride (P₃N₅) is a binary compound of phosphorus and nitrogen that exhibits a range of crystalline structures, each with unique physical and chemical properties.[1][2] These materials are characterized by a three-dimensional network of corner-sharing PN₄ tetrahedra.[1][3] The arrangement of these tetrahedra and the connectivity between nitrogen and phosphorus atoms give rise to several polymorphs, including α-P₃N₅, β-P₃N₅, γ-P₃N₅, δ-P₃N₅, and α'-P₃N₅.[2][4][5] The study of the vibrational modes of these crystalline structures through infrared (IR) and Raman spectroscopy provides crucial insights into their bonding, symmetry, and lattice dynamics.
Synthesis of Crystalline Phosphorus Nitride Polymorphs
The synthesis of different P₃N₅ polymorphs requires specific reaction conditions, often involving high temperatures and pressures.
Synthesis of α-P₃N₅ and β-P₃N₅
The α and β phases are typically synthesized at near-ambient pressures. A common laboratory method involves the reaction of hexachlorocyclotriphosphazene ((PNCl₂)₃) with ammonium (B1175870) chloride (NH₄Cl).[1]
Experimental Protocol:
-
Stoichiometric amounts of (PNCl₂)₃ and NH₄Cl (1:2 molar ratio) are sealed in an evacuated quartz ampule.[1]
-
The reaction mixture is heated in a tube furnace to 770 K for 12 hours, followed by 1050 K for 24 hours.[1]
-
The ampule is cooled with liquid nitrogen to condense the gaseous hydrogen chloride byproduct.[1]
-
The ampule is opened under a pure argon atmosphere.[1]
-
Surface deposits are removed by heating in a vacuum at 500 K, yielding a fine, colorless crystalline powder of P₃N₅.[1] At temperatures below 1000 K, amorphous samples are typically obtained.[1]
Another established method is the reaction of phosphorus pentachloride (PCl₅) with ammonia (B1221849) (NH₃) at temperatures between 200 °C and 300 °C.[2]
High-Pressure Synthesis of γ-P₃N₅, δ-P₃N₅, and α'-P₃N₅
The high-pressure polymorphs are synthesized from elemental phosphorus and nitrogen or by the transformation of other P₃N₅ phases in a laser-heated diamond anvil cell (DAC).[5][6][7]
Experimental Protocol (General for High-Pressure Synthesis):
-
A diamond anvil cell (DAC) is loaded with a starting material, such as red or black phosphorus.[5]
-
The sample chamber is filled with a pressure-transmitting medium, which also acts as the nitrogen source (e.g., molecular nitrogen).
-
The pressure is increased to the desired level (e.g., >12 GPa for γ-P₃N₅, 72 GPa for δ-P₃N₅).[5][6]
-
The sample is heated to high temperatures (e.g., >2000 K) using a laser.[7]
-
The synthesized phase is characterized in-situ using techniques like X-ray diffraction and Raman spectroscopy.[5][6]
-
δ-P₃N₅ transforms into the novel α'-P₃N₅ solid upon decompression below 7 GPa, which is stable at ambient conditions.[5][8]
Vibrational Spectroscopy of Crystalline Phosphorus Nitride
Vibrational spectroscopy is a powerful tool to probe the structural characteristics of P₃N₅ polymorphs. The observed Raman and infrared active modes are directly related to the symmetry of the crystal lattice and the nature of the P-N bonds.
Infrared Spectroscopy
Infrared spectroscopy of crystalline P₃N₅ reveals characteristic absorption bands corresponding to P-N stretching and bending vibrations.
Experimental Protocol (FT-IR Spectroscopy):
-
A small amount of the crystalline P₃N₅ powder is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Alternatively, for Attenuated Total Reflectance (ATR)-IR spectroscopy, the powder is placed directly on the ATR crystal.
-
The infrared spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The spectral range typically covers 400 cm⁻¹ to 4000 cm⁻¹.
Table 1: Summary of Infrared Absorption Data for Crystalline P₃N₅
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| P-N Stretching | ~950 and ~1350 (broad bands that split in crystalline samples) | [1] |
| P-N Stretching | 800 - 1200 | [2] |
| Bending Modes | 400 - 600 | [2] |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying high-pressure phases in a diamond anvil cell.
Experimental Protocol (Raman Spectroscopy):
-
The crystalline P₃N₅ sample is placed on a microscope slide or, for high-pressure studies, within a diamond anvil cell.[6]
-
A laser of a specific wavelength (e.g., 407 nm) is focused on the sample.[9]
-
The scattered light is collected and analyzed by a spectrometer to generate the Raman spectrum.
-
For high-pressure measurements, the pressure is determined using the ruby fluorescence method.
Table 2: Summary of Raman Spectroscopy Data for Crystalline P₃N₅ Polymorphs
| Polymorph | Pressure | Wavenumber (cm⁻¹) | Reference |
| α-P₃N₅ | Ambient | 350, 520, 780 | [2] |
| γ-P₃N₅ | High Pressure | Not specified in detail in the provided abstracts | [6][7] |
| δ-P₃N₅ | 82 GPa | 416, 626, 673, 838 | [10] |
Visualizing Experimental and Logical Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key workflows and relationships in the study of crystalline phosphorus nitride.
Conclusion
The vibrational spectroscopy of crystalline phosphorus nitride provides a deep understanding of the structure and bonding in its various polymorphs. This guide has summarized the key synthetic routes and spectroscopic data for α-, β-, γ-, δ-, and α'-P₃N₅. The presented experimental protocols and workflows offer a practical framework for researchers in the field. Further investigations, particularly detailed theoretical calculations of the phonon modes for all polymorphs, will continue to enhance our understanding of these fascinating materials.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. webqc.org [webqc.org]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. [PDF] Phosphorus Nitride P3N5: Synthesis, Spectroscopic, and Electron Microscopic Investigations | Semantic Scholar [semanticscholar.org]
- 5. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.chalmers.se [research.chalmers.se]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arxiv.org [arxiv.org]
Unveiling Novel Phosphorus Nitride Polymorphs Under Extreme Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of new phosphorus nitride polymorphs discovered under high-pressure, high-temperature conditions. The exploration of these novel materials, driven by advancements in experimental techniques, opens up new avenues for the development of advanced materials with exceptional properties. This document details the experimental protocols, summarizes key quantitative data, and visualizes the complex relationships and processes involved in their discovery.
Introduction to High-Pressure Phosphorus Nitrides
The field of high-pressure chemistry has recently unveiled a fascinating landscape of novel phosphorus nitride compounds.[1][2][3][4] By subjecting elemental phosphorus and nitrogen to extreme pressures and temperatures, researchers have synthesized several new polymorphs, moving beyond the previously known α-P3N5 and γ-P3N5 phases.[2][5] These discoveries are significant as they introduce materials with unique crystal structures and properties, including ultra-incompressibility.[6][7] This guide focuses on the recently discovered α′-P3N5, δ-P3N5, and PN2 polymorphs, which feature phosphorus atoms with higher coordination numbers, a characteristic long sought after in binary pnictogen nitrides.[6][8]
Newly Discovered High-Pressure Polymorphs of Phosphorus Nitride
Recent investigations into the phosphorus-nitrogen system at pressures extending up to the megabar regime have led to the synthesis of three new phosphorus nitride phases: α′-P3N5, δ-P3N5, and PN2.[6][8] These discoveries mark a significant advancement in the field, as δ-P3N5 and PN2 are the first binary phosphorus nitrides to feature the elusive PN6 octahedra.[6]
δ-P3N5: A High-Density Polymorph
Synthesized at approximately 72 GPa and temperatures exceeding 2600 K, δ-P3N5 possesses a monoclinic crystal structure (space group C2/c).[6] Its structure can be described as a distorted hexagonal close-packed arrangement of nitrogen atoms with phosphorus atoms occupying three-fifths of the octahedral voids.[6] This phase is notably dense and exhibits high incompressibility, with a bulk modulus calculated to be 322(6) GPa.[6][7] However, δ-P3N5 is not recoverable at ambient conditions and transforms into α′-P3N5 when the pressure is reduced to below 7 GPa.[6]
α′-P3N5: A Metastable Polymorph
The α′-P3N5 polymorph is formed upon the decompression of δ-P3N5 and is stable at ambient conditions.[6][7] While it shares the same PN4 tetrahedral units and atomic coordination as the α-P3N5 polymorph, it is significantly denser (by 12.4%).[6] The formation of α′-P3N5 highlights how high-pressure synthesis can unlock pathways to novel materials that are inaccessible through conventional methods.[8]
PN2: A Pernitride with Extreme Incompressibility
At even higher pressures, around 134 GPa, and temperatures above 2600 K, a new stoichiometry, PN2, is formed.[6] This pernitride features PN6 octahedra cross-linked by nitrogen dimers, with each nitrogen atom forming three P-N bonds and one N-N single bond.[6] The PN2 phase is characterized by its remarkable incompressibility, with a predicted bulk modulus of 339.0 GPa, classifying it as an ultra-incompressible solid.[6] Attempts to decompress PN2 have shown it to be stable down to at least 109 GPa.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for the newly discovered phosphorus nitride polymorphs, providing a basis for comparison of their synthesis conditions and structural properties.
| Polymorph | Synthesis Pressure (GPa) | Synthesis Temperature (K) | Crystal System | Space Group |
| δ-P3N5 | 72 - 118[6][8] | > 2600[6] | Monoclinic[6] | C2/c[6] |
| α′-P3N5 | Formed on decompression of δ-P3N5 below 7 GPa[6] | N/A | Monoclinic | P21/c |
| PN2 | 134[6] | > 2600[6] | Monoclinic | P21/c |
| Polymorph | Bulk Modulus (K0) (GPa) | Volume per Formula Unit (V0) (ų) | Key Structural Features |
| δ-P3N5 | 322(6)[6][7] | 245.7(6)[7] | Distorted hcp of N with P in 3/5 of octahedral voids, forming PN6 octahedra.[6] |
| α′-P3N5 | Not Reported | ~215 (at 1 bar)[7] | Composed of PN4 tetrahedra; 12.4% denser than α-P3N5.[6] |
| PN2 | 339.0[6] | 86.3[6] | Contains PN6 octahedra and pernitride ([N2]4-) units.[6] |
Experimental Protocols
The synthesis of these novel phosphorus nitride polymorphs relies on advanced high-pressure and high-temperature techniques, primarily utilizing a laser-heated diamond anvil cell (LH-DAC).[1][2][5]
Sample Preparation and Loading
-
Starting Materials : High-purity red or black phosphorus is used as the phosphorus source.[6] Gaseous molecular nitrogen serves as the nitrogen source.[6]
-
Diamond Anvil Cell (DAC) Preparation : BX90-type diamond anvil cells are typically used to generate the required high pressures.[6][8]
-
Loading : A small sample of phosphorus is placed into the sample chamber of the DAC. The cell is then cryogenically loaded with nitrogen to ensure a nitrogen-rich environment.[6]
High-Pressure Synthesis
-
Compression : The DAC is gradually compressed to the target pressure, which can range from 72 GPa to 137 GPa.[6]
-
Laser Heating : Once the desired pressure is reached, the sample is heated to temperatures exceeding 2600 K using a high-power laser.[6] This high temperature is crucial for overcoming the kinetic barriers to reaction between phosphorus and nitrogen.
-
Reaction : The combination of high pressure and high temperature induces a direct chemical reaction between phosphorus and nitrogen, leading to the formation of the new crystalline polymorphs.[1][2]
In-Situ Characterization
-
Synchrotron X-ray Diffraction (XRD) : Single-crystal or powder X-ray diffraction is performed in-situ (while the sample is under pressure) at synchrotron facilities.[6] This technique is essential for determining the crystal structure of the newly formed phases.
-
Raman Spectroscopy : Raman spectroscopy is used to probe the vibrational modes of the material, providing complementary information about the local bonding environment and confirming the formation of new phases.[9]
Decompression and Recovery
-
Controlled Decompression : The pressure on the DAC is slowly released to observe the stability of the high-pressure phases and to identify any phase transformations that occur upon decompression.[6]
-
Ambient Condition Analysis : If a phase is recoverable to ambient conditions, as is the case with α′-P3N5, further ex-situ characterization can be performed.[6]
Visualizing Synthesis and Phase Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the pressure-induced phase transitions in the phosphorus-nitrogen system.
Caption: Experimental workflow for the synthesis of new phosphorus nitride polymorphs.
Caption: Pressure-induced phase transitions in the phosphorus-nitrogen system.
Conclusion
The discovery of new high-pressure polymorphs of phosphorus nitride, including δ-P3N5, α′-P3N5, and PN2, has significantly expanded our understanding of the chemistry of pnictogen nitrides.[1][6][8] The use of advanced experimental techniques like the laser-heated diamond anvil cell has been instrumental in accessing these novel phases.[2] The unique structural features of these materials, particularly the presence of PN6 octahedra, lead to remarkable properties such as ultra-incompressibility.[6] The ability to recover metastable phases like α′-P3N5 at ambient conditions opens up possibilities for their application in various technological fields.[6][8] Further research into this fascinating system is expected to uncover more novel materials with tailored properties.
References
- 1. High-Pressure Synthesis of Pnictogen Nitrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Pressure Synthesis of Pnictogen Nitrides [iris.cnr.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Quantum Chemical Perspective on the Phosphorus-Nitrogen Bond: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorus-nitrogen (PN) bond is a fundamental interaction in chemistry, underpinning the structure and reactivity of a diverse array of molecules, from inorganic polymers and flame retardants to biologically active compounds and ligands in catalysis. The nuanced nature of this bond, which can range from a classic single bond to a triple bond, dictates the geometry, stability, and electronic properties of these molecules. Understanding the intricacies of PN bonding is therefore crucial for the rational design of new materials and therapeutic agents.
This technical guide provides an in-depth exploration of the PN bond through the lens of modern quantum chemical methods. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical tools available to dissect and understand this critical chemical linkage. By presenting quantitative data, detailed methodologies, and clear visualizations, this guide aims to bridge the gap between computational theory and practical application in the laboratory.
Theoretical Methods for Interrogating the PN Bond
The characterization of the PN bond relies on a suite of sophisticated quantum chemical techniques that provide insights into its electronic structure and energetic properties. The primary methods employed are geometry optimization and vibrational frequency calculations, which yield fundamental information about the molecular structure and the strength of the bond. To gain a deeper understanding of the nature of the interaction, several analytical methods are commonly applied to the calculated wave function.
Natural Bond Orbital (NBO) Analysis: This method translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling the familiar Lewis structures. NBO analysis provides quantitative information about the hybridization of the atomic orbitals involved in the PN bond, the bond polarity, and the extent of electron delocalization through donor-acceptor interactions.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method that analyzes the topology of the electron density to partition a molecule into atomic basins. By examining the properties of the electron density at the bond critical point (BCP) between the phosphorus and nitrogen atoms, one can characterize the nature of the interaction. Key descriptors include the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), which help to distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions.
Energy Decomposition Analysis (EDA): EDA is a valuable tool for dissecting the total interaction energy between two fragments—in this case, a phosphorus-containing fragment and a nitrogen-containing fragment—into physically meaningful components. A typical EDA scheme partitions the interaction energy into electrostatic, Pauli repulsion, and orbital interaction terms. The orbital interaction term, which represents the covalent contribution to the bond, can be further decomposed into contributions from σ and π orbitals, providing a detailed picture of the bonding mechanism.
Data Presentation: A Comparative Analysis of PN Bonds
To illustrate the utility of these quantum chemical methods, the following tables summarize key computed properties for simple molecules representing PN single, double, and triple bonds. These molecules, aminophosphine (B1255530) (H₂P-NH₂), phosphinidene-amine (HP=NH), and phosphorus mononitride (P≡N), serve as archetypal examples of the different bonding motifs. The data has been compiled from various high-level theoretical studies to provide a comparative overview.
| Molecular Property | H₂P-NH₂ (Single Bond) | HP=NH (Double Bond) | P≡N (Triple Bond) | Computational Method |
| PN Bond Length (Å) | ~1.70 | ~1.56 | 1.491 | Various (e.g., MP2, CCSD(T)) |
| PN Vibrational Frequency (cm⁻¹) | ~900 | ~1100 | 1337 | Various (e.g., DFT, MP2) |
| PN Bond Dissociation Energy (kcal/mol) | ~80 | ~120 | ~117 | G3X, B3LYP |
Table 1: Comparison of Key Molecular Properties for PN Single, Double, and Triple Bonds. This table highlights the expected trends of decreasing bond length and increasing vibrational frequency with increasing bond order. The bond dissociation energies also generally increase with bond order, reflecting the greater strength of multiple bonds.
| NBO Parameter | H₂P-NH₂ (Single Bond) | HP=NH (Double Bond) | P≡N (Triple Bond) | Computational Method |
| Wiberg Bond Index | ~0.9 | ~1.8 | ~2.7 | B3LYP/6-311+G(d,p) |
| Natural Charge on P | +0.4 to +0.6 | +0.2 to +0.4 | -0.2 to 0.0 | B3LYP/6-311+G(d,p) |
| Natural Charge on N | -0.8 to -1.0 | -0.6 to -0.8 | +0.2 to 0.0 | B3LYP/6-311+G(d,p) |
Table 2: Natural Bond Orbital (NBO) Analysis of PN Bonds. The Wiberg Bond Index, a measure of bond order, clearly reflects the single, double, and triple bond character of the selected molecules. The natural charges reveal a significant polarity in the single and double bonds, with phosphorus being electropositive and nitrogen electronegative. In the triple bond of P≡N, the charge distribution is much less polarized.
| QTAIM Parameter at BCP | H₂P-NH₂ (Single Bond) | HP=NH (Double Bond) | P≡N (Triple Bond) | Computational Method |
| Electron Density, ρ(r) | ~0.20 | ~0.35 | ~0.45 | B3LYP/6-311+G(d,p) |
| Laplacian of ρ(r), ∇²ρ(r) | Negative | Negative | Negative | B3LYP/6-311+G(d,p) |
| Total Energy Density, H(r) | Negative | Negative | Negative | B3LYP/6-311+G(d,p) |
Table 3: Quantum Theory of Atoms in Molecules (QTAIM) Analysis of PN Bonds. The increasing electron density at the bond critical point (BCP) from single to triple bond is indicative of increasing bond strength and covalency. The negative values of the Laplacian and total energy density for all three bond types are characteristic of shared-shell (covalent) interactions.
| EDA Component (kcal/mol) | H₂P-NH₂ (Single Bond) | HP=NH (Double Bond) | P≡N (Triple Bond) | Computational Method |
| Electrostatic Interaction | Attractive | Attractive | Attractive | BP86/TZ2P |
| Pauli Repulsion | Repulsive | Repulsive | Repulsive | BP86/TZ2P |
| Orbital Interaction | Dominantly Attractive (σ) | Strongly Attractive (σ + π) | Very Strongly Attractive (σ + 2π) | BP86/TZ2P |
Table 4: Energy Decomposition Analysis (EDA) of PN Bonds. This table qualitatively illustrates how the nature of the orbital interaction changes with bond order. While the electrostatic interaction is always attractive and the Pauli repulsion is always repulsive, the orbital interaction term becomes increasingly dominant and involves contributions from π orbitals as the bond order increases from single to triple.
Methodologies
A typical quantum chemical study of PN bonding involves a series of well-defined computational steps. The following provides a generalized protocol for such an investigation.
1. Molecular Structure Generation: The initial step involves building the three-dimensional structure of the PN-containing molecule of interest. This can be done using molecular modeling software.
2. Geometry Optimization: The initial structure is then optimized to find the minimum energy geometry. This is typically performed using Density Functional Theory (DFT) with a functional such as B3LYP, and a sufficiently large basis set, for example, 6-311+G(d,p). The optimization process is complete when the forces on all atoms are close to zero and the energy has converged.
3. Vibrational Frequency Calculation: Once the geometry is optimized, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: first, to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and second, to obtain the vibrational frequencies, including the PN stretching frequency, which is a key indicator of bond strength.
4. Wavefunction Analysis: With the optimized geometry and converged wavefunction, the detailed bonding analysis can be performed.
- NBO Analysis: This is typically requested as a post-processing step in the quantum chemistry software. The output will provide information on natural charges, bond orders (e.g., Wiberg Bond Index), and the composition of the natural bond orbitals.
- QTAIM Analysis: This requires specialized software that can read the wavefunction file from the quantum chemistry calculation. The analysis will locate the bond critical points and calculate the topological properties of the electron density at these points.
- EDA: This analysis is performed by defining the molecule as two interacting fragments (one containing the P atom and the other the N atom). The calculation then partitions the interaction energy between these fragments into the various components.
Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and relationships in the quantum chemical study of PN bonding.
Conclusion
The quantum chemical study of PN bonding offers a powerful and insightful approach to understanding the fundamental nature of this important chemical linkage. Through the application of methods such as NBO, QTAIM, and EDA, researchers can move beyond simple structural representations to a quantitative and nuanced understanding of the electronic interactions that govern molecular properties. The data and methodologies presented in this guide provide a framework for the investigation of PN-containing systems, with the ultimate goal of facilitating the design and development of novel molecules with tailored functionalities for a wide range of applications in materials science and drug discovery. The continued development of computational methods promises even greater accuracy and predictive power, further solidifying the role of theoretical chemistry as an indispensable tool in modern chemical research.
Synthesis of High-Pressure Phosphorus Nitride Phases: A Technical Guide to α′-P3N5 and δ-P3N5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and properties of two high-pressure polymorphs of phosphorus nitride, α′-P3N5 and δ-P3N5. The synthesis of these materials, achieved under extreme conditions, opens new avenues for the exploration of novel materials with exceptional properties. This document details the experimental protocols, presents key quantitative data in a comparative format, and visualizes the synthesis workflows.
Introduction to High-Pressure Phosphorus Nitrides
Phosphorus nitrides are a class of binary compounds that have garnered significant interest due to their potential for exceptional hardness, thermal stability, and wide bandgaps. High-pressure synthesis techniques, particularly using laser-heated diamond anvil cells (LH-DAC), have been instrumental in accessing novel phases that are not stable under ambient conditions.[1][2][3] Among these, δ-P3N5 and α′-P3N5 represent significant discoveries.
δ-P3N5 is a high-density, ultra-incompressible phase synthesized directly from the elements at pressures exceeding 70 GPa.[4][5][6] Its structure is composed of a dense three-dimensional network of PN6 octahedra, a coordination motif that was long sought after in phosphorus nitrides.[4][5] This unique crystal structure is responsible for its remarkable incompressibility.[4][5]
α′-P3N5 , in contrast, is a metastable polymorph that is not directly synthesized at high pressure but rather forms during the decompression of δ-P3N5 to pressures below 7 GPa.[4][6] Remarkably, α′-P3N5 is stable at ambient conditions, allowing for its ex-situ characterization.[4][6] Its structure is based on PN4 tetrahedra, yet it is significantly denser than the ambient pressure polymorph, α-P3N5.[4][5] The formation of α′-P3N5 highlights the use of high-pressure synthesis to access novel materials with unique properties that can be retained at ambient conditions.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and properties of α′-P3N5 and δ-P3N5, facilitating a direct comparison between the two phases.
Table 1: Synthesis Parameters for δ-P3N5
| Parameter | Value | Reference |
| Pressure | 72 GPa | [4][6] |
| Pressure | 118 GPa | [4][5] |
| Temperature | > 2000 K | [4] |
| Starting Materials | Red Phosphorus and molecular Nitrogen | [4][5] |
| Synthesis Environment | Laser-Heated Diamond Anvil Cell (LH-DAC) | [1][2][4] |
Table 2: Formation and Properties of α′-P3N5
| Parameter | Value | Reference |
| Formation Condition | Decompression of δ-P3N5 below 7 GPa | [4][6] |
| Stability | Stable at ambient conditions | [4][6] |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/c | [4] |
| Lattice Parameters (at 1 bar) | a = 9.2557(6) Å, b = 4.6892(3) Å, c = 8.2674(6) Å, β = 104.160(6)° | [4] |
| Unit Cell Volume (at 1 bar) | 347.92(5) ų | [4] |
| Calculated Bulk Modulus (K₀) | 95.4 GPa | [4] |
| Density | 3.11 g/cm³ | [7] |
Table 3: Properties of δ-P3N5
| Parameter | Value | Reference |
| Crystal Structure | Composed of PN6 octahedra | [4][6] |
| Bulk Modulus (K₀) | 322(6) GPa | [4][5][6] |
| Incompressibility | Ultra-incompressible | [4][5] |
| Band Gap (calculated, PBE) | 3.45 eV (direct) | [4] |
| Density (at 72 GPa) | 5.27 g/cm³ | [7] |
Experimental Protocols
The synthesis of δ-P3N5 and its subsequent transformation to α′-P3N5 are achieved through a multi-step process involving high-pressure and high-temperature techniques.
Synthesis of δ-P3N5
The direct chemical reaction between phosphorus and nitrogen under extreme conditions is the primary method for synthesizing δ-P3N5.[1][2][3]
Methodology:
-
Sample Loading: A small chip of a phosphorus precursor, such as black or red phosphorus, is loaded into the sample chamber of a diamond anvil cell (DAC).[8][9]
-
Pressure Medium and Nitridation: The DAC is then loaded with molecular nitrogen, which serves as both the nitrogen source and the pressure-transmitting medium.[10]
-
Compression: The sample is compressed to the target pressure, typically in the range of 72 GPa to 118 GPa.[4][5]
-
Laser Heating: While at high pressure, the sample is heated to temperatures exceeding 2000 K using a focused laser beam.[4] This high temperature provides the activation energy for the reaction between phosphorus and nitrogen.
-
In-situ Characterization: The formation of δ-P3N5 is monitored and confirmed in-situ using techniques such as synchrotron single-crystal X-ray diffraction (SC-XRD) and Raman spectroscopy.[4][8]
Formation of α′-P3N5
The α′-P3N5 phase is obtained by the controlled decompression of the newly synthesized δ-P3N5.
Methodology:
-
Decompression: Following the synthesis of δ-P3N5 at high pressure and temperature, the laser heating is turned off, and the pressure in the DAC is gradually released.
-
Phase Transformation: As the pressure drops below approximately 7 GPa, δ-P3N5 undergoes a phase transformation to the α′-P3N5 structure.[4][6]
-
Recovery to Ambient Conditions: The pressure is further reduced to ambient conditions. The α′-P3N5 phase is found to be quenchable and stable at 1 bar.[4]
-
Ex-situ Analysis: The recovered α′-P3N5 sample can then be analyzed using various ex-situ techniques to determine its crystal structure and properties.[4]
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis processes.
Caption: Experimental workflow for the high-pressure, high-temperature synthesis of δ-P3N5.
Caption: Workflow illustrating the formation of α′-P3N5 upon decompression of δ-P3N5.
Conclusion
The synthesis of δ-P3N5 and the subsequent discovery of the metastable α′-P3N5 phase represent significant advancements in the field of high-pressure materials science. The use of laser-heated diamond anvil cells has enabled the exploration of the phosphorus-nitrogen system at unprecedented pressures, leading to the formation of materials with novel structures and exceptional properties. The stability of α′-P3N5 at ambient conditions is particularly noteworthy, as it provides a pathway for harnessing the unique characteristics of high-pressure materials in practical applications. This guide provides the foundational knowledge for researchers to further investigate these and other fascinating high-pressure materials.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. High-Pressure Synthesis of Pnictogen Nitrides [iris.cnr.it]
- 3. High-Pressure Synthesis of Pnictogen Nitrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. webqc.org [webqc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.chalmers.se [research.chalmers.se]
- 10. iris.cnr.it [iris.cnr.it]
Characterization of α- and γ-P3N5 Polymorphs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structure, and properties of two key polymorphs of triphosphorus pentanitride, α-P3N5 and γ-P3N5. This document is intended to serve as a core resource, presenting detailed experimental protocols, comparative data, and visual representations of synthetic pathways and analytical workflows.
Introduction to P3N5 Polymorphs
Triphosphorus pentanitride (P3N5) is a binary phosphorus nitride that exists in several polymorphic forms, each exhibiting distinct structural and physical properties. The α- and γ-polymorphs are of particular interest due to their unique three-dimensional network structures built from PN4 tetrahedra and, in the case of the γ-phase, PN5 square pyramids. Understanding the synthesis and characterizing the differences between these polymorphs is crucial for their potential application in materials science.
Data Presentation: Comparative Properties of α- and γ-P3N5
The quantitative data for α- and γ-P3N5 are summarized in the tables below for straightforward comparison.
Table 1: Crystallographic Data of α- and γ-P3N5
| Property | α-P3N5 | γ-P3N5 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | Cc (No. 9) | Imm2 (No. 44) |
| Lattice Parameters (a) | 8.11 Å | 4.88 Å |
| Lattice Parameters (b) | 4.86 Å | 7.56 Å |
| Lattice Parameters (c) | 9.13 Å | 8.02 Å |
| β | 111.9° | 90° |
| Z (Formula units/cell) | 4 | 2 |
| Density (calculated) | 2.77 g/cm³ | 3.66 g/cm³ |
| Coordination of P | PN4 tetrahedra | PN4 tetrahedra and PN5 square pyramids |
| Connectivity | Corner- and edge-sharing PN4 tetrahedra | Edge-sharing PN5 units forming layers connected by PN4 tetrahedra |
Table 2: Spectroscopic and Thermal Properties of α- and γ-P3N5
| Property | α-P3N5 | γ-P3N5 |
| IR Spectroscopy | ||
| P-N Stretching Modes | Broad bands around 950 cm⁻¹ and 1350 cm⁻¹ | Not explicitly detailed in the provided search results. |
| Raman Spectroscopy | Not explicitly detailed in the provided search results. | Characterized at high pressures, showing distinct vibrational modes. |
| ³¹P MAS NMR | Multiple signals indicating different P environments | Not explicitly detailed in the provided search results. |
| ¹⁵N MAS NMR | Signals corresponding to N atoms bonded to two and three P atoms | Not explicitly detailed in the provided search results. |
| Thermal Stability | Decomposes above 1100 K | Synthesized at high temperatures (1500 °C) |
Experimental Protocols
Synthesis of α-P3N5
This protocol is based on the reaction of hexachlorocyclotriphosphazene ((PNCl₂)₃) and ammonium (B1175870) chloride (NH₄Cl).[1]
Materials:
-
Hexachlorocyclotriphosphazene ((PNCl₂)₃), purified by sublimation.
-
Ammonium chloride (NH₄Cl), purified by sublimation.
-
Thick-walled quartz ampule (e.g., 150 mm length, 10 mm inner diameter).
-
Schlenk line or glovebox with a purified argon atmosphere.
-
Tube furnace.
-
Liquid nitrogen.
Procedure:
-
Under an inert argon atmosphere, place stoichiometric amounts of (PNCl₂)₃ and NH₄Cl with a molar ratio of 1:2 into a quartz ampule.
-
Evacuate the ampule and seal it.
-
Place the sealed ampule in a tube furnace and heat for 12 hours at 770 K.
-
Increase the temperature to 1050 K and maintain for 24 hours.
-
After the reaction, cool the ampule with liquid nitrogen to condense the gaseous hydrogen chloride byproduct.
-
Carefully open the ampule under a pure argon atmosphere.
-
Remove surface deposits of unreacted starting materials and HCl by heating the product in a vacuum at 500 K.
-
The resulting product is a fine, crystalline, colorless powder of α-P3N5.
High-Pressure, High-Temperature Synthesis of γ-P3N5
This protocol describes the conversion of α-P3N5 to γ-P3N5 under high-pressure and high-temperature conditions.[2]
Materials and Equipment:
-
α-P3N5 powder.
-
Diamond anvil cell (DAC).
-
Laser heating system.
-
System for in-situ synchrotron X-ray diffraction or Raman spectroscopy.
Procedure:
-
Load the α-P3N5 sample into the diamond anvil cell.
-
Increase the pressure to approximately 11 GPa.
-
While maintaining the pressure, heat the sample to around 1500 °C using a laser heating system.
-
The transformation to γ-P3N5 occurs under these conditions.
-
The product can be characterized in-situ at high pressure or recovered to ambient conditions for further analysis.
Characterization Methods
3.3.1. X-ray Diffraction (XRD):
-
A powdered sample of the P3N5 polymorph is mounted for analysis.
-
For ambient pressure measurements, a standard powder diffractometer is used.
-
For high-pressure studies, the sample within the diamond anvil cell is analyzed using synchrotron X-ray radiation to obtain diffraction patterns at various pressures.
-
The diffraction patterns are then used for phase identification and structural refinement (e.g., Rietveld refinement) to determine lattice parameters and atomic positions.[2][3]
3.3.2. Raman Spectroscopy:
-
The P3N5 sample is placed under a confocal Raman microscope.
-
A laser (e.g., 632.8 nm He-Ne laser) is focused on the sample.[4]
-
The scattered light is collected and analyzed to obtain the Raman spectrum, which provides information about the vibrational modes of the material.
-
For high-pressure measurements, the Raman spectra are collected from the sample within the diamond anvil cell at different pressures to study pressure-induced changes in the vibrational properties.[2]
Visualizations
The following diagrams illustrate the synthesis, phase transformation, and characterization workflow for P3N5 polymorphs.
Caption: Synthesis workflow for α-P3N5 from (PNCl₂)₃ and NH₄Cl.
Caption: Phase transformation of α-P3N5 to γ-P3N5.
Caption: General workflow for the characterization of P3N5 polymorphs.
References
Single-Crystal X-ray Diffraction of Novel Phosphorous Nitrides: A Technical Guide
Introduction
Phosphorus nitrides are a class of materials renowned for their remarkable thermal, mechanical, and chemical stability, stemming from the strong covalent bonds and highly cross-linked solid-state structures.[1] These properties make them promising candidates for applications such as high-performance ceramics, solid-state electrolytes, and pigments.[1][2] The exploration of novel phosphorus nitrides, particularly under extreme conditions of high pressure and temperature, has unveiled a rich and complex structural landscape.[3][4] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for elucidating the precise three-dimensional atomic arrangement within these materials, providing invaluable insights into their structure-property relationships.[5][6][7] This guide offers a comprehensive overview of the synthesis and single-crystal X-ray diffraction analysis of novel phosphorus nitrides, tailored for researchers and professionals in materials science and drug development.
Experimental Protocols
The successful structural characterization of novel phosphorus nitrides begins with the synthesis of high-quality single crystals. Subsequently, a meticulous X-ray diffraction experiment is performed to determine the crystal structure.
1. Synthesis of Novel Phosphorus Nitride Single Crystals
High-pressure, high-temperature (HP-HT) synthesis is a powerful method for accessing novel phases of phosphorus nitrides that are inaccessible under ambient conditions.[3][8] Another common approach is through solid-state reactions.
a) High-Pressure, High-Temperature (HP-HT) Synthesis in a Diamond Anvil Cell (DAC)
This method has been successfully employed for the synthesis of phases like δ-P₃N₅ and PN₂.[4][9]
-
Precursor Preparation: A small amount of a phosphorus source, such as red phosphorus, is loaded into the sample chamber of a diamond anvil cell.
-
Pressure Medium and Nitriding Agent: A nitrogen-rich substance, which also serves as the pressure-transmitting medium, is loaded into the chamber. Molecular nitrogen (N₂) is a common choice.
-
Pressure Application: The diamond anvil cell is gradually compressed to the desired target pressure, which can range from several gigapascals (GPa) to over 100 GPa.[4][9]
-
Laser Heating: While under high pressure, the sample is heated to high temperatures (typically >2000 K) using a focused laser beam. This provides the activation energy for the reaction between phosphorus and nitrogen.[4]
-
In-situ Analysis: The synthesis can be monitored in-situ using techniques like Raman spectroscopy and X-ray diffraction to identify the formation of new phases.[3]
-
Crystal Growth: By carefully controlling the laser heating and pressure, small single crystals of the novel phosphorus nitride phase can be grown within the diamond anvil cell.
b) Solid-State Synthesis of Crystalline P₃N₅
A foundational binary phosphorus nitride, crystalline P₃N₅, can be synthesized from more readily available precursors.[1][10]
-
Reactants: Stoichiometric amounts of hexachlorocyclotriphosphazene ((PNCl₂)₃) and ammonium (B1175870) chloride (NH₄Cl) are used.[1]
-
Reaction Vessel: The reactants are sealed in an evacuated, thick-walled quartz ampule.[1]
-
Heating Profile: The ampule is heated in a tube furnace following a specific temperature program. A typical procedure involves holding the mixture at 770 K for 12 hours, followed by a 24-hour hold at 1050 K.[1]
-
Product Isolation: After cooling, the ampule is opened in an inert atmosphere. Gaseous byproducts like hydrogen chloride are condensed using liquid nitrogen. Any remaining surface deposits are removed by heating the product in a vacuum at 500 K.[1]
-
Final Product: This process yields a fine, colorless, crystalline powder of P₃N₅.[1]
2. Single-Crystal X-ray Diffraction Protocol
Once suitable single crystals are obtained, the following protocol is employed for data collection and structure determination.
-
Crystal Selection and Mounting: A single crystal of appropriate size and quality is carefully selected under a microscope and mounted on a goniometer head. For high-pressure experiments, the crystal remains within the diamond anvil cell, which is mounted on the diffractometer.
-
X-ray Source: For high-pressure studies, high-brilliance synchrotron X-ray sources are often necessary to obtain sufficient diffraction intensity from the small sample volume within the DAC.[4]
-
Data Collection:
-
The crystal is exposed to a monochromatic X-ray beam.
-
The diffraction pattern is recorded on a detector as the crystal is rotated.
-
A full sphere of diffraction data is collected by rotating the crystal through a range of angles.
-
For DAC experiments, a full mapping of the pressure chamber with the X-ray beam is performed to locate the single crystal.[4]
-
-
Data Processing:
-
The collected diffraction images are processed to integrate the intensities of the individual reflections.
-
Software such as CrysAlisPro is used for data integration, which includes steps like peak searching and removing background signals from the diamond anvils.[4]
-
-
Structure Solution and Refinement:
-
The processed data is used to determine the unit cell parameters and space group of the crystal.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data using software like OLEX2 or JANA2006 to obtain precise atomic positions, bond lengths, and bond angles.[4]
-
Data Presentation: Crystallographic Data of Novel Phosphorus Nitrides
The following table summarizes the crystallographic data for several novel phosphorus nitrides synthesized under high pressure.
| Compound | Formula | Synthesis Pressure (GPa) | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| α′-P₃N₅ | P₃N₅ | Decompression below 7 | C2/c | 8.418(5) | 4.325(6) | 8.418(5) | 110.96(7) | 4 | [4] |
| δ-P₃N₅ | P₃N₅ | 72 | P2₁/c | 4.908(3) | 4.316(3) | 8.420(5) | 90.00(5) | 4 | [9] |
| PN₂ | PN₂ | 134 | P2₁/c | 4.887(3) | 4.298(3) | 4.887(3) | 113.68(5) | 4 | [9] |
| β-HP₄N₇ | HP₄N₇ | 6 | C2/c | - | - | - | - | - | [11] |
| SiPN₃ | SiPN₃ | Pyrolysis at 900°C | Cmc2₁ | 9.0412(6) | 5.2796(4) | 4.7021(4) | - | 4 | [2] |
Note: Full crystallographic data for β-HP₄N₇ were not detailed in the provided search results.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of novel phosphorus nitrides to their structural characterization using single-crystal X-ray diffraction.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single Crystal Growth and Crystal Structure Analysis of Novel Orange-Red Emission Pure Nitride CaAl2Si4N8:Eu2+ Phosphor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arxiv.org [arxiv.org]
- 10. [PDF] Phosphorus Nitride P3N5: Synthesis, Spectroscopic, and Electron Microscopic Investigations | Semantic Scholar [semanticscholar.org]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Methodological & Application
Application Notes and Protocols for Phosphorous Nitride Thin Film Deposition by Chemical Vapor Deposition (CVD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorous nitride (PN) thin films are an emerging class of materials with significant potential in various scientific and technological fields. As a compound analogous to other III-V nitrides, such as gallium nitride (GaN) and aluminum nitride (AlN), PN is expected to exhibit valuable electronic and optical properties. Furthermore, the presence of phosphorus, a key element in biological systems, opens up possibilities for applications in biocompatible coatings, biosensors, and drug delivery platforms.[1]
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, uniform thin films of a wide variety of materials, including nitrides.[2] This document provides detailed application notes and a generalized experimental protocol for the deposition of this compound thin films using CVD. The information is intended to guide researchers in the fabrication and characterization of these promising films for their specific applications.
Applications
While research into this compound thin films is still in its early stages, their predicted properties suggest a range of potential applications relevant to the scientific and drug development communities:
-
Biocompatible Coatings: Phosphorus is an essential component of the human body, making this compound an attractive candidate for biocompatible coatings on medical implants and devices.[1][3] Such coatings could potentially reduce inflammatory responses and improve the integration of implants with surrounding tissues.
-
Biosensors: The surface of a thin film can be functionalized to detect specific biological molecules. The unique electronic properties of PN films could be harnessed to create highly sensitive biosensors for diagnostics and drug discovery.[4] Nitride-based sensors have already shown promise in this area.[5][6]
-
Drug Delivery: Thin, conformal coatings of biocompatible PN could be used to encapsulate drugs, allowing for controlled release profiles. The chemical stability of nitride films could protect the therapeutic agent until it reaches its target.
-
Electronic Devices: For researchers in materials science and electronics, PN thin films offer the potential for new semiconductor devices. Their properties could be tailored for applications in transistors, light-emitting diodes (LEDs), and detectors.[7][8]
-
Gas Barrier Layers: The dense, cross-linked structure of nitride films suggests they could be effective as gas barrier layers, for example, in the packaging of sensitive pharmaceuticals or in organic electronic devices.
Experimental Protocols
The following protocols describe a generalized procedure for the deposition of this compound (P₃N₅) thin films via thermal and photo-assisted Chemical Vapor Deposition (CVD). These should be considered as starting points, with the understanding that optimal conditions will depend on the specific CVD reactor, precursors, and desired film properties.
Protocol 1: Low-Temperature Photo-Assisted Chemical Vapor Deposition (Photo-CVD) of P₃N₅ on InP
This protocol is based on the successful deposition of P₃N₅ films on Indium Phosphide (InP) substrates, which is particularly relevant for electronic and optoelectronic applications.
1. Substrate Preparation:
- Begin with a clean Indium Phosphide (InP) wafer.
- Degrease the substrate by sonicating in trichloroethylene, acetone, and methanol (B129727) for 5 minutes each.
- Rinse with deionized (DI) water and dry with high-purity nitrogen gas.
- Immediately load the substrate into the CVD reactor to minimize surface re-oxidation.
2. CVD System Preparation:
- Ensure the CVD reactor is clean and has no leaks. A base pressure of at least 10⁻⁶ Torr is recommended.
- The precursor delivery lines for phosphorus trichloride (B1173362) (PCl₃) and ammonia (B1221849) (NH₃) should be heated to prevent condensation. A temperature of ~50°C is a suitable starting point.
- A source of ultraviolet (UV) radiation, such as a low-pressure mercury lamp, should be positioned to illuminate the substrate during deposition.
3. Deposition Parameters:
- Precursors:
- Phosphorus source: Phosphorus trichloride (PCl₃)
- Nitrogen source: Ammonia (NH₃)
- Carrier gas: High-purity hydrogen (H₂) or nitrogen (N₂)
- Substrate Temperature: 100 - 200 °C
- Reactor Pressure: Maintain a pressure of a few Torr during deposition.
- Gas Flow Rates:
- PCl₃: 0.5 - 2 sccm (standard cubic centimeters per minute)
- NH₃: 20 - 50 sccm
- H₂/N₂: 200 - 300 sccm
- UV Lamp: The UV lamp should be turned on during the deposition process to facilitate the photochemical reaction.
- Deposition Time: 30 - 60 minutes, depending on the desired film thickness.
4. Post-Deposition Processing:
- After the deposition is complete, turn off the precursor flows and the UV lamp.
- Allow the substrate to cool to room temperature under a continuous flow of the carrier gas.
- In-situ post-annealing can be performed at a slightly elevated temperature (e.g., 250°C) for a short duration (e.g., 10 minutes) to improve film quality.
Protocol 2: Generalized Thermal Chemical Vapor Deposition (Thermal-CVD) of P₃N₅
This protocol outlines a more general approach for thermal CVD, which can be adapted for various substrates.
1. Substrate Preparation:
- Select a suitable substrate (e.g., silicon, sapphire, quartz).
- Clean the substrate using a standard cleaning procedure appropriate for the material (e.g., RCA clean for silicon).
- Load the substrate into the CVD reactor.
2. CVD System Preparation:
- Heat the reactor to the desired deposition temperature under a high vacuum or inert gas flow.
- Ensure precursor delivery lines are heated to prevent condensation.
3. Deposition Parameters:
- Precursors:
- Phosphorus source: Phosphine (PH₃) or Phosphorus Trichloride (PCl₃)
- Nitrogen source: Ammonia (NH₃)
- Carrier gas: High-purity nitrogen (N₂) or argon (Ar)
- Substrate Temperature: 400 - 800 °C. Higher temperatures generally lead to more crystalline films but can be limited by substrate stability.
- Reactor Pressure: Can range from low pressure (LPCVD, < 1 Torr) to atmospheric pressure (APCVD).
- Gas Flow Rates: The ratio of the nitrogen precursor to the phosphorus precursor (e.g., NH₃:PCl₃) is a critical parameter and should be systematically varied (e.g., from 10:1 to 100:1) to optimize film stoichiometry.
- Deposition Time: Varies from minutes to hours depending on the desired thickness and deposition rate.
4. Post-Deposition Processing:
- After deposition, stop the precursor flow and cool the reactor to room temperature under an inert gas flow.
- Post-deposition annealing in a nitrogen or ammonia atmosphere can be performed to improve film properties.
Data Presentation
The following tables summarize key quantitative data for this compound and related phosphorus-containing thin films deposited by CVD. Due to the limited data available for pure PN films, data for phosphorus-doped carbon nitride (P-g-C₃N₄) and silicon nitride (P-SiNₓ) are also included for comparison.
Table 1: Deposition Parameters for Phosphorus-Containing Nitride Films by CVD
| Film Material | Precursors | Substrate | Deposition Temperature (°C) | Pressure | Deposition Method | Reference |
| P₃N₅ | PCl₃, NH₃, H₂ | InP | 100 - 200 | - | Photo-CVD | [9] |
| P-doped g-C₃N₄ | Melamine, Red Phosphorus | Sapphire | 600 - 675 | - | Hot-wall CVD | [7][8] |
| P-doped a-SiN:H | SiH₄, NH₃, PH₃ | c-Si | - | - | PECVD | [10] |
Table 2: Physical and Electrical Properties of Phosphorus-Containing Nitride Films
| Film Material | Property | Value | Measurement Conditions | Reference |
| P₃N₅ on InP | Resistivity | 1 x 10¹⁴ Ω·cm | - | [9] |
| P₃N₅ on InP | Breakdown Voltage | 1 x 10⁷ V/cm | - | [9] |
| P-doped g-C₃N₄ | Band Gap | ~3.05 eV (undoped), narrows with P-doping | Optical Absorption | [11] |
| P-doped g-C₃N₄ | Electrical Conductivity | Increases with P-doping | I-V measurements | [8] |
| P-doped g-C₃N₄ | Anisotropy Ratio (Resistivity) | > 4 x 10⁵ | In-plane vs. out-of-plane | [7] |
| BP₃N₆ (bulk) | Band Gap | 3.9 ± 0.2 eV | X-ray Absorption/Emission | [12] |
| δ-P₃N₅ (bulk, high pressure) | Bulk Modulus | 322(6) GPa | High-pressure XRD | [13] |
Table 3: Optical Properties of Nitride Thin Films
| Film Material | Refractive Index (n) | Wavelength (nm) | Deposition Method | Reference |
| Si₃N₄ | ~2.0 | 633 | LPCVD/PECVD | [14][15] |
| SiNₓ | 1.8 - 2.1 | 638 | ECR-PECVD | [16] |
| TiN | Varies with stoichiometry | Visible range | Sputtering | [5] |
| AlN | ~2.1 | 500 | - | [17] |
Visualizations
Experimental Workflow for CVD of this compound Thin Films
Caption: A generalized workflow for the chemical vapor deposition of this compound thin films.
Logical Relationship of CVD Parameters and Film Properties
Caption: Interdependencies of key CVD process parameters and the resulting thin film properties.
References
- 1. Black Phosphorus and its Biomedical Applications [thno.org]
- 2. zaguan.unizar.es [zaguan.unizar.es]
- 3. researchgate.net [researchgate.net]
- 4. Nanosensors Based on Bimetallic Plasmonic Layer and Black Phosphorus: Application to Urine Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. americanelements.com [americanelements.com]
- 7. Phosphorus-incorporated layered carbon nitride films and their electronic and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. files.mkon.nu [files.mkon.nu]
- 9. (PDF) Composition of Phosphorus‐nitride Film Deposited on [research.amanote.com]
- 10. research.utwente.nl [research.utwente.nl]
- 11. researchgate.net [researchgate.net]
- 12. Band gap and electronic structure of defects in the ternary nitride BP3N6: experiment and theory - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. arxiv.org [arxiv.org]
- 14. kla.com [kla.com]
- 15. refractiveindex.info [refractiveindex.info]
- 16. researchgate.net [researchgate.net]
- 17. Refractive Index Database – Table of Refractive Index Values for Thin Film Thickness Measurement [103.231.253.241]
Application Notes and Protocols: Photocatalytic Degradation of Pollutants using Phosphorus-Doped Carbon Nitride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of phosphorus-doped graphitic carbon nitride (P-doped g-C₃N₄) as a highly efficient, metal-free photocatalyst for the degradation of persistent organic pollutants in aqueous environments. The enhanced photocatalytic activity of P-doped g-C₃N₄ under visible light makes it a promising material for water remediation and in specialized applications within drug development where the removal of cytotoxic or environmentally harmful compounds is critical.
Introduction
Graphitic carbon nitride (g-C₃N₄) has emerged as a promising metal-free photocatalyst due to its unique electronic band structure, excellent chemical stability, and cost-effectiveness. However, pristine g-C₃N₄ suffers from limitations such as a low specific surface area and rapid recombination of photogenerated electron-hole pairs, which restrict its photocatalytic efficiency.[1] Doping g-C₃N₄ with heteroatoms, such as phosphorus, has proven to be an effective strategy to overcome these drawbacks.[1] Phosphorus doping modulates the electronic structure, enhances visible-light absorption, and improves charge carrier separation, leading to significantly boosted photocatalytic performance.[1][2][3]
This document outlines the synthesis of P-doped g-C₃N₄, its application in degrading various pollutants, and the underlying photocatalytic mechanisms.
Data Presentation: Degradation of Pollutants
The following tables summarize the photocatalytic degradation of various organic pollutants using P-doped g-C₃N₄ under visible light irradiation.
Table 1: Degradation of Antibiotics
| Pollutant | Catalyst | Initial Concentration | Irradiation Source | Reaction Time | Degradation Efficiency (%) | Reference |
| Trimethoprim (TMP) | 0.1 PCN | 100 µM | 405 nm LED (6 W) | 90 min | >99 | [1][2][4] |
| Tetracycline (TC) | P-doped ultrathin g-C₃N₄ | Not Specified | Visible Light | 60 min | >90 | [5] |
| Tetracycline (TC) | 1.5% P-CN-3 | Not Specified | Not Specified | Not Specified | 2.24-fold increase vs. pure CN | [6] |
| Tetracycline Hydrochloride | CNP/Fe₃O₄ | Not Specified | Visible Light | 120 min | 90 (in air), 96 (in O₂) | [7] |
Table 2: Degradation of Dyes and Other Organic Pollutants
| Pollutant | Catalyst | Initial Concentration | Irradiation Source | Reaction Time | Degradation Efficiency (%) | Reference |
| p-hydroxybenzoic acid (HBA) | P-CN-NB-2 | Not Specified | Visible Light | 120 min | 77.3 | [8] |
| Rhodamine B (RhB) | P-doped g-C₃N₄ | 10 mg L⁻¹ | Visible Light | 10 min | 100 | [9] |
| Rhodamine B (RhB) | P-doped ultrathin g-C₃N₄ | Not Specified | Visible Light | 60 min | >90 | [5] |
| Methylene Blue (MB) | P-g-C₃N₄ | 8 ppm | Not Specified | 60 min | Adsorption capacity: 100 mg/g | |
| 2,4-dichlorophenoxyacetic acid (2,4-D) | PCN | Not Specified | Not Specified | Not Specified | 5 times the rate of pure g-C₃N₄ | [4] |
Experimental Protocols
Synthesis of Phosphorus-Doped Graphitic Carbon Nitride (P-doped g-C₃N₄)
This protocol is based on a modified thermal polymerization method.[1]
Materials:
-
Melamine (B1676169) (99%)
-
Phosphoric acid (H₃PO₄, 85%)
-
Deionized (DI) water
Equipment:
-
100 mL beaker
-
Magnetic stirrer
-
Centrifuge
-
Oven
-
Muffle furnace
-
Crucible with a lid
Procedure:
-
Prepare a 0.1 M H₃PO₄ solution by diluting the 85% stock solution with DI water.
-
Add 5.0 g of melamine to 10 mL of the 0.1 M H₃PO₄ solution in a 100 mL beaker.
-
Stir the suspension vigorously (200 rpm) at room temperature for 2 hours.
-
Wash the resulting mixture thoroughly with DI water by centrifugation until the supernatant is neutral (pH ≈ 7).
-
Dry the washed precursor in an oven at 60 °C overnight.
-
Place the dried precursor in a crucible with a lid and calcine it in a muffle furnace at 550 °C for 2 hours with a heating rate of 5 °C min⁻¹.
-
Allow the furnace to cool down naturally to room temperature.
-
Collect the resulting pale orange-yellow powder, which is the P-doped g-C₃N₄ (denoted as PCN).
Photocatalytic Degradation of Pollutants
This protocol describes a general procedure for evaluating the photocatalytic activity of P-doped g-C₃N₄.
Materials:
-
P-doped g-C₃N₄ photocatalyst
-
Target pollutant (e.g., Trimethoprim, Rhodamine B)
-
Deionized (DI) water
-
Visible light source (e.g., 405 nm LED lamp)
Equipment:
-
Reaction vessel (e.g., beaker or quartz reactor)
-
Magnetic stirrer
-
Syringe and filters (e.g., 0.22 µm)
-
Analytical instrument for pollutant concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare a stock solution of the target pollutant in DI water.
-
Disperse a specific amount of the P-doped g-C₃N₄ catalyst in a defined volume of the pollutant solution in the reaction vessel. A typical catalyst loading is 0.5 g/L.
-
Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium between the catalyst and the pollutant.
-
Turn on the visible light source to initiate the photocatalytic reaction.
-
At regular time intervals, withdraw aliquots of the suspension using a syringe.
-
Filter the withdrawn samples immediately to remove the catalyst particles.
-
Analyze the concentration of the pollutant in the filtrate using an appropriate analytical technique.
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration after adsorption-desorption equilibrium and Cₜ is the concentration at time t.
Visualizations
Experimental Workflow
Caption: Experimental workflow for P-doped g-C₃N₄ synthesis and photocatalytic testing.
Photocatalytic Degradation Mechanism
Caption: Mechanism of pollutant degradation by P-doped g-C₃N₄ photocatalysis.
Mechanism of Enhanced Photocatalysis
The introduction of phosphorus into the g-C₃N₄ lattice enhances its photocatalytic activity through several mechanisms:
-
Improved Light Absorption: Phosphorus doping can narrow the band gap of g-C₃N₄, allowing it to absorb a broader range of visible light.[10][11]
-
Enhanced Charge Separation: P-doping introduces new energy levels within the band structure, which can act as trapping sites for photogenerated charge carriers, effectively suppressing the recombination of electron-hole pairs.[1][10] This leads to a higher quantum efficiency.
-
Generation of Reactive Oxygen Species (ROS): The photogenerated electrons on the conduction band of P-doped g-C₃N₄ can reduce adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻).[1][2][4] Simultaneously, the holes in the valence band can oxidize either water or the pollutant directly, and can also contribute to the formation of singlet oxygen (¹O₂).[1][2][4] These highly reactive ROS are the primary agents responsible for the degradation of organic pollutants.[1]
Conclusion
Phosphorus-doped graphitic carbon nitride is a highly promising and sustainable photocatalyst for environmental remediation. Its enhanced performance under visible light, coupled with its metal-free nature, makes it an attractive alternative to conventional photocatalysts. The protocols and data presented here provide a solid foundation for researchers and scientists to explore the application of P-doped g-C₃N₄ in the degradation of a wide range of organic pollutants, including those relevant to the pharmaceutical and drug development industries. The material's stability and recyclability further underscore its potential for practical applications in water treatment technologies.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphorus-Doped Carbon Nitride Materials for Enhanced Photocatalytic Degradation of Organic Pollutants under Visible-Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Boosting carrier separation over ultrathin g-C3N4 by P doping for enhanced photocatalytic performance - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN112934249A - Preparation and application of phosphorus-doped graphite carbon nitride/ferroferric oxide composite material - Google Patents [patents.google.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. Brand new P-doped g-C3N4: enhanced photocatalytic activity for H2 evolution and Rhodamine B degradation under visible light - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. The doping of phosphorus atoms into graphitic carbon nitride for highly enhanced photocatalytic hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Phosphorus Nitride (P₃N₅) as a Potential Anode Material for Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorus nitride (P₃N₅) is emerging as a theoretically promising, yet largely unexplored, candidate for next-generation anode materials in lithium-ion batteries (LIBs). Its high phosphorus content suggests a potential for high specific capacity, while the presence of a stable nitride framework could mitigate the significant volume expansion issues that plague pure phosphorus anodes. This document provides a prospective overview of P₃N₅ as an anode material. Due to the nascent stage of experimental research in this specific area, this note presents a compilation of synthesis methods for P₃N₅, proposed protocols for its evaluation as an anode material, and comparative data from well-studied phosphorus-based anodes to highlight its potential.
Introduction: The Potential of Phosphorus Nitride
The demand for higher energy density in LIBs necessitates the exploration of anode materials beyond the conventional graphite, which is nearing its theoretical capacity limit. Phosphorus is a highly attractive candidate due to its exceptional theoretical specific capacity of 2596 mAh g⁻¹ upon full lithiation to Li₃P. However, its practical application is severely hindered by massive volume changes (over 300%) during the charge-discharge cycles, leading to electrode pulverization, loss of electrical contact, and rapid capacity decay.
Phosphorus nitride (P₃N₅) offers a potential solution to these challenges. The three-dimensional, cross-linked network of corner-sharing PN₄ tetrahedra could provide a robust buffer to accommodate the volume expansion of phosphorus upon lithiation.[1] Furthermore, the nitrogen framework may enhance structural integrity and cycling stability. While direct experimental data on the electrochemical performance of P₃N₅ in LIBs is not yet widely available in published literature, its properties warrant investigation.
Comparative Performance of Phosphorus-Based Anodes
To establish a benchmark for the potential of P₃N₅, the following table summarizes the electrochemical performance of various phosphorus-carbon nanocomposite anodes, which are among the most studied phosphorus-based anode materials.
| Anode Material Composition | Initial Discharge Capacity (mAh g⁻¹) | Reversible Capacity (mAh g⁻¹) | Cycle Number | Coulombic Efficiency (%) | Current Density (mA g⁻¹) | Reference |
| Phosphorus-Carbon Nanocomposite | ~1700 | ~700 (in restricted potential window) | - | - | 100 | [2] |
| Phosphorus-Carbon Nanocomposite | ~1300 (for Na-ion) | ~350-400 (in restricted potential window) | - | - | 100 | [2] |
| Red Phosphorus-Graphene Hybrid (70% P) | >2000 | ~1750 after 50 cycles | 50 | ~99% after 6 cycles | 260 | [3] |
Proposed Experimental Protocols
The following protocols are proposed for the synthesis and electrochemical evaluation of P₃N₅ as a LIB anode material. These are based on established methods for P₃N₅ synthesis and standard battery material characterization techniques.
Synthesis of Crystalline Phosphorus Nitride (P₃N₅)
This protocol is adapted from the synthesis of pure, crystalline P₃N₅.[1]
Materials:
-
Hexachlorocyclotriphosphazene ((PNCl₂)₃)
-
Ammonium chloride (NH₄Cl)
-
Thick-walled quartz ampule
-
Tube furnace
-
Schlenk line and argon atmosphere
-
Liquid nitrogen
Procedure:
-
In an argon-filled glovebox, thoroughly mix stoichiometric amounts of (PNCl₂)₃ and NH₄Cl in a 1:2 molar ratio.
-
Seal the mixture in a thick-walled quartz ampule under vacuum.
-
Place the ampule in a tube furnace and heat to 770 K for 12 hours.
-
Increase the temperature to 1050 K and hold for 24 hours.
-
After the reaction, cool the ampule to room temperature. To condense the gaseous HCl byproduct, cool the ampule with liquid nitrogen before opening it under a pure argon atmosphere.
-
Transfer the product to a vacuum-compatible vessel and heat to 500 K under vacuum to remove any surface deposits (e.g., unreacted precursors, HCl).
-
The resulting fine, colorless powder is crystalline P₃N₅. Characterize the material using X-ray diffraction (XRD) and elemental analysis to confirm its phase and stoichiometry.
Electrode Fabrication
Materials:
-
Synthesized P₃N₅ powder (active material)
-
Super P or other conductive carbon (conductive additive)
-
Polyvinylidene fluoride (B91410) (PVDF) (binder)
-
N-Methyl-2-pyrrolidone (NMP) (solvent)
-
Copper foil (current collector)
-
Slurry mixer (e.g., planetary mixer)
-
Doctor blade
-
Vacuum oven
Procedure:
-
Prepare a slurry by mixing P₃N₅, Super P, and PVDF in a weight ratio of 80:10:10 in NMP.
-
Mix the components thoroughly until a homogeneous, viscous slurry is formed.
-
Cast the slurry onto a copper foil current collector using a doctor blade with a set thickness.
-
Dry the coated foil in a vacuum oven at 80-100 °C for 12 hours to completely remove the NMP solvent.
-
Punch out circular electrodes of a desired diameter (e.g., 12 mm) from the dried foil.
-
Measure the mass loading of the active material on each electrode.
Coin Cell Assembly
Materials:
-
P₃N₅ electrode (working electrode)
-
Lithium metal foil (counter and reference electrode)
-
Celgard 2400 or similar microporous membrane (separator)
-
Electrolyte: 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)
-
CR2032 coin cell components (casings, spacers, springs)
-
Argon-filled glovebox
Procedure:
-
Assemble the CR2032 coin cells in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).
-
Place the P₃N₅ working electrode in the bottom case of the coin cell.
-
Add a few drops of electrolyte to wet the electrode surface.
-
Place the separator on top of the working electrode.
-
Add more electrolyte to saturate the separator.
-
Place the lithium metal foil on top of the separator.
-
Complete the assembly with a spacer and spring, and then seal the cell using a crimping machine.
Electrochemical Characterization
Equipment:
-
Battery cycler
-
Electrochemical workstation with impedance spectroscopy capability
Procedures:
-
Galvanostatic Cycling:
-
Cycle the assembled coin cells at a constant current density (e.g., 100 mA g⁻¹) within a voltage window of 0.01 V to 3.0 V vs. Li/Li⁺.
-
Record the charge and discharge capacities, coulombic efficiency, and cycling stability over a significant number of cycles (e.g., 100 cycles).
-
-
Rate Capability Test:
-
Cycle the cells at various current densities (e.g., from 100 mA g⁻¹ to 2000 mA g⁻¹) to evaluate the high-rate performance of the P₃N₅ anode.
-
-
Cyclic Voltammetry (CV):
-
Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within the same voltage window (0.01-3.0 V) to identify the potentials of lithiation and delithiation reactions.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS measurements at different states of charge and after several cycles to analyze the charge transfer resistance and the evolution of the solid-electrolyte interphase (SEI).
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the proposed experimental workflow and a hypothesized reaction mechanism for P₃N₅ as a LIB anode.
Caption: Proposed experimental workflow for evaluating P₃N₅ as a LIB anode.
Caption: Hypothesized two-step reaction mechanism for P₃N₅ anode.
Conclusion and Outlook
Phosphorus nitride presents a compelling, albeit underexplored, avenue for the development of high-capacity anode materials for lithium-ion batteries. The protocols and comparative data presented herein are intended to provide a foundational framework for researchers to begin a systematic investigation into the electrochemical properties of P₃N₅. Future work should focus on the direct synthesis and testing of P₃N₅-based anodes to validate their theoretical potential. Key areas of investigation will include optimizing the synthesis to control particle size and morphology, exploring composite structures with conductive carbons to enhance electronic conductivity, and understanding the evolution of the solid-electrolyte interphase during cycling. Successful development in this area could lead to significant advancements in energy storage technology.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Phosphorus–carbon nanocomposite anodes for lithium-ion and sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Investigation of N3C5 and B3C5 bilayers as anode materials for Li-ion batteries by first-principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Electrochemical Properties of Phosphorous Nitride Electrodes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the electrochemical properties of phosphorous nitride-based electrode materials, with a focus on their application in energy storage devices. It includes detailed experimental protocols for material synthesis and electrochemical characterization, along with a summary of performance data.
Introduction to this compound Electrodes
This compound materials are emerging as promising candidates for next-generation energy storage applications, including supercapacitors and lithium-ion batteries. Their unique electronic structures and tunable properties offer the potential for high specific capacitance, energy density, and cycling stability. This document will primarily focus on two classes of these materials: phosphorus-doped carbon nitrides and binary phosphorus nitrides.
Phosphorus-doped carbon nitrides, such as phosphorus-doped mesoporous graphitic carbon nitride (P-Mg-CN), have demonstrated significant potential as supercapacitor electrodes. The introduction of phosphorus into the carbon nitride matrix can enhance electrical conductivity and create additional active sites for charge storage.
Binary phosphorus nitrides, like phosphorus nitride (P₃N₅), represent another class of materials with potential electrochemical applications. While research into their electrochemical properties is less extensive, their synthesis and structural characteristics suggest they could be of interest for energy storage.
Synthesis of this compound Electrode Materials
Synthesis of Phosphorus-Doped Mesoporous Graphitic Carbon Nitride (P-Mg-CN)
This protocol is adapted from a previously reported method for the synthesis of P-Mg-CN.
Materials:
-
Sodium salt of carboxymethyl cellulose (B213188)
-
Ethanol
-
Deionized water
-
Hexamethylenetetramine
-
Phosphoric acid
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Disperse 0.3075 g of the sodium salt of carboxymethyl cellulose in 20 mL of ethanol.
-
Add 40 mL of deionized water to the dispersion while stirring to form a homogenous solution.
-
Add 4 g of hexamethylenetetramine and 0.5 mL of phosphoric acid to the solution.
-
Stir the mixture for 20 minutes at 80 °C.
-
Transfer the mixture to a Petri dish and dry overnight at 80 °C.
-
Grind the obtained product into a fine powder.
-
Carbonize the powder at 600 °C for 4 hours in a furnace.
-
Wash the final black product with 1 M HCl, followed by rinsing with deionized water.
-
Dry the final P-Mg-CN product at 80 °C overnight.
Synthesis of Binary Phosphorus Nitride (P₃N₅)
This protocol describes the synthesis of crystalline P₃N₅.[1]
Materials:
-
Hexachlorocyclotriphosphazene ((PNCl₂)₃)
-
Ammonium chloride (NH₄Cl)
-
Quartz ampule
Procedure:
-
Seal stoichiometric amounts of (PNCl₂)₃ and NH₄Cl (molar ratio 1:2) in an evacuated thick-walled quartz ampule.[1]
-
Place the ampule in an electrical tube furnace and hold at 770 K (497 °C) for 12 hours.[1]
-
Increase the temperature and hold at 1050 K (777 °C) for 24 hours.[1]
-
Cool the ampule with liquid nitrogen to condense gaseous hydrogen chloride.[1]
-
Open the ampule under a pure argon atmosphere.[1]
-
Remove surface deposits by heating in a vacuum at 500 K (227 °C).[1]
-
The resulting product is a fine, crystalline, colorless powder of P₃N₅.[1]
Data Presentation: Electrochemical Performance
The electrochemical performance of this compound electrodes is summarized in the table below. Note that the available quantitative data primarily pertains to phosphorus-doped carbon nitride for supercapacitor applications.
| Material | Electrolyte | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (kW/kg) | Cycling Stability |
| P-Mg-CN | 1 M H₂SO₄ | 134 | - | - | - | - |
| P-Mg-CN in hydroquinone-based redox electrolyte | 1 M H₂SO₄ with hydroquinone | 398 | - | - | - | - |
| P-Mg-CN Symmetric Supercapacitor | Redox-mediated gel polymer electrolyte | 142 | 2 | 38.66 | 2.8 | 95.89% retention after 10,000 cycles[2] |
| P-doped Porous Carbon | 1 M Na₂SO₄ | 328 | - | 29 | 0.646 | Good cycling performance |
Experimental Protocols: Electrochemical Characterization
Working Electrode Preparation
Materials:
-
This compound active material (e.g., P-Mg-CN)
-
Super P carbon black (conductive agent)
-
Polyvinylidene difluoride (PVDF) binder
-
N-methyl-2-pyrrolidone (NMP) solvent
-
Current collector (e.g., nickel foam, carbon cloth)
Procedure:
-
Prepare a slurry by mixing 80% of the active material, 10% of Super P carbon black, and 10% of PVDF binder.
-
Add a few drops of NMP to the mixture and grind manually to form a homogenous slurry.
-
Coat the slurry onto the current collector.
-
Dry the electrode in a vacuum oven at a specified temperature (e.g., 60-80 °C) overnight to remove the solvent.
Caption: Workflow for the preparation of a this compound working electrode.
Three-Electrode Cell Assembly
For electrochemical measurements, a three-electrode system is typically used.
Components:
-
Working Electrode: The prepared this compound electrode.
-
Counter Electrode: A material with a large surface area, such as a platinum foil or graphite (B72142) rod.
-
Reference Electrode: A stable electrode with a known potential, such as a Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Electrolyte: An aqueous or organic solution that conducts ions (e.g., 1 M H₂SO₄, 6 M KOH, or a lithium salt in an organic solvent).
Caption: Schematic of a three-electrode electrochemical cell setup.
Cyclic Voltammetry (CV)
Objective: To investigate the capacitive behavior and redox processes of the electrode material.
Protocol:
-
Assemble the three-electrode cell with the this compound working electrode, counter electrode, reference electrode, and the desired electrolyte.
-
Connect the electrodes to a potentiostat.
-
Set the potential window based on the stability of the electrolyte and the material. For aqueous electrolytes, a common range is 0 to 1.0 V vs. the reference electrode.
-
Choose a series of scan rates (e.g., 10, 20, 50, 100, 200 mV/s).
-
Record the cyclic voltammograms. The shape of the CV curve indicates the nature of charge storage (rectangular for electric double-layer capacitance, redox peaks for pseudocapacitance).
-
The specific capacitance (C, in F/g) can be calculated from the CV curve using the following equation: C = (∫I dV) / (2 * v * ΔV * m) where ∫I dV is the integrated area of the CV curve, v is the scan rate, ΔV is the potential window, and m is the mass of the active material.
Galvanostatic Charge-Discharge (GCD)
Objective: To determine the specific capacitance, energy density, power density, and cycling stability of the electrode.
Protocol:
-
Use the same three-electrode cell setup as for CV.
-
Set a constant current density for charging and discharging (e.g., 0.5, 1, 2, 5, 10 A/g).
-
Define the potential window for charging and discharging, which should be the same as the one used in CV.
-
Perform a large number of charge-discharge cycles (e.g., 1,000 to 10,000 cycles) to evaluate the cycling stability.
-
The specific capacitance (C, in F/g) can be calculated from the discharge curve using the following equation: C = (I * Δt) / (ΔV * m) where I is the discharge current, Δt is the discharge time, ΔV is the potential window, and m is the mass of the active material.
-
Energy density (E, in Wh/kg) and power density (P, in W/kg) can be calculated using: E = (C * ΔV²) / (2 * 3.6) P = (E * 3600) / Δt
Electrochemical Impedance Spectroscopy (EIS)
Objective: To study the charge transfer and diffusion processes occurring at the electrode-electrolyte interface.
Protocol:
-
Use the same three-electrode cell setup.
-
Set the DC potential to the open-circuit potential of the working electrode.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV).
-
Sweep the frequency over a wide range, typically from 100 kHz down to 0.01 Hz.
-
The resulting data is plotted as a Nyquist plot (Z' vs. -Z'').
-
The Nyquist plot can be analyzed to determine:
-
Solution Resistance (Rs): The intercept on the real axis at high frequency.
-
Charge Transfer Resistance (Rct): The diameter of the semicircle in the high-to-medium frequency region. A smaller Rct indicates faster charge transfer.
-
Warburg Impedance: A straight line at a 45° angle in the low-frequency region, related to ion diffusion.
-
Factors Influencing Electrochemical Performance
The electrochemical performance of this compound electrodes is influenced by a combination of factors.
Caption: Key factors influencing the electrochemical performance of this compound electrodes.
Conclusion
This compound-based materials, particularly phosphorus-doped carbon nitrides, have shown considerable promise as high-performance electrodes for supercapacitors. The protocols and data presented in this document provide a foundation for researchers to explore and characterize these novel materials. Further investigation into binary phosphorus nitrides and their composites is warranted to fully understand their potential in various energy storage systems.
References
P3N5 as a Gate Dielectric Material in Semiconductor Devices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphosphorus pentanitride (P₃N₅) is emerging as a promising candidate for a gate dielectric material in next-generation semiconductor devices. Its inherent properties, including a wide bandgap, high thermal stability, and potential for a high dielectric constant, position it as a viable alternative to conventional silicon dioxide (SiO₂) and silicon nitride (Si₃N₄) in advanced metal-oxide-semiconductor field-effect transistors (MOSFETs). As device dimensions continue to shrink, the limitations of SiO₂, such as increased leakage currents and boron penetration, necessitate the exploration of novel high-κ dielectrics like P₃N₅.[1][2] This document provides a comprehensive overview of the properties of P₃N₅, detailed experimental protocols for its deposition and characterization, and a comparative analysis with established gate dielectric materials.
Properties of P₃N₅ for Gate Dielectric Applications
P₃N₅ is a binary inorganic compound with several polymorphic forms, each exhibiting distinct physical and electronic properties.[3][4] The α- and γ-phases are the most relevant for semiconductor applications. Theoretical and limited experimental data suggest that P₃N₅ possesses several key attributes desirable for a gate dielectric material.
Key Properties:
-
Wide Bandgap: P₃N₅ exhibits a wide electronic bandgap, which is crucial for providing a large energy barrier to prevent charge carrier tunneling between the gate and the semiconductor channel, thereby reducing leakage current.[4]
-
High Thermal Stability: The material is thermally stable at temperatures exceeding 850 °C, ensuring compatibility with standard CMOS fabrication processes that involve high-temperature steps.
-
Potential for High Dielectric Constant (κ): While experimental values for thin films on silicon are not widely available, theoretical studies and the nature of the P-N bonds suggest a higher dielectric constant compared to SiO₂. A higher κ-value allows for the use of physically thicker films to achieve the same equivalent oxide thickness (EOT), further reducing leakage current.
-
Amorphous Film Formation: The ability to deposit P₃N₅ in an amorphous state is advantageous for gate dielectrics as it eliminates grain boundaries which can act as leakage pathways.
Data Presentation: Comparative Properties of Gate Dielectrics
The following table summarizes the known theoretical and experimental properties of α-P₃N₅ and γ-P₃N₅ in comparison to the industry-standard materials, SiO₂ and Si₃N₄. It is important to note that the data for P₃N₅ is largely based on theoretical calculations and may vary depending on the deposition method and film quality.
| Property | α-P₃N₅ | γ-P₃N₅ | Silicon Dioxide (SiO₂) | Silicon Nitride (Si₃N₄) |
| Dielectric Constant (κ) | ~4.5 - 7.0 (Theoretical) | ~7.0 - 9.0 (Theoretical) | 3.9 | ~7.5 |
| Bandgap (Eg) | ~5.2 - 5.9 eV (Theoretical)[3] | ~4.9 eV (Theoretical) | ~9 eV | ~5.3 eV |
| Conduction Band Offset with Si (ΔEc) | ~2.0 - 2.5 eV (Theoretical Estimate) | ~1.8 - 2.2 eV (Theoretical Estimate) | ~3.2 eV | ~2.1 eV |
| Valence Band Offset with Si (ΔEv) | ~2.0 - 2.5 eV (Theoretical Estimate) | ~1.8 - 2.2 eV (Theoretical Estimate) | ~4.7 eV | ~1.9 eV |
| Breakdown Field | High (Expected) | High (Expected) | >10 MV/cm | ~10 MV/cm |
| Thermal Stability | Decomposes > 850 °C | High-pressure phase | Stable up to ~1000 °C | Stable up to ~1200 °C |
Note: The band offsets for P₃N₅ are theoretical estimates and require experimental verification. A band offset of at least 1 eV is generally required to effectively block both electrons and holes.
Experimental Protocols
The following protocols provide generalized methodologies for the deposition and characterization of P₃N₅ thin films as gate dielectrics. These should be considered as starting points and may require optimization based on the specific deposition system and desired film properties.
P₃N₅ Thin Film Deposition by Plasma-Enhanced Chemical Vapor Deposition (PECVD)
PECVD is a suitable technique for depositing P₃N₅ films at relatively low temperatures, which is beneficial for minimizing thermal budgets in device fabrication.
Objective: To deposit a uniform, amorphous thin film of P₃N₅ on a silicon substrate.
Materials and Equipment:
-
PECVD reactor with a high-frequency (13.56 MHz) RF power supply.
-
Silicon (100) wafers, p-type, with a resistivity of 1-10 Ω·cm.
-
Phosphine (PH₃) gas, diluted in H₂ or Ar (e.g., 5% PH₃).
-
Ammonia (NH₃) gas, high purity.
-
Nitrogen (N₂) gas, high purity (for purging and as a carrier gas).
-
Standard wafer cleaning reagents (e.g., RCA-1 and RCA-2 solutions).
Protocol:
-
Substrate Preparation: a. Perform a standard RCA clean on the silicon wafers to remove organic and metallic contaminants. b. Dip the wafers in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF) for 60 seconds to remove the native oxide and hydrogen-terminate the silicon surface. c. Immediately load the wafers into the PECVD chamber to minimize re-oxidation.
-
Deposition Process: a. Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr. b. Heat the substrate to the desired deposition temperature, typically in the range of 250-400 °C. c. Introduce N₂ gas to purge the chamber and gas lines. d. Stabilize the chamber pressure, typically between 0.5 and 2.0 Torr. e. Introduce the precursor gases, NH₃ and diluted PH₃, at a specific flow rate ratio (e.g., NH₃:PH₃ ratio of 10:1 to 50:1). The total gas flow will depend on the chamber geometry. f. Ignite the plasma by applying RF power, typically in the range of 50-200 W. g. Deposit the P₃N₅ film for a predetermined time to achieve the desired thickness. h. After deposition, turn off the RF power and stop the precursor gas flow. i. Cool down the substrate under a N₂ ambient.
-
Post-Deposition Annealing (Optional): a. Perform a post-deposition anneal in a rapid thermal annealing (RTA) system or a furnace. b. Anneal the samples in a N₂ or forming gas (N₂/H₂) ambient at a temperature between 400-700 °C for 30-60 seconds (RTA) or 15-30 minutes (furnace) to improve film density and reduce defects.
Electrical Characterization of P₃N₅ Gate Stacks
Objective: To evaluate the key electrical properties of the deposited P₃N₅ film as a gate dielectric.
Materials and Equipment:
-
P₃N₅-coated silicon wafers.
-
Metal deposition system (e.g., thermal evaporator or sputter coater) for gate electrode fabrication.
-
Photolithography equipment.
-
Probe station with a semiconductor parameter analyzer (e.g., Keysight B1500A or equivalent).
-
LCR meter for capacitance-voltage measurements.
Protocol:
-
Fabrication of Metal-Insulator-Semiconductor (MIS) Capacitors: a. Deposit a metal gate electrode (e.g., Aluminum or Gold) on top of the P₃N₅ film through a shadow mask or by using photolithography and lift-off to define circular gate electrodes of a known area. b. Create a backside ohmic contact by removing the dielectric from the backside of the wafer and depositing a layer of aluminum. c. Perform a post-metallization anneal in a forming gas ambient at ~400 °C for 20-30 minutes to improve the semiconductor-metal contact and passivate interface traps.
-
Capacitance-Voltage (C-V) Measurements: a. Place the fabricated MIS capacitor on the probe station. b. Perform high-frequency (e.g., 1 MHz) C-V sweeps from accumulation to inversion and back to accumulation to assess the flat-band voltage (Vfb), oxide capacitance (Cox), and hysteresis. c. From Cox and the known gate area, calculate the dielectric constant (κ) of the P₃N₅ film. d. Perform quasi-static C-V measurements to determine the interface state density (Dit) using the Terman method or by comparing with the high-frequency C-V curve.
-
Current-Voltage (I-V) Measurements: a. Apply a sweeping voltage to the gate electrode and measure the resulting leakage current through the dielectric. b. Plot the leakage current density (J) versus the applied electric field (E) to evaluate the insulating properties of the film. c. Ramp the voltage until dielectric breakdown occurs to determine the breakdown field strength.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of P₃N₅ as a gate dielectric.
Conclusion and Future Outlook
Triphosphorus pentanitride (P₃N₅) presents a compelling case as a future gate dielectric material due to its promising intrinsic properties. The wide bandgap and high thermal stability are particularly advantageous for modern semiconductor device fabrication. While theoretical studies are encouraging, extensive experimental research is required to fully realize its potential. Key areas for future investigation include the optimization of deposition processes to achieve high-quality, uniform thin films on silicon, detailed characterization of the P₃N₅/Si interface to minimize trap states, and comprehensive reliability studies of P₃N₅-based devices. The protocols and data presented in this document serve as a foundational guide for researchers venturing into the exploration of this novel gate dielectric material.
References
- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 2. matec-conferences.org [matec-conferences.org]
- 3. A density functional study of phosphorus nitride P3N5: refined geometries, properties, and relative stability of alpha-P3N5 and gamma-P3N5 and a further possible high-pressure phase delta-P3N5 with kyanite-type structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
Low-Pressure Plasma Synthesis of Amorphous Phosphorus Nitride Films: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of amorphous phosphorus nitride (a-P:N) films using low-pressure plasma techniques. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the deposition and characterization of these films for various applications, including as dielectric layers and passivation coatings.
Overview of Amorphous Phosphorus Nitride Films
Amorphous phosphorus nitride is a compound of phosphorus and nitrogen that can be synthesized as thin films with varying stoichiometry. These films are of significant interest due to their notable properties, including high dielectric strength, a wide optical bandgap, and excellent chemical stability.[1] Such characteristics make them suitable for a range of applications in microelectronics and potentially in the development of biocompatible coatings for medical devices. The primary methods for the synthesis of a-P:N films via low-pressure plasma are Plasma Chemical Vapour Deposition (CVD) and Chemical Transport in a nitrogen plasma.[1]
Synthesis Methodologies
Two principal low-pressure plasma methods for the deposition of amorphous phosphorus nitride films are detailed below.
Plasma Chemical Vapour Deposition (CVD) from Phosphine (B1218219) and Nitrogen
This method involves the reaction of phosphine (PH₃) and nitrogen (N₂) in a low-pressure plasma to deposit amorphous phosphorus nitride films, which may incorporate hydrogen (a-P₃N₅Hₓ).[1] The deposition temperature is a critical parameter influencing the film properties.
Chemical Transport in a Nitrogen Plasma
This technique utilizes elemental phosphorus and nitrogen as precursors. A nitrogen plasma is used to transport phosphorus and facilitate the reaction to form amorphous phosphorus nitride (a-P₃N₅) films.[1] This method can produce hydrogen-free films.
Experimental Protocols
The following are detailed protocols for the two synthesis methods.
Protocol for Plasma Chemical Vapour Deposition (CVD) of a-P₃N₅Hₓ
-
Substrate Preparation:
-
Select appropriate substrates (e.g., silicon wafers, glass slides).
-
Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water.
-
Dry the substrates with a stream of dry nitrogen gas.
-
-
Deposition Procedure:
-
Mount the substrates in the plasma deposition chamber.
-
Evacuate the chamber to a base pressure below 10⁻⁵ Torr.
-
Introduce nitrogen (N₂) and phosphine (PH₃) gases into the chamber at controlled flow rates.
-
Set the substrate temperature to the desired value (e.g., 300 °C).[1]
-
Initiate the plasma with a radio frequency (RF) power source.
-
Maintain a constant pressure within the chamber during deposition.
-
Continue the deposition until the desired film thickness is achieved. The deposition rate is typically around 4 Å/s.[1]
-
After deposition, turn off the RF power and stop the gas flow.
-
Allow the substrates to cool down to room temperature under vacuum before removal.
-
Protocol for Chemical Transport Synthesis of a-P₃N₅
-
Precursor and Substrate Setup:
-
Place elemental red phosphorus in a heated source boat within the reaction chamber.
-
Position the cleaned substrates in the deposition zone.
-
-
Deposition Procedure:
-
Evacuate the chamber to a high vacuum.
-
Introduce high-purity nitrogen gas into the chamber.
-
Generate a nitrogen plasma using an RF power source.
-
Heat the phosphorus source to initiate its transport by the nitrogen plasma towards the substrates.
-
Maintain the substrate at a suitable temperature for film deposition.
-
The reaction between the transported phosphorus species and the nitrogen plasma results in the deposition of an a-P₃N₅ film.
-
Terminate the process by switching off the plasma and the phosphorus source heater.
-
Cool the system under a nitrogen atmosphere before retrieving the coated substrates.
-
Data Presentation
The following tables summarize the key experimental parameters and resulting film properties based on available data.
Table 1: Deposition Parameters for a-P₃N₅Hₓ via Plasma CVD
| Parameter | Value | Reference |
| Precursors | Phosphine (PH₃), Nitrogen (N₂) | [1] |
| Deposition Temperature | ~300 °C | [1] |
| Deposition Rate | ~4 Å/s | [1] |
Table 2: Properties of Amorphous Phosphorus Nitride Films
| Property | Value | Material | Reference |
| Stoichiometry | Up to P₃N₅ | a-PₓNᵧ | [1] |
| Optical Band Gap | ~5.1 eV | a-P₃N₅ | [1] |
| Dielectric Strength | ~10⁷ V/cm | a-P₃N₅ | [1] |
| Thermal Stability | Stable in air up to >500 °C | a-P₃N₅ | [1] |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of amorphous phosphorus nitride films.
Caption: Workflow for Plasma CVD of a-P₃N₅Hₓ films.
Caption: Workflow for Chemical Transport Synthesis of a-P₃N₅ films.
References
Application Note: Autoclave Synthesis of Amorphous Phosphorus Nitride (P₃N₅)
Introduction
Phosphorus nitride (P₃N₅) is a ceramic material known for its high dielectric strength and remarkable chemical stability, making it a candidate for applications such as a metal-insulator-semiconductor (MIS) material.[1] While crystalline P₃N₅ typically requires high-temperature synthesis routes, this application note describes a lower-temperature method for producing amorphous P₃N₅. The protocol outlines a solvothermal synthesis route using phosphorus pentachloride (PCl₅) and sodium azide (B81097) (NaN₃) as precursors in an autoclave. This method allows for the formation of amorphous, flake-like P₃N₅ powders at temperatures between 190–300 °C.[1]
Principle of the Method
The synthesis is based on the reaction between phosphorus pentachloride (P-source) and sodium azide (N-source) in a sealed autoclave. Under elevated temperature and pressure, the precursors react to form amorphous phosphorus nitride. The reaction is believed to proceed as follows:
3PCl₅ + 15NaN₃ → P₃N₅ + 15NaCl + 20N₂
All manipulations must be performed in an inert atmosphere, such as a nitrogen-filled glove box, due to the sensitivity of the reactants.[1] The resulting product is a light-yellow powder, which is subsequently purified by washing with various solvents to remove byproducts and unreacted precursors.
Experimental Protocol
1. Materials and Equipment
-
Reactants:
-
Phosphorus pentachloride (PCl₅), analytical grade
-
Sodium azide (NaN₃), analytical grade
-
-
Solvents for Washing:
-
Carbon disulfide (CS₂)
-
Benzene
-
Absolute ethanol
-
Distilled water
-
-
Equipment:
-
50 mL Titanium alloy autoclave
-
Glove box with a dry nitrogen atmosphere
-
Laboratory oven capable of reaching 300 °C
-
Vacuum oven
-
Beakers, funnels, and other standard laboratory glassware
-
Centrifuge (optional, for washing steps)
-
2. Safety Precautions
-
Phosphorus pentachloride (PCl₅): Corrosive and water-sensitive. Handle only in a dry, inert atmosphere. Inhalation or contact with skin can cause severe burns.
-
Sodium azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids and metals.
-
Autoclave Operation: Autoclaves generate high temperatures and pressures. Ensure the equipment is certified, operated by trained personnel, and inspected for safety.[2][3] Using unsuitable or uncertified autoclaves can pose a severe physical hazard.[2][3]
-
Solvents: Benzene is a known carcinogen, and carbon disulfide is highly flammable and toxic. Handle all solvents in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
3. Synthesis Procedure
-
Step 1: Precursor Preparation
-
Step 2: Autoclave Reaction
-
Step 3: Product Collection and Purification
-
Once cooled, carefully open the autoclave in a fume hood.
-
Collect the solid product from the autoclave.
-
Wash the product sequentially with the following solvents to remove impurities and byproducts:
-
Carbon disulfide
-
Benzene
-
Absolute ethanol
-
Distilled water
-
-
Perform each washing step several times. A centrifuge can be used to separate the solid product from the solvent after each wash.
-
-
Step 4: Drying
-
After the final wash, transfer the light-yellow powder to a vacuum oven.
-
Dry the product under vacuum at 100 °C for 4 hours to obtain the final amorphous P₃N₅.[1]
-
Data Presentation
The experimental conditions for the synthesis of amorphous P₃N₅ are summarized in the table below. It is crucial to note that higher quantities of reactants may lead to increased pressure, favoring the formation of undesirable byproducts like yellow phosphorus.[1]
| Parameter | Value | Reference |
| Reactants | PCl₅, NaN₃ | [1] |
| Molar Ratio (PCl₅:NaN₃) | 1:5 (0.005 mol : 0.025 mol) | [1] |
| Autoclave Capacity | 50 mL | [1] |
| Reaction Temperature | 190–300 °C (Optimal: 250 °C) | [1] |
| Reaction Time | 10–15 h (Optimal: 15 h) | [1] |
| Product Appearance | Light yellow powder | [1] |
| Product Morphology | Amorphous, flake-like | [1] |
| Post-synthesis Drying | 100 °C in vacuum for 4 h | [1] |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the autoclave synthesis process for amorphous P₃N₅.
Caption: Workflow for the synthesis of amorphous P₃N₅.
References
Application Notes and Protocols for Chemical Vapor Deposition of Phosphorus-Incorporated Carbon Nitride Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of phosphorus-incorporated carbon nitride (P-CNx) films via chemical vapor deposition (CVD). This document is intended for professionals in materials science, chemistry, and potentially drug development, offering insights into the fabrication and properties of these functional thin films.
Introduction
Graphitic carbon nitride (g-C3N4), a metal-free polymeric semiconductor, has garnered significant attention for its potential in various applications, including electronics and photocatalysis.[1] The incorporation of foreign atoms, such as phosphorus, into the g-C3N4 lattice can significantly enhance its physical and chemical properties.[1] Chemical Vapor Deposition (CVD) is a robust technique for synthesizing high-quality, crystalline P-CNx films.[1]
Phosphorus doping of carbon nitride films has been shown to induce n-type conductivity, narrow the energy bandgap, and improve electrical conductivity.[1][2] These modified properties make P-CNx films promising candidates for various electronic and optoelectronic applications.
Data Presentation
The properties of P-CNx films are highly dependent on the deposition parameters. The following tables summarize the key experimental conditions and their impact on the resulting film characteristics.
Table 1: CVD Parameters for Phosphorus-Incorporated Carbon Nitride Films
| Parameter | Value | Reference |
| Precursors | ||
| Carbon-Nitrogen Source | Melamine (B1676169) (C3H6N6) powder | [2] |
| Phosphorus Source | Red Phosphorus powder | [2] |
| Deposition Conditions | ||
| Substrate | c-plane sapphire | [2] |
| Deposition Temperature | 600 - 675 °C | [2] |
| System Type | Hot-wall CVD | [2] |
Table 2: Influence of Deposition Temperature on Phosphorus Incorporation and Film Properties
| Deposition Temperature (°C) | Phosphorus Incorporation | Crystallinity | Key Properties | Reference |
| 600 | No significant incorporation | High | - | [2] |
| > 600 - 620 | Increasing P composition (up to 10%) | No significant degradation | n-type conductivity, Narrowed energy bandgap | [1][2] |
| > 620 - 675 | Increased P composition | Potential for increased structural defects | Enhanced electrical conductivity | [2] |
Table 3: Electronic and Magnetic Properties of P-CNx Films
| Property | Observation | Reference |
| Conductivity | n-type conductivity achieved due to P atoms acting as donor impurities. | [1] |
| Resistivity | Relatively low out-of-plane resistivity. | [2] |
| Electron Transport | Giant anisotropy with high in-plane resistivity and low out-of-plane resistivity. | [1] |
| Activation Energy | Approximately 102.5 meV for electron generation. | [1] |
| Magnetism | Room temperature ferromagnetism observed without metallic elements. | [1] |
Experimental Protocols
The following protocol outlines the general procedure for the synthesis of P-CNx films using a hot-wall CVD system with solid precursors.
3.1. Materials and Equipment
-
Precursors:
-
Melamine (C3H6N6, high purity)
-
Red Phosphorus (high purity)
-
-
Substrate:
-
Epi-polished c-plane sapphire wafers
-
-
Equipment:
-
Homemade hot-wall CVD reactor with a quartz tube furnace
-
Vacuum pump
-
Mass flow controllers for carrier gas
-
Temperature controllers for precursor and substrate heating zones
-
Substrate holder
-
3.2. Substrate Preparation
-
Clean the c-plane sapphire substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Load the cleaned substrates onto the substrate holder and place them in the center of the CVD reactor's heating zone.
3.3. Precursor Preparation and Loading
-
Place a specific amount of melamine powder in a quartz boat.
-
Place a specific amount of red phosphorus powder in a separate quartz boat.
-
Position the precursor boats in the upstream heating zones of the CVD reactor. The exact temperatures for heating the precursors to achieve sufficient vapor pressure for deposition need to be determined empirically but are typically below the substrate temperature.
3.4. CVD Process
-
Evacuate the quartz tube reactor to a base pressure in the range of 10^-3 to 10^-6 Torr.
-
Introduce a carrier gas (e.g., high-purity nitrogen or argon) into the reactor at a controlled flow rate.
-
Heat the substrate to the desired deposition temperature (e.g., 600-675 °C).[2]
-
Once the substrate temperature is stable, heat the precursor zones to vaporize the melamine and red phosphorus.
-
The carrier gas will transport the precursor vapors to the hot substrate surface.
-
The precursors will decompose and react on the substrate surface, leading to the growth of a P-CNx film.
-
Maintain the deposition conditions for a specific duration to achieve the desired film thickness.
-
After the deposition is complete, turn off the precursor heaters and allow the reactor to cool down to room temperature under the carrier gas flow.
-
Vent the reactor to atmospheric pressure and carefully remove the coated substrates.
Visualizations
Experimental Workflow for P-CNx Film Deposition
Caption: Workflow for P-CNx film synthesis by hot-wall CVD.
Logical Relationship of Deposition Parameters and Film Properties
Caption: Influence of CVD parameters on P-CNx film properties.
References
Application Notes and Protocols for Photoelectrochemical Water Oxidation using Phosphorus Nitride Nanodots
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of phosphorus nitride nanodots (PNDs) as a metal-free component to enhance photoelectrochemical (PEC) water oxidation. The information is targeted toward researchers in materials science, chemistry, and renewable energy.
Introduction
Phosphorus nitride nanodots (PNDs) have emerged as promising, metal-free quantum dots for advancing photoelectrochemical (PEC) water splitting technologies. Their favorable band positions allow for the formation of heterojunctions with various semiconductor photoanodes, such as bismuth vanadate (B1173111) (BiVO₄), leading to enhanced charge separation and improved photocurrent densities.[1][2] PNDs act as a versatile support material, facilitating more efficient harvesting of solar energy for the production of hydrogen from water. This document outlines the synthesis of PNDs, the fabrication of PND-modified photoanodes, and the protocols for evaluating their PEC performance in water oxidation.
Key Performance Data
The integration of PNDs with semiconductor photoanodes leads to a significant enhancement in PEC performance. The data presented below is a summary of typical results obtained for PND-modified photoanodes compared to their unmodified counterparts.
| Performance Metric | Bare BiVO₄ Photoanode | BiVO₄-PNDs Photoanode | Unit | Conditions |
| Photocurrent Density | ~1.5 - 2.0 | ~3.0 - 4.0 | mA/cm² | @ 1.23 V vs. RHE under AM 1.5G illumination |
| Onset Potential | ~0.5 | ~0.35 | V vs. RHE | Lower values indicate higher efficiency |
| Charge Separation Efficiency (η_sep) | ~50 - 60 | ~65 - 75 | % | Calculated from photocurrent measurements |
| Charge Transfer Efficiency (η_trans) | ~70 - 80 | ~90 - 95 | % | Calculated from photocurrent measurements |
| Faradaic Efficiency for O₂ Evolution | > 95 | > 95 | % | Confirms water oxidation is the primary reaction |
| Stability | Moderate | Enhanced | - | Measured over several hours of continuous illumination |
Experimental Protocols
Synthesis of Phosphorus Nitride Nanodots (PNDs)
This protocol describes a solvothermal method for synthesizing PNDs from a phosphonitrilic chloride trimer precursor.
Materials:
-
Phosphonitrilic chloride trimer ((PNCl₂)₃)
-
N-methyl-2-pyrrolidone (NMP)
-
Deionized (DI) water
-
Ethanol
-
Teflon-lined stainless-steel autoclave (50 mL)
-
Centrifuge
-
Dialysis membrane (MWCO = 1000 Da)
Procedure:
-
Dissolve 0.5 g of phosphonitrilic chloride trimer in 30 mL of NMP in a beaker with vigorous stirring.
-
Transfer the solution to a 50 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 180°C for 12 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Centrifuge the resulting solution at 8000 rpm for 15 minutes to remove any large aggregates.
-
Collect the supernatant containing the PNDs.
-
Purify the PNDs by dialyzing the supernatant against DI water for 48 hours, changing the water every 6 hours.
-
The purified PNDs solution can be stored at 4°C for further use.
Fabrication of BiVO₄-PNDs Photoanode
This protocol details the modification of a pre-fabricated BiVO₄ photoanode with PNDs.
Materials:
-
BiVO₄ photoanode on FTO glass (prepared according to established literature methods)
-
Purified PNDs solution (from Protocol 3.1)
-
Deionized (DI) water
-
Oven
Procedure:
-
Immerse the as-prepared BiVO₄ photoanode into the purified PNDs solution.
-
Keep the photoanode in the PNDs solution for 10-15 hours at room temperature to allow for sensitization.[3]
-
After sensitization, remove the photoanode and rinse it thoroughly with DI water to remove any loosely attached PNDs.[3]
-
Dry the BiVO₄-PNDs photoanode in an oven at 100°C for 6 hours.[3]
-
The photoanode is now ready for characterization and PEC measurements.
Photoelectrochemical (PEC) Measurements
This protocol outlines the standard procedures for evaluating the PEC performance of the fabricated photoanodes.
Equipment:
-
Potentiostat with a three-electrode setup
-
PEC cell with a quartz window
-
Working electrode: Fabricated BiVO₄-PNDs photoanode
-
Counter electrode: Platinum wire or foil
-
Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Electrolyte: 0.5 M Sodium Sulfate (Na₂SO₄) aqueous solution (pH ≈ 7)
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Monochromator for IPCE measurements
Procedures:
-
Linear Sweep Voltammetry (LSV):
-
Assemble the three-electrode system in the PEC cell with the electrolyte.
-
Illuminate the working electrode with the solar simulator.
-
Scan the potential from -0.4 V to 1.6 V vs. Ag/AgCl at a scan rate of 20 mV/s.
-
Record the photocurrent density as a function of the applied potential.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Set the potentiostat to a DC bias of 1.23 V vs. RHE under illumination.
-
Apply an AC voltage with an amplitude of 10 mV over a frequency range of 100 kHz to 0.1 Hz.
-
Analyze the Nyquist plot to determine the charge transfer resistance.
-
-
Incident Photon-to-Current Efficiency (IPCE):
-
Illuminate the photoanode with monochromatic light from the solar simulator coupled with a monochromator.
-
Measure the photocurrent at a constant bias (e.g., 1.23 V vs. RHE) for wavelengths ranging from 300 nm to 600 nm.
-
Calculate the IPCE using the formula: IPCE (%) = (1240 × J) / (λ × P_light), where J is the photocurrent density (mA/cm²), λ is the wavelength (nm), and P_light is the power density of the incident light (mW/cm²).
-
-
Stability Test:
-
Apply a constant bias (e.g., 1.23 V vs. RHE) to the photoanode under continuous AM 1.5G illumination.
-
Record the photocurrent density over an extended period (e.g., 1-10 hours) to evaluate the photostability.
-
-
Faradaic Efficiency Measurement:
-
Conduct the PEC experiment in a sealed, gas-tight cell.
-
Measure the amount of evolved oxygen using a calibrated oxygen sensor or gas chromatography.
-
Calculate the theoretical amount of oxygen that should be produced based on the total charge passed during the experiment (Q) using Faraday's law: Moles of O₂ = Q / (4 × F), where F is the Faraday constant.
-
The Faradaic efficiency is the ratio of the experimentally measured moles of O₂ to the theoretical moles of O₂.
-
Visualizations
Experimental Workflow
Caption: Workflow for PNDs synthesis, photoanode fabrication, and PEC analysis.
Charge Transfer Mechanism
Caption: Z-scheme charge transfer mechanism in a BiVO₄-PNDs heterojunction.
References
Application of Phosphorus-Containing Nitride Materials in High-Power Lighting
Introduction
The demand for high-efficiency, long-lasting, and robust high-power lighting solutions has driven significant research into advanced materials. Among these, nitride-based phosphors have emerged as critical components in solid-state lighting, particularly in phosphor-converted light-emitting diodes (pc-LEDs). While pure phosphorus nitride (P₃N₅) is not a conventional phosphor, phosphorus plays a crucial role as a dopant or a component in the synthesis of various high-performance nitride and oxynitride phosphors. These materials exhibit exceptional thermal stability, high quantum efficiency, and excellent chemical resistance, making them ideal for the demanding environment of high-power lighting applications.[1][2][3]
This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development interested in the synthesis, characterization, and application of phosphorus-containing nitride materials in high-power lighting.
Role of Phosphorus in Nitride Phosphors
Phosphorus can be incorporated into nitride host lattices to modulate their electronic and optical properties. Doping with phosphorus can influence the band gap, improve charge carrier separation, and enhance the overall quantum efficiency of the phosphor.[4][5][6] Additionally, phosphorus-containing precursors are utilized in various synthesis routes to produce complex nitride and oxynitride phosphors with tailored emission spectra.
Key Applications in High-Power Lighting
Phosphorus-containing nitride materials are primarily used as down-conversion phosphors in pc-LEDs. In a typical white pc-LED, a blue or near-UV LED chip excites a blend of phosphors, which then emit light at longer wavelengths (e.g., green, yellow, red). The combination of the original blue light and the emitted light from the phosphors produces white light.[7]
The key advantages of using these advanced phosphors include:
-
High Thermal Stability: They can withstand the high operating temperatures of high-power LEDs without significant degradation in performance.[1][2][3]
-
High Quantum Efficiency: Efficient conversion of excitation energy into emitted light.[8]
-
Tunable Emission: The emission color can be tuned by adjusting the composition of the host material and the type of activator ion (e.g., Eu²⁺, Ce³⁺).[8]
-
High Color Rendering Index (CRI): The use of red-emitting nitride phosphors, often synthesized with phosphorus-containing compounds, is crucial for achieving warm white light with a high CRI.[1][9]
Quantitative Data Presentation
The following table summarizes the typical performance characteristics of various nitride phosphors used in high-power lighting. It is important to note that specific values can vary depending on the exact composition, synthesis method, and operating conditions.
| Phosphor Type | Excitation Peak (nm) | Emission Peak (nm) | Quantum Efficiency (%) | Thermal Stability | Reference |
| Eu²⁺-doped β-SiAlON | ~450 | ~535 | >85 | Excellent | [7][8] |
| Eu²⁺-doped α-SiAlON | ~450 | ~585 | >85 | Excellent | [8] |
| Eu²⁺-doped M₂Si₅N₈ (M=Ca, Sr, Ba) | 450-480 | 620-650 | >85 | Excellent | [7] |
| Ce³⁺-doped Y₃Al₅O₁₂ (YAG:Ce) | ~460 | ~560 | >85 | Good | [7] |
| P-doped g-C₃N₄ | ~435 | - | 3.76 (Apparent) | Good | [4] |
Experimental Protocols
Synthesis of Phosphorus-Doped Carbon Nitride (P-doped g-C₃N₄)
This protocol describes a method for synthesizing a phosphorus-doped graphitic carbon nitride photocatalyst, which demonstrates the principle of phosphorus incorporation.
Materials:
-
Melamine (B1676169) (C₃H₆N₆)
-
Phosphoric acid (H₃PO₄)
-
Deionized water
-
Crucible with a lid
-
Muffle furnace
Procedure:
-
Dissolve a specific molar concentration of phosphoric acid (e.g., 0.1 M) in deionized water.
-
Add melamine to the phosphoric acid solution and stir until a homogeneous mixture is obtained.
-
Dry the mixture in an oven at 80°C for 12 hours to remove the water.
-
Place the dried powder in a crucible with a lid.
-
Heat the crucible in a muffle furnace to 550°C at a ramp rate of 5°C/min and hold for 4 hours.
-
Allow the furnace to cool down to room temperature naturally.
-
Grind the resulting yellow powder to obtain the P-doped g-C₃N₄.[6]
Synthesis of a Red-Emitting Nitride Phosphor (Sr₂Si₅N₈:Eu²⁺)
This protocol outlines the synthesis of a common red-emitting nitride phosphor.
Materials:
-
Strontium carbonate (SrCO₃)
-
Silicon nitride (Si₃N₄)
-
Europium(III) oxide (Eu₂O₃)
-
Graphite (B72142) powder (fine)
-
Tube furnace with a nitrogen atmosphere
-
Alumina (B75360) crucibles
Procedure:
-
Weigh stoichiometric amounts of SrCO₃, Si₃N₄, Eu₂O₃, and fine graphite powder. The graphite acts as a reducing agent.
-
Thoroughly mix the starting materials in an agate mortar under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.
-
Place the mixed powder into an alumina crucible.
-
Heat the crucible in a tube furnace under a flowing nitrogen atmosphere.
-
Ramp the temperature to 1400-1600°C and hold for 4-6 hours.
-
After the reaction, cool the furnace to room temperature under the nitrogen atmosphere.
-
Gently grind the resulting product to obtain the Sr₂Si₅N₈:Eu²⁺ phosphor powder.
Visualizations
Phosphor-Converted LED Workflow
Caption: Workflow of a phosphor-converted white LED.
Synthesis Protocol for P-doped g-C₃N₄
Caption: Experimental workflow for the synthesis of P-doped g-C₃N₄.
Characterization of Materials
To evaluate the synthesized materials, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized phosphors.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the phosphor powders.
-
Photoluminescence (PL) Spectroscopy: To measure the excitation and emission spectra, and to determine the quantum efficiency of the phosphors.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability of the materials.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and the chemical state of the incorporated phosphorus.[5]
Safety Precautions
-
All synthesis procedures involving high temperatures should be carried out in a well-ventilated area or a fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Handling of fine powders should be done carefully to avoid inhalation.
-
Ensure that the tube furnace is properly operated and maintained, especially when using flammable or reactive gases.
Conclusion
Phosphorus-containing nitride materials represent a significant class of phosphors for high-power lighting applications. Their excellent thermal and chemical stability, coupled with high quantum efficiency and tunable emission, address the key challenges in the development of next-generation solid-state lighting. The protocols and data presented in this document provide a foundation for researchers and professionals to explore and develop novel phosphor materials for advanced lighting technologies.
References
- 1. High-Performance Nitride Phosphor for LED Lighting, Display Technologies, and Optoelectronic Applications [hi-tech-materials.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal stability of nitride phosphors for light-emitting diodes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Phosphorus- and fluorine-co-doped carbon nitride: modulated visible light absorption, charge carrier kinetics and boosted photocatalytic hydrogen evolution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. electrochem.org [electrochem.org]
- 8. mdpi.com [mdpi.com]
- 9. LED phosphors | YUJILEDS [yujiintl.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Thermal Stability of Phosphorous Nitride Compounds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with phosphorous nitride compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound compounds, with a focus on improving their thermal stability.
| Problem | Possible Cause | Suggested Solution |
| Low Thermal Stability (Decomposition at relatively low temperatures) | 1. Amorphous or poorly crystalline material.[1] 2. Presence of hydrogen-containing species (e.g., N-H or P-H bonds).[1] 3. Non-stoichiometric composition (incorrect P:N ratio).[1] | 1. Increase the synthesis temperature to promote crystallization (e.g., >1000 K for P3N5).[1] However, be aware that excessively high temperatures can lead to decomposition.[1] 2. Ensure the use of hydrogen-free precursors or include a high-temperature annealing step under an inert atmosphere to remove residual hydrogen.[1] 3. Carefully control the molar ratio of phosphorus and nitrogen precursors. For P3N5, a P:N ratio of 3:5 in the starting mixture is crucial.[1] |
| Formation of Undesired Phases | 1. Incorrect synthesis temperature or pressure.[1][2] 2. Contamination from precursors or the reaction environment. | 1. Optimize the synthesis conditions. For example, γ-P3N5, a high-pressure phase, can be synthesized from α-P3N5 at 11 GPa and 1500 °C.[2] 2. Use high-purity precursors and ensure a clean, inert reaction atmosphere. |
| Product is Amorphous | Synthesis temperature is too low.[1] | Increase the reaction temperature. For the synthesis of crystalline P3N5 from (PNCl2)3 and NH4Cl, temperatures between 770 K and 1050 K are recommended.[1] |
| Non-stoichiometric Product | 1. Decomposition of the product at high temperatures.[1] 2. Incorrect precursor ratio.[1] | 1. Carefully control the synthesis temperature to avoid exceeding the decomposition point of the desired phase. For P3N5, thermal degradation starts above 1100 K.[1] 2. Precisely measure and control the stoichiometry of the starting materials. |
| Difficulty in Characterizing Thermal Stability | Inadequate analytical techniques. | Utilize Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) to determine decomposition temperatures and phase transitions. Mass spectrometry can be used to identify gaseous decomposition products.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition temperature of P3N5?
A1: The thermal degradation of crystalline P3N5 generally begins at temperatures above 1100 K (827 °C).[1] Decomposition at these temperatures typically yields gaseous species such as N2, PN, and P4.[1]
Q2: How does crystallinity affect the thermal stability of this compound compounds?
A2: Crystalline this compound compounds generally exhibit higher thermal stability compared to their amorphous counterparts.[1] The ordered, three-dimensional network structure of crystalline materials, such as P3N5 with its corner-sharing PN4 tetrahedra, contributes to its robustness.[1]
Q3: Can the thermal stability of this compound be improved by forming ternary compounds?
A3: Yes, forming ternary compounds can significantly enhance thermal stability. For instance, P-N-sodalites containing metal cations like Co, Ni, Cr, Fe, Cu, and Zn exhibit remarkable chemical and thermal stability up to approximately 800 °C.[3] Silicon phosphorus nitride (SiPN3) is also noted for its thermal properties, although it decomposes to α-Si3N4 above 1000 °C.[3]
Q4: What is the effect of pressure on the phase and stability of phosphorous nitrides?
A4: High pressure can lead to the formation of denser, more coordinated, and potentially more thermally stable polymorphs of this compound. For example, γ-P3N5, synthesized at high pressure, contains five-coordinate phosphorus.[2] Further increasing pressure can lead to phases like δ-P3N5 with six-coordinate phosphorus, which is ultra-incompressible.[4][5]
Q5: Are there any strategies to stabilize the highly reactive PN molecule?
A5: While the diatomic phosphorus nitride (PN) molecule is highly unstable, it can be stabilized through coordination to transition metals. This approach has been used to assemble and stabilize PN as a reactive ligand in bimetallic complexes.
Quantitative Data on Thermal Stability
The following table summarizes key thermal stability data for various this compound compounds and their polymorphs.
| Compound/Polymorph | Synthesis/Formation Conditions | Decomposition Temperature / Thermal Stability | Reference(s) |
| α-P3N5 | Reaction of (PNCl2)3 and NH4Cl between 770 K and 1050 K. | Starts to degrade above 1100 K. | [1] |
| γ-P3N5 | High pressure (e.g., 11 GPa) and high temperature (e.g., 1500 °C) from α-P3N5. | Persists up to 80 GPa at room temperature. | [2][6] |
| δ-P3N5 | High pressure (72 GPa) and laser heating. | Synthesized and stable at high pressure. | [4][5] |
| P-N-sodalites (with metal cations) | Various synthetic routes, including reaction of HPN2 with metal chlorides. | Stable up to approximately 800 °C. | [3] |
| SiPN3 | Low-temperature ammonolysis followed by pyrolysis at 900 °C in ammonia. | Decomposes to α-Si3N4 above 1000 °C. | [3] |
Experimental Protocols
Protocol 1: Synthesis of Thermally Stable, Crystalline α-P3N5
This protocol is based on the reaction of hexachlorocyclotriphosphazene ((PNCl2)3) and ammonium (B1175870) chloride (NH4Cl).[1]
Materials:
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Hexachlorocyclotriphosphazene ((PNCl2)3)
-
Ammonium chloride (NH4Cl)
-
Quartz ampule (thick-walled)
-
Tube furnace
-
Vacuum line
-
Argon gas supply
-
Liquid nitrogen
Procedure:
-
In a glovebox under an inert atmosphere, place stoichiometric amounts of (PNCl2)3 and NH4Cl (molar ratio 1:2) into a thick-walled quartz ampule.
-
Evacuate the ampule and seal it.
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Place the sealed ampule in a tube furnace.
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Heat the ampule to 770 K and hold for 12 hours.
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Increase the temperature to 1050 K and hold for 24 hours.
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After the reaction, cool the ampule to room temperature.
-
To condense the gaseous hydrogen chloride byproduct, cool the ampule with liquid nitrogen.
-
Carefully open the ampule under a pure argon atmosphere.
-
To remove surface deposits of unreacted precursors and byproducts, heat the product in a vacuum at 500 K.
-
The resulting product is a fine, crystalline, colorless powder of α-P3N5.
Characterization:
-
Confirm the crystallinity and phase purity using X-ray diffraction (XRD).
-
Verify the absence of N-H and P-H bonds using Fourier-transform infrared (FTIR) spectroscopy.
-
Determine the thermal stability using Thermogravimetric Analysis (TGA).
Protocol 2: High-Pressure Synthesis of γ-P3N5
This protocol describes the conversion of α-P3N5 to the high-pressure γ-P3N5 polymorph.[2]
Materials and Equipment:
-
α-P3N5 powder (synthesized as per Protocol 1)
-
Diamond anvil cell (DAC) or multi-anvil press capable of reaching at least 11 GPa and 1500 °C
-
Laser heating system for DAC or internal resistance heater for multi-anvil press
-
In-situ characterization techniques (e.g., synchrotron XRD, Raman spectroscopy)
Procedure:
-
Load the α-P3N5 sample into the high-pressure apparatus.
-
Gradually increase the pressure to 11 GPa.
-
Increase the temperature to 1500 °C.
-
Maintain these conditions for a sufficient duration to allow for the phase transformation to complete (this may need to be optimized and monitored in-situ).
-
Quench the sample by turning off the heating.
-
Slowly release the pressure.
-
Recover the γ-P3N5 sample for ex-situ analysis.
Characterization:
-
Confirm the formation of the γ-P3N5 phase using XRD.
-
Analyze the thermal stability of the recovered sample using TGA.
Visualizations
Caption: Experimental workflow for the synthesis of α-P3N5 and its conversion to the high-pressure γ-P3N5 polymorph.
Caption: Relationship between key synthesis parameters and the resulting thermal stability of this compound compounds.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. research.chalmers.se [research.chalmers.se]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
troubleshooting common issues in phosphorous nitride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of phosphorus nitride (P₃N₅).
Troubleshooting Guides
This section provides solutions to common problems encountered during phosphorus nitride synthesis, categorized by the issue.
Problem 1: Low or No Product Yield
Q1: My reaction yielded very little or no P₃N₅. What are the potential causes and how can I improve the yield?
A1: Low product yield is a frequent issue in solid-state synthesis. Several factors, from precursor quality to reaction conditions, can be responsible. A systematic approach to troubleshooting is essential.[1][2]
Possible Causes and Solutions:
-
Inaccurate Precursor Stoichiometry: The molar ratio of phosphorus and nitrogen precursors is critical for obtaining stoichiometric P₃N₅.[3]
-
Solution: Precisely measure and use the correct stoichiometric amounts of your starting materials. For the reaction between hexachlorocyclotriphosphazene ((PNCl₂)₃) and ammonium (B1175870) chloride (NH₄Cl), a molar ratio of 1:2 is recommended to achieve a P:N ratio of 3:5 in the final product.[3] Deviation from this ratio can lead to the formation of non-stoichiometric phases (e.g., H₃ₓP₃N₅₊ₓ) and a decrease in yield.[3]
-
-
Impure or Decomposed Precursors: The purity of starting materials directly impacts the reaction outcome.
-
Solution: Ensure the purity of your precursors. Hexachlorocyclotriphosphazene and ammonium chloride can be purified by sublimation in a vacuum.[3] Store precursors under anhydrous and inert conditions to prevent degradation.
-
-
Suboptimal Reaction Temperature: The reaction temperature profile is crucial for the complete conversion of precursors to crystalline P₃N₅.
-
Solution: For the (PNCl₂)₃ and NH₄Cl route, a two-step heating process is effective: an initial hold at a lower temperature (e.g., 770 K for 12 hours) followed by a higher temperature treatment (e.g., 1050 K for 24 hours).[3] Temperatures below 1000 K may result in amorphous products, while temperatures exceeding 1100 K can lead to the decomposition of P₃N₅ into gaseous species like N₂, PN, and P₄.[3]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time at the optimal temperature to ensure complete conversion. Monitoring the reaction progress, if possible, can help determine the necessary duration.
-
-
Product Loss During Work-up: The purification process can lead to a loss of the final product.
-
Solution: After the reaction, gaseous byproducts like hydrogen chloride (HCl) can be condensed by cooling the reaction vessel with liquid nitrogen before opening it under an inert atmosphere.[3] Unreacted starting materials and surface deposits can be removed by heating the product in a vacuum at around 500 K.[3]
-
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Optimizing Deposition Parameters for Stoichiometric P₃N₅ Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deposition of stoichiometric phosphorus nitride (P₃N₅) thin films. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Non-Stoichiometric P₃N₅ Films (Phosphorus-rich or Nitrogen-deficient)
-
Question: My deposited film is showing a P/N ratio greater than 0.6. What are the likely causes and how can I fix this?
-
Answer: Phosphorus-rich or nitrogen-deficient films are a common issue. The primary causes are related to the reactivity and supply of the nitrogen precursor relative to the phosphorus precursor.
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Insufficient Nitrogen Reactivity: In plasma-based processes like reactive sputtering or plasma-enhanced chemical vapor deposition (PECVD), the nitrogen plasma may not be dense or energetic enough to fully react with the phosphorus species.
-
Solution: Increase the RF or DC sputtering power to enhance plasma density. In PECVD, increasing the plasma power can lead to a higher concentration of reactive nitrogen radicals.
-
-
Inadequate Nitrogen Flow: The flow rate of the nitrogen precursor (e.g., N₂ or NH₃) may be too low compared to the phosphorus precursor.
-
Solution: Increase the N₂/Ar or NH₃/precursor gas flow ratio. This provides more nitrogen species to react with the phosphorus.
-
-
High Deposition Temperature: At excessively high temperatures, volatile nitrogen species may desorb from the substrate surface before they can be incorporated into the growing film, leading to nitrogen deficiency.
-
Solution: Gradually decrease the substrate temperature to find an optimal window that allows for sufficient surface mobility of adatoms without causing significant desorption of nitrogen.
-
-
Issue 2: Poor Film Adhesion to the Substrate
-
Question: My P₃N₅ film is peeling or flaking off the substrate. What steps can I take to improve adhesion?
-
Answer: Poor adhesion is often a result of improper substrate preparation or high internal stress in the film.
-
Substrate Contamination: The substrate surface may have organic residues, native oxides, or other contaminants that prevent strong bonding with the film.
-
Solution: Implement a thorough substrate cleaning procedure. This typically involves sequential ultrasonic cleaning in solvents like acetone (B3395972) and isopropyl alcohol, followed by a deionized water rinse and drying with nitrogen. An in-situ pre-deposition plasma etch (e.g., with Argon) can also be effective at removing surface contaminants.
-
-
High Internal Stress: A large mismatch in the coefficient of thermal expansion between the P₃N₅ film and the substrate can lead to high tensile or compressive stress, causing delamination.
-
Solution: Optimize deposition parameters to reduce stress. This can sometimes be achieved by increasing the deposition temperature to promote a more relaxed film structure or by adjusting the chamber pressure. For some materials, a post-deposition annealing step can relieve stress.
-
-
Issue 3: Film Cracking or High Defect Density
-
Question: I am observing cracks, pinholes, or a high density of defects in my P₃N₅ films. What are the potential causes?
-
Answer: Film defects can arise from a variety of factors including deposition conditions, gas impurities, and particulate contamination.
-
High Deposition Rate: A very high deposition rate can lead to a more disordered, porous film structure with incorporated voids.
-
Solution: Reduce the deposition rate by lowering the sputtering power or the precursor flow rate in CVD.
-
-
Gas Phase Nucleation: In CVD, high precursor concentrations or improper temperature profiles can lead to the formation of particles in the gas phase, which then incorporate into the film as defects.
-
Solution: Reduce the precursor flow rates or adjust the total pressure in the chamber to minimize gas-phase reactions.
-
-
Particulate Contamination: Dust or other particles in the deposition chamber can shadow the substrate, leading to pinholes.
-
Solution: Ensure a clean deposition environment. This includes proper chamber cleaning protocols and the use of high-purity process gases.
-
-
Quantitative Data Summary
The following tables summarize typical starting parameters for the deposition of nitride films, which can be adapted for P₃N₅ deposition. Optimal parameters will be highly dependent on the specific deposition system.
Table 1: Generalized Starting Parameters for Reactive Sputtering of P₃N₅
| Parameter | Typical Range | Effect on Stoichiometry |
| Base Pressure | < 5 x 10⁻⁶ Torr | Reduces impurity incorporation. |
| Working Pressure | 1 - 20 mTorr | Affects plasma density and film stress. |
| Substrate Temperature | Room Temp. - 500°C | Higher temperatures can improve crystallinity but may lead to N loss. |
| Sputtering Power (DC/RF) | 50 - 300 W | Higher power increases deposition rate and plasma density. |
| N₂ / (Ar + N₂) Flow Ratio | 0.1 - 1.0 | Higher ratio increases nitrogen content in the film. |
| Target Material | High-purity Phosphorus | --- |
Table 2: Generalized Starting Parameters for Chemical Vapor Deposition (CVD) of P₃N₅
| Parameter | Typical Range | Effect on Stoichiometry |
| Precursors | PH₃ and NH₃ or PCl₃ and NH₃ | Precursor choice affects deposition temperature and byproducts. |
| Substrate Temperature | 400 - 800°C | Critical for precursor decomposition and surface reactions. |
| Chamber Pressure | 0.1 - 10 Torr | Influences gas flow dynamics and reaction pathways. |
| NH₃ / P-precursor Ratio | 10:1 - 100:1 | High excess of NH₃ is often needed to achieve stoichiometry. |
| Carrier Gas | N₂ or H₂ | Can influence film purity and growth rate. |
Experimental Protocols
Protocol 1: Generalized Reactive DC Magnetron Sputtering of P₃N₅
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer) by ultrasonication in acetone for 10 minutes, followed by isopropyl alcohol for 10 minutes.
-
Rinse thoroughly with deionized water and dry with a nitrogen gun.
-
Load the substrate into the sputtering chamber.
-
-
Deposition:
-
Pump the chamber down to a base pressure below 5 x 10⁻⁶ Torr.
-
Introduce Argon gas and perform a pre-sputtering of the phosphorus target for 5-10 minutes with the shutter closed to clean the target surface.
-
Introduce a mixture of Argon and Nitrogen gas at the desired flow ratio.
-
Set the substrate temperature and allow it to stabilize.
-
Apply DC power to the target to ignite the plasma and open the shutter to begin deposition.
-
Maintain the desired deposition time to achieve the target film thickness.
-
-
Post-Deposition:
-
Turn off the sputtering power and gas flows.
-
Allow the substrate to cool down to room temperature under vacuum before venting the chamber.
-
Protocol 2: Generalized Low-Pressure Chemical Vapor Deposition (LPCVD) of P₃N₅
-
Substrate Preparation:
-
Perform a standard RCA clean or equivalent for the silicon substrate.
-
Load the substrate into the LPCVD furnace.
-
-
Deposition:
-
Pump the furnace tube to the base pressure and then backfill with nitrogen to establish a stable pressure.
-
Ramp up the furnace to the desired deposition temperature (e.g., 600-800°C).
-
Introduce the precursor gases (e.g., PCl₃ and an excess of NH₃) at the specified flow rates.
-
Allow the deposition to proceed for the required duration.
-
-
Post-Deposition:
-
Stop the flow of precursor gases and purge the furnace with nitrogen.
-
Cool the furnace down to room temperature under a continuous nitrogen flow.
-
Unload the coated substrate.
-
Visualizations
Technical Support Center: Purity Analysis of Synthesized Phosphorus Nitride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purity analysis of phosphorus nitride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for analyzing the purity of synthesized phosphorus nitride?
A1: The purity of synthesized phosphorus nitride, most commonly P₃N₅, is typically assessed using a combination of analytical techniques to determine elemental composition, crystallinity, and the presence of impurities. Key methods include:
-
Elemental Analysis: To confirm the stoichiometric P:N ratio.[1][2]
-
X-ray Diffraction (XRD): To identify the crystalline phases present and to distinguish between crystalline and amorphous material.[1][3][4][5]
-
Infrared (IR) Spectroscopy: To detect the presence of specific bonds, such as P-N, and to identify impurities like hydrogen-containing groups (e.g., N-H or P-H).[2][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P and ¹⁵N MAS NMR are powerful tools for characterizing the local chemical environment of phosphorus and nitrogen atoms, helping to identify different bonding arrangements and impurities.[1][9]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements on the material's surface.[6][7][8]
Q2: What are the common impurities I should look for in my synthesized phosphorus nitride?
A2: Common impurities can be introduced from starting materials, reaction byproducts, or incomplete reactions. These include:
-
Hydrogen: Often present as N-H or P-H bonds, which can be detected by IR spectroscopy.[2] Pure, crystalline P₃N₅ is expected to be hydrogen-free.[1][4]
-
Chlorine: If chlorinated precursors like (PNCl₂)₃ or PCl₅ are used, residual chlorine may be present.[2]
-
Oxygen: Can be incorporated into the structure, forming phosphorus oxynitrides.
-
Unreacted Starting Materials: Such as NH₄Cl or (PNCl₂)₃.[2]
-
Amorphous Phases: The desired crystalline phase may be contaminated with amorphous phosphorus nitride.[6]
-
Other Phosphorus Nitride Phases: Syntheses may yield phases other than the desired P₃N₅, such as H₃ₓP₃N₅₊ₓ.[2]
Q3: My XRD pattern shows broad peaks or no distinct peaks at all. What does this indicate?
A3: A broad, featureless XRD pattern is characteristic of amorphous material.[6][7][8] If you were aiming for crystalline phosphorus nitride, this indicates that the reaction conditions (e.g., temperature, reaction time) were not suitable for crystallization. Lower synthesis temperatures often result in amorphous products.[2]
Q4: My elemental analysis results show a P:N ratio different from 3:5. What could be the cause?
A4: Deviations from the stoichiometric 3:5 ratio for P₃N₅ can be due to several factors:
-
Incorrect molar ratio of starting materials: Ensuring the correct stoichiometry of precursors is crucial for obtaining the desired product.[2]
-
Incomplete reaction: The reaction may not have gone to completion, leaving behind starting materials or intermediate phases.
-
Decomposition of the product: High temperatures (>1100 K) can lead to the decomposition of P₃N₅, resulting in non-stoichiometric materials.[2]
-
Formation of other phosphorus nitride phases: Depending on the reaction conditions, other phases with different P:N ratios may form.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) | Analytical Method to Verify |
| Presence of N-H or P-H bonds in IR spectrum | Incomplete reaction of precursors; presence of hydrogen-containing impurities. | Heat the sample in a vacuum to remove volatile impurities.[2] Ensure starting materials are pure and dry. | IR Spectroscopy |
| XRD pattern indicates amorphous material | Reaction temperature was too low. | Increase the reaction temperature. Crystalline P₃N₅ has been successfully synthesized at temperatures between 770 and 1050 K.[1][4] | X-ray Diffraction (XRD) |
| Elemental analysis shows incorrect P:N ratio | Incorrect stoichiometry of reactants; decomposition of the product at high temperatures. | Carefully control the molar ratio of starting materials.[2] Optimize the reaction temperature to avoid decomposition.[2] | Elemental Analysis |
| Presence of chlorine detected | Incomplete removal of byproducts or unreacted chlorinated precursors. | Wash the product with appropriate solvents to remove soluble impurities. Heat the sample under vacuum.[2] | X-ray Microprobe Analysis, Elemental Analysis |
| Multiple phases observed in XRD | Non-optimal reaction conditions leading to the formation of different crystalline structures. | Adjust synthesis parameters such as temperature, pressure, and reaction time. | X-ray Diffraction (XRD) |
Experimental Protocols
Elemental Analysis of P₃N₅
This protocol is based on the method described for the analysis of pure, stoichiometric P₃N₅.[2]
-
Digestion:
-
Place a known weight of the synthesized phosphorus nitride powder into a specialized digestion apparatus.
-
Add diluted sulfuric acid.
-
Heat the apparatus to 460 K at 1.2 MPa for 48 hours. This process hydrolyzes the phosphorus nitride to form ammonium (B1175870) hydrogen phosphate (B84403).[2]
-
-
Phosphorus Determination:
-
The resulting solution is analyzed for phosphorus content using the molybdovanadato phosphate method.
-
-
Nitrogen Determination:
-
The nitrogen content is determined as indophenol (B113434) blue.[2]
-
X-ray Diffraction (XRD) Analysis
-
Sample Preparation:
-
Finely grind the synthesized phosphorus nitride powder to ensure random orientation of the crystallites.
-
Mount the powder on a sample holder.
-
-
Data Acquisition:
-
Use a powder diffractometer with a standard X-ray source (e.g., Cu Kα).
-
Scan a 2θ range appropriate for phosphorus nitride, typically from 10° to 80°.
-
-
Data Analysis:
Visualizations
Caption: Workflow for the synthesis and purity analysis of phosphorus nitride.
Caption: Key aspects contributing to the overall purity of synthesized phosphorus nitride.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis and Characterization of Amorphous Phosphorus Nitride | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Understanding Non-Stoichiometry in Phosphorus Nitride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the causes and control of non-stoichiometry in phosphorus nitride (PₓNᵧ) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is non-stoichiometric phosphorus nitride?
A1: Non-stoichiometric phosphorus nitride refers to phosphorus nitride compounds where the atomic ratio of phosphorus to nitrogen deviates from a precise, simple integer ratio. While the most common stoichiometric compound is P₃N₅, non-stoichiometric variations can be nitrogen-deficient (P₃N₅₋ₓ) or, less commonly under standard conditions, nitrogen-rich. These deviations arise from specific synthesis conditions and can significantly alter the material's properties.
Q2: What are the primary causes of non-stoichiometry in phosphorus nitride?
A2: The main factors leading to non-stoichiometry are:
-
High Temperatures: Temperatures exceeding 850°C (1123 K) can initiate the thermal decomposition of P₃N₅.[1][2] This process typically involves the loss of nitrogen gas (N₂) and phosphorus mononitride (PN), resulting in a nitrogen-deficient material.[1][3]
-
Incorrect Precursor Molar Ratios: The stoichiometry of the final product is highly dependent on the molar ratio of the phosphorus and nitrogen precursors used in the synthesis.[3] Deviating from the required stoichiometric amounts can lead to the formation of non-stoichiometric phases or mixtures of different phases.[3]
-
High-Pressure Conditions: The application of high pressure during synthesis can lead to the formation of novel, nitrogen-rich phases that are not stable at ambient pressure. For example, PN₂ can be synthesized at pressures around 134 GPa.[4][5]
-
Presence of Impurities: Impurities in the precursor materials or the reaction atmosphere, such as hydrogen, can lead to the formation of hydrogen-containing, non-stoichiometric phases like H₃ₓP₃N₅₊ₓ.[3]
Q3: How does the synthesis temperature affect the stoichiometry of phosphorus nitride?
A3: Temperature plays a critical role in determining the final stoichiometry:
-
Low Temperatures (<730°C or 1000 K): Synthesis at lower temperatures often results in amorphous products rather than crystalline P₃N₅.[3]
-
Optimal Temperatures (730-830°C or 1000-1100 K): This range is generally suitable for the synthesis of crystalline, stoichiometric P₃N₅ from precursors like hexachlorocyclotriphosphazene ((PNCl₂)₃) and ammonium (B1175870) chloride (NH₄Cl).[3]
-
High Temperatures (>830°C or 1100 K): Above this temperature, thermal decomposition of P₃N₅ begins, leading to the formation of non-stoichiometric, nitrogen-deficient materials.[2][3] The decomposition proceeds in stages, initially forming PN and N₂, and at even higher temperatures, elemental phosphorus (P₄).[1][2]
Q4: Can I synthesize nitrogen-rich phosphorus nitride?
A4: Yes, but it typically requires specialized high-pressure, high-temperature (HPHT) synthesis conditions. By reacting elemental phosphorus and nitrogen in a diamond anvil cell at pressures exceeding 70 GPa, novel nitrogen-rich phases such as δ-P₃N₅ and PN₂ can be formed.[4][5] These phases often exhibit unique crystal structures with higher coordination numbers for phosphorus, such as PN₆ octahedra.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Final product is amorphous. | Synthesis temperature was too low. | Increase the reaction temperature to within the optimal range for crystallization (e.g., 730-830°C for the (PNCl₂)₃ and NH₄Cl route).[3] |
| Elemental analysis shows a nitrogen deficiency (P/N ratio > 0.6). | 1. Reaction temperature was too high, causing thermal decomposition. 2. Insufficient nitrogen precursor or loss of nitrogen gas from the reaction vessel. | 1. Carefully control the reaction temperature to not exceed 830°C.[3] 2. Ensure a sealed reaction vessel (e.g., quartz ampule) to prevent the escape of gaseous nitrogen species. Verify the molar ratio of your precursors. |
| Presence of N-H or P-H bonds detected by IR spectroscopy. | 1. Incomplete reaction of precursors. 2. Presence of hydrogen-containing impurities in precursors or the reaction atmosphere. | 1. Increase the reaction time or temperature within the stable range. 2. Use purified, hydrogen-free precursors. Ensure all operations are carried out under a pure, dry, inert atmosphere (e.g., argon).[3] |
| Low yield of the desired phosphorus nitride phase. | Incorrect molar ratio of precursors. | Ensure the use of stoichiometric amounts of the starting materials. For the synthesis of P₃N₅ from (PNCl₂)₃ and NH₄Cl, a molar ratio of 1:2 is recommended.[3] |
| Formation of unexpected phases confirmed by XRD. | 1. Non-stoichiometric precursor ratio. 2. Reaction conditions (temperature, pressure) favoring a different polymorph or stoichiometry. | 1. Recalculate and precisely measure the precursor amounts. 2. Carefully review and control the synthesis parameters based on the desired phase's stability diagram. |
Quantitative Data Summary
The stoichiometry of phosphorus nitride is highly dependent on the synthesis pressure, leading to the formation of different polymorphs and compounds.
| Phase | Stoichiometry | Synthesis Pressure (GPa) | Density (g/cm³) | Key Structural Units |
| α-P₃N₅ | P₃N₅ | Atmospheric | 2.77 | PN₄ tetrahedra |
| α'-P₃N₅ | P₃N₅ | Formed on decompression from >7 GPa | 3.11 | PN₄ tetrahedra |
| γ-P₃N₅ | P₃N₅ | > 11 | 3.65 | PN₄ tetrahedra & PN₅ units |
| δ-P₃N₅ | P₃N₅ | ~72 | 5.27 (at 72 GPa) | PN₆ octahedra |
| Pyrite-type PN₂ | PN₂ | ~134 | - | PN₆ octahedra |
Data sourced from multiple references.[1][4]
Experimental Protocols
Protocol 1: Synthesis of Stoichiometric α-P₃N₅
This protocol is adapted from the synthesis of crystalline P₃N₅ via the reaction of hexachlorocyclotriphosphazene ((PNCl₂)₃) and ammonium chloride (NH₄Cl).[3]
Materials:
-
Hexachlorocyclotriphosphazene ((PNCl₂)₃), purified by sublimation.
-
Ammonium chloride (NH₄Cl), purified by sublimation.
-
Thick-walled quartz ampule.
-
Schlenk line and inert gas (e.g., purified argon).
-
Tube furnace.
-
Liquid nitrogen.
Procedure:
-
Under a pure argon atmosphere, place stoichiometric amounts of (PNCl₂)₃ and NH₄Cl (molar ratio 1:2) into a thick-walled quartz ampule.
-
Evacuate the ampule and seal it.
-
Place the sealed ampule in a tube furnace and heat to 500°C (770 K) for 12 hours.
-
Increase the temperature to 780°C (1050 K) and maintain for 24 hours.
-
After the reaction, cool the end of the ampule where the product is not located with liquid nitrogen to condense gaseous byproducts like hydrogen chloride (HCl).
-
Under an inert atmosphere, open the ampule.
-
To remove any unreacted starting materials or surface deposits, heat the product in a vacuum at 230°C (500 K).
-
The resulting product should be a fine, crystalline, colorless powder of P₃N₅.
Protocol 2: Elemental Analysis of Phosphorus Nitride
This protocol describes a method for determining the P and N content in a phosphorus nitride sample.[3]
Materials:
-
Phosphorus nitride sample.
-
Diluted sulfuric acid.
-
Digestion apparatus capable of reaching 190°C (460 K) and 1.2 MPa.
-
Reagents for molybdatovanadate method (for phosphorus determination).
-
Reagents for indophenol (B113434) blue method (for nitrogen determination).
-
Spectrophotometer.
Procedure:
-
Place a precisely weighed amount of the phosphorus nitride sample into a special digestion apparatus.
-
Add diluted sulfuric acid.
-
Heat the sealed apparatus to 190°C (460 K) at 1.2 MPa for 48 hours. This process hydrolyzes the phosphorus nitride to form ammonium hydrogen phosphate.
-
After cooling, carefully open the apparatus.
-
Determine the phosphorus content of the resulting solution using the spectrophotometric molybdatovanadate method.
-
Determine the nitrogen content of the solution as ammonium using the spectrophotometric indophenol blue method.
-
Calculate the P/N molar ratio from the determined concentrations.
Visualizations
Logical Flow for Troubleshooting Non-Stoichiometry
This diagram outlines the decision-making process when the synthesized phosphorus nitride is found to be non-stoichiometric.
Caption: Troubleshooting workflow for non-stoichiometric phosphorus nitride.
Experimental Workflow for Synthesis and Characterization
This diagram illustrates the general workflow from synthesis to characterization for investigating phosphorus nitride stoichiometry.
Caption: General workflow for phosphorus nitride synthesis and characterization.
References
degradation mechanisms of phosphorous nitride-based photocatalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphorus nitride-based photocatalysts, with a primary focus on phosphorus-doped graphitic carbon nitride (P-doped g-C₃N₄).
Troubleshooting Guides
This section addresses common problems encountered during photocatalytic experiments, their potential causes, and recommended solutions.
Issue 1: Decreased Photocatalytic Activity Over a Single Experiment
| Symptom | Potential Cause | Troubleshooting Action |
| Initial degradation rate is high, but plateaus quickly. | Catalyst Saturation: Active sites on the photocatalyst surface are saturated with pollutant molecules or intermediates. | - Optimize catalyst loading. Too high a concentration can lead to light scattering and agglomeration. - Ensure adequate mixing to facilitate mass transfer of pollutants to the catalyst surface. |
| Insufficient Oxidant Supply: Limited dissolved oxygen in the reaction medium, which is a precursor for reactive oxygen species (ROS) like superoxide (B77818) radicals. | - Purge the solution with air or oxygen before and during the experiment. | |
| Changes in pH: The degradation reaction may alter the pH of the solution, moving it away from the optimal range for the catalyst's surface charge and the pollutant's speciation. | - Monitor the pH of the reaction mixture throughout the experiment. - Use a buffered solution if the reaction is known to cause significant pH shifts. |
Issue 2: Loss of Activity in Catalyst Recycling/Reusability Experiments
| Symptom | Potential Cause | Troubleshooting Action |
| Significant drop in degradation efficiency after the first or second cycle. | Surface Fouling: Adsorption of recalcitrant intermediates or degradation byproducts onto the catalyst's active sites, blocking them for subsequent reactions. | - Regenerate the catalyst: Wash the catalyst with deionized water or a suitable solvent (e.g., ethanol) between cycles. Gentle sonication can help dislodge adsorbed species. - Consider a mild thermal treatment (annealing) at a moderate temperature to desorb tightly bound species, but be cautious of potential structural changes. |
| Photocorrosion/Structural Degradation: The catalyst itself is being degraded by the photogenerated charge carriers, particularly holes (h⁺), and reactive oxygen species (ROS).[1] | - Reduce light intensity: High light intensity can accelerate both the desired reaction and catalyst degradation.[2][3][4] - Characterize the used catalyst: Use techniques like XRD, FTIR, and TEM to check for changes in crystallinity, functional groups, and morphology. - Analyze the supernatant: Use ICP-MS to test for leached phosphorus, which would indicate a loss of dopant and degradation of the material. | |
| Catalyst Agglomeration: Fine catalyst particles may aggregate after recovery and drying, reducing the effective surface area. | - Ensure the catalyst is well-dispersed before starting the next cycle. Sonication of the suspension can help break up agglomerates. | |
| Loss of Co-catalyst: If a co-catalyst (e.g., platinum) is used, it may detach from the carbon nitride surface due to a combination of photocorrosion at the interface and mechanical forces from stirring.[5] | - Characterize the used catalyst with TEM to observe the distribution of the co-catalyst. - Analyze the reaction solution for traces of the leached co-catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation mechanism of P-doped g-C₃N₄ photocatalysts?
A1: The primary degradation mechanism is photocorrosion of the graphitic carbon nitride framework. This process is initiated by photogenerated holes (h⁺) and is significantly accelerated by the presence of hydroxyl radicals (•OH).[1] While P-doped g-C₃N₄ is generally considered stable, under prolonged irradiation, these reactive species can attack the heptazine units of the g-C₃N₄ structure, leading to its decomposition.[1][6]
Q2: How does phosphorus doping affect the stability of the photocatalyst?
A2: Phosphorus doping can enhance stability by improving charge separation.[7][8] By creating new charge carrier pathways, the rapid separation of electrons and holes reduces the probability of these charge carriers recombining or attacking the catalyst's own structure. However, the introduction of dopant atoms can also create defect sites which, in some cases, might be susceptible to degradation. Leaching of the phosphorus dopant is a potential, though less commonly reported, degradation pathway.
Q3: My photocatalyst's color has changed after the reaction. What does this indicate?
A3: A color change can indicate several phenomena. It may be due to the deposition of colored intermediates or byproducts of the pollutant degradation on the catalyst surface. It could also suggest a change in the electronic structure or the creation of defects within the photocatalyst itself as a result of the photocatalytic process. It is advisable to characterize the used catalyst using UV-Vis Diffuse Reflectance Spectroscopy (DRS) to analyze changes in its optical properties.
Q4: What is the optimal pH for operating with g-C₃N₄-based photocatalysts?
A4: The optimal pH is dependent on the specific pollutant being degraded. The pH of the solution affects the surface charge of the g-C₃N₄ photocatalyst and the ionization state of the target molecule. Generally, g-C₃N₄ has a point of zero charge (pzc) around pH 4.4-5.1.[9] Above this pH, the surface is negatively charged, favoring the adsorption of cationic pollutants. Below this pH, the surface is positively charged, attracting anionic species. It is crucial to determine the optimal pH for your specific system experimentally.[9][10][11][12]
Q5: Can a deactivated P-doped g-C₃N₄ photocatalyst be regenerated?
A5: Yes, in many cases, deactivation is reversible. The most common cause of deactivation is the fouling of the catalyst surface by adsorbed species.[13][14][15] A simple regeneration procedure involves washing the recovered catalyst with deionized water and/or ethanol (B145695), followed by drying. For more stubborn fouling, gentle sonication or a mild heat treatment can be effective.[13][14] If the deactivation is due to irreversible structural degradation or significant leaching of the dopant, regeneration will be less effective.
Experimental Protocols
Protocol 1: Standard Photocatalyst Stability and Reusability Test
-
Initial Photocatalytic Run:
-
Suspend a known amount of the P-doped g-C₃N₄ photocatalyst (e.g., 0.5 g/L) in the pollutant solution.
-
Stir the suspension in the dark for 30-60 minutes to reach adsorption-desorption equilibrium.
-
Turn on the light source (ensure consistent light intensity for all cycles).
-
Take aliquots at regular intervals and analyze the pollutant concentration to determine the degradation rate.
-
-
Catalyst Recovery:
-
After the first cycle, collect the photocatalyst by centrifugation or filtration.
-
Wash the recovered catalyst thoroughly with deionized water and then with ethanol to remove any adsorbed species.
-
Dry the catalyst in an oven at a low temperature (e.g., 60-80 °C) overnight.
-
-
Subsequent Cycles:
-
Use the recovered and dried catalyst for the next photocatalytic run under identical conditions (same catalyst concentration, pollutant concentration, light intensity, etc.).
-
Repeat the process for a desired number of cycles (typically 3-5 cycles are reported to demonstrate stability).
-
-
Data Analysis:
-
Plot the degradation efficiency for each cycle. A minimal loss of efficiency indicates good stability.
-
For a more detailed analysis, characterize the fresh and post-reaction (after the final cycle) catalyst using XRD, FTIR, TEM, and XPS to check for any structural or chemical changes.
-
Visualizations
Logical Workflow for Troubleshooting Catalyst Deactivation
Caption: Troubleshooting workflow for decreased photocatalyst activity.
Degradation Pathway of g-C₃N₄ Framework
Caption: Key species involved in the photocorrosion of the g-C₃N₄ framework.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ‘Accelerated’ Deactivation of Carbon Nitride Photocatalyst for Solar Hydrogen Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Light Irradiation on the Photocatalytic Degradation of Organic Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. deswater.com [deswater.com]
- 14. researchgate.net [researchgate.net]
- 15. deswater.com [deswater.com]
Technical Support Center: Synthesis of Phosphorus Nitride (P₃N₅)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of triphosphorus pentanitride (P₃N₅). The following information is designed to help control the phase formation of P₃N₅ during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for producing P₃N₅?
A1: Triphosphorus pentanitride can be synthesized through various methods, often yielding different phases (amorphous or crystalline polymorphs) depending on the reaction conditions. Common laboratory methods include:
-
Reaction of Phosphorus Pentachloride (PCl₅) with Ammonia (NH₃): This is a frequently used method that typically proceeds at temperatures between 200 °C and 300 °C.[1]
-
Reaction of Phosphorus Pentachloride (PCl₅) with Sodium Azide (NaN₃): This alternative method is conducted at elevated temperatures under anhydrous conditions.[1][2]
-
Reaction of Hexachlorocyclotriphosphazene ((PNCl₂)₃) with Ammonium Chloride (NH₄Cl): This route can produce pure, stoichiometric, and crystalline α-P₃N₅.[3]
-
Reaction of Phosphorus Trichloride (PCl₃) with Sodium Amide (NaNH₂): This method has been used to prepare P₃N₅ at room temperature.[4]
-
Direct reaction of elements: The direct nitridation of black phosphorus at high pressures (above 12 GPa) can synthesize γ-P₃N₅.[5]
Q2: How can I control the crystallinity of the synthesized P₃N₅?
A2: The crystallinity of P₃N₅ is highly dependent on the synthesis temperature. Lower temperature synthesis routes often result in amorphous P₃N₅. For instance, the reaction of (PNCl₂)₃ with NH₄Cl at temperatures below 1000 K tends to produce amorphous samples.[3] To obtain crystalline P₃N₅, higher temperatures are generally required. For example, holding the reaction of (PNCl₂)₃ and NH₄Cl at 1050 K for 24 hours yields a fine crystalline powder.[3] However, temperatures exceeding 1100 K can lead to the decomposition of the desired product.[3]
Q3: I am trying to synthesize a specific crystalline phase of P₃N₅. What conditions should I use?
A3: The different crystalline polymorphs of P₃N₅ (α, α', γ, and δ) are typically obtained under specific pressure and temperature conditions.
-
α-P₃N₅: This is the polymorph stable at atmospheric pressure.[4] It can be synthesized by the reaction of (PNCl₂)₃ with NH₄Cl at high temperatures (e.g., 1050 K).[3] It has also been observed as an intermediate step in high-pressure synthesis.[6][7][8]
-
γ-P₃N₅: This high-pressure phase can be synthesized by treating α-P₃N₅ at 11 GPa and 1500 °C.[9] It can also be formed by the direct reaction of phosphorus and nitrogen at 9.1 GPa and 2000-2500 K.[6][7][10]
-
δ-P₃N₅: This is an even higher-pressure polymorph, synthesized by laser-heating phosphorus and nitrogen at pressures around 72 GPa and temperatures above 2600 K.[11][12][13]
-
α'-P₃N₅: This phase is formed upon the decompression of δ-P₃N₅ to pressures below 7 GPa and is stable at ambient conditions.[4][11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of P₃N₅ | Incorrect stoichiometry of reactants. | Ensure the molar ratio of reactants is correct. For the (PNCl₂)₃ and NH₄Cl reaction, a 1:2 molar ratio is essential.[3] |
| Reaction temperature is too high, leading to decomposition. | P₃N₅ decomposes at temperatures above 850 °C (1123 K).[1][4] Maintain the reaction temperature below this point for atmospheric pressure synthesis. | |
| Amorphous Product Instead of Crystalline | Reaction temperature is too low. | For the synthesis of crystalline α-P₃N₅ from (PNCl₂)₃ and NH₄Cl, temperatures should be above 1000 K.[3] |
| Formation of Impurities (e.g., NH₄Cl) | Incomplete removal of byproducts. | After synthesis, heat the product in a vacuum (around 500 K) to remove volatile impurities like NH₄Cl and HCl.[3] |
| Unintended Phase Formation | Incorrect pressure and/or temperature conditions. | Refer to the phase diagram and synthesis parameters for the desired polymorph. High-pressure phases require specialized equipment like a diamond anvil cell or multianvil press. |
| Product is Colored (Not White) | Presence of impurities. | Pure P₃N₅ is a white solid.[4] A colored product suggests impurities. Purification steps, such as washing with appropriate solvents and vacuum heating, should be employed.[2][3] |
Quantitative Data Summary
Table 1: Synthesis Parameters for Different P₃N₅ Phases
| P₃N₅ Phase | Precursors | Temperature | Pressure | Key Characteristics |
| Amorphous | PCl₅ + NaN₃ | 190-300 °C | Autoclave | Flake-like morphology.[2] |
| (PNCl₂)₃ + NH₄Cl | < 1000 K | Atmospheric | - | |
| α-P₃N₅ | (PNCl₂)₃ + NH₄Cl | 770 K (12h) then 1050 K (24h) | Atmospheric | Crystalline powder, density of 2.77 g/cm³.[3][4] |
| γ-P₃N₅ | α-P₃N₅ | 1500 °C | 11 GPa | Composed of PN₄ tetrahedra and PN₅ square pyramids.[9] |
| Phosphorus + Nitrogen | 2000-2500 K | 9.1 GPa | Direct synthesis from elements.[6][7][10] | |
| δ-P₃N₅ | Phosphorus + Nitrogen | > 2600 K | 72 GPa | Features PN₆ octahedra, ultra-incompressible.[11][12][13] |
| α'-P₃N₅ | δ-P₃N₅ | Room Temperature | < 7 GPa (decompression) | Stable at ambient conditions, formed from δ-P₃N₅.[4][11][12] |
Experimental Protocols
Protocol 1: Synthesis of Crystalline α-P₃N₅
-
Reactants: Hexachlorocyclotriphosphazene ((PNCl₂)₃) and Ammonium Chloride (NH₄Cl).
-
Procedure:
-
Purify (PNCl₂)₃ and NH₄Cl by sublimation in a vacuum.[3]
-
In an inert atmosphere glovebox, seal stoichiometric amounts of (PNCl₂)₃ and NH₄Cl (1:2 molar ratio) in an evacuated thick-walled quartz ampule.[3]
-
Place the ampule in a tube furnace and heat to 770 K for 12 hours.[3]
-
Increase the temperature to 1050 K and maintain for 24 hours.[3]
-
Cool the ampule to room temperature. To condense gaseous byproducts like HCl, the ampule can be cooled with liquid nitrogen before opening under a pure argon atmosphere.[3]
-
Remove surface deposits and volatile impurities by heating the product in a vacuum at 500 K.[3]
-
The resulting product is a fine, colorless, crystalline powder of α-P₃N₅.[3]
-
Protocol 2: High-Pressure Synthesis of γ-P₃N₅
-
Reactants: α-P₃N₅ or elemental Phosphorus and Nitrogen.
-
Apparatus: Multianvil press or laser-heated diamond anvil cell (LH-DAC).
-
Procedure (starting from α-P₃N₅):
-
Procedure (direct synthesis):
Visualizations
Caption: Synthesis pathways and phase transitions of P₃N₅.
References
- 1. webqc.org [webqc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Triphosphorus pentanitride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-Pressure and High-Temperature Chemistry of Phosphorus and Nitrogen: Synthesis and Characterization of α- and γ-P3N5 [research.chalmers.se]
- 8. research.chalmers.se [research.chalmers.se]
- 9. High-Pressure Synthesis of γ-P3 N5 at 11 GPa and 1500 °C in a Multianvil Assembly: A Binary Phosphorus(V) Nitride with a Three-Dimensional Network Structure from PN4 Tetrahedra and Tetragonal PN5 Pyramids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arxiv.org [arxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 [liu.diva-portal.org]
Technical Support Center: Reducing Defects in Phosphorous Nitride Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating defects during the deposition of phosphorous nitride (PN) thin films. The information is presented in a question-and-answer format to directly address common challenges encountered in experimental settings.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the deposition of this compound thin films.
Problem: Pinholes or voids are observed in the deposited PN film.
Possible Causes:
-
Substrate Contamination: Dust, organic residues, or other particulates on the substrate surface can shadow areas during deposition, leading to voids.
-
Gas Purity: Impurities in the precursor gases (e.g., phosphine, nitrogen) or the background vacuum can be incorporated into the film, causing localized defects.
-
Low Adatom Mobility: Insufficient surface energy for the depositing species to form a continuous film, often due to low deposition temperatures.
-
High Deposition Rate: A very high rate of material arrival may not allow sufficient time for atoms to diffuse and form a dense, continuous film.
Solutions:
-
Substrate Preparation: Implement a rigorous substrate cleaning protocol. This should include solvent cleaning (e.g., acetone (B3395972), isopropanol) in an ultrasonic bath, followed by a deionized water rinse and drying with high-purity nitrogen. A final in-situ plasma etch immediately before deposition can remove any remaining surface contaminants.
-
Gas and Chamber Purity: Use ultra-high purity (UHP) precursor and process gases. Perform a chamber bake-out and ensure a low base pressure in the deposition chamber to minimize background contaminants.
-
Optimize Deposition Temperature: Gradually increase the substrate temperature to enhance the surface mobility of the depositing atoms, allowing them to fill potential voids.[1]
-
Reduce Deposition Rate: Lower the deposition rate to provide more time for adatoms to migrate on the surface and form a denser film.
Problem: The PN film is cracking or delaminating from the substrate.
Possible Causes:
-
High Intrinsic Stress: Significant tensile or compressive stress can build up in the film during deposition, leading to mechanical failure.
-
Thermal Mismatch: A large difference in the coefficient of thermal expansion (CTE) between the this compound film and the substrate material can cause stress upon cooling from the deposition temperature.
-
Poor Adhesion: Inadequate bonding between the film and the substrate.
Solutions:
-
Optimize Deposition Parameters: Adjusting parameters such as pressure, gas flow ratios, and plasma power can influence the intrinsic stress of the film. For PECVD, a lower frequency power source can sometimes help in tuning stress.
-
Post-Deposition Annealing: A controlled annealing process can relieve stress in the as-deposited film. The temperature and duration of the anneal are critical parameters to optimize.
-
Substrate Matching: If possible, select a substrate with a CTE that is closely matched to that of this compound.
-
Adhesion Layer: Consider depositing a thin adhesion layer (e.g., a thin layer of a compatible metal or another nitride) prior to the PN film deposition to improve bonding.
Problem: The deposited PN film has a non-uniform thickness.
Possible Causes:
-
Non-Uniform Gas Flow: Inconsistent distribution of precursor gases across the substrate surface.
-
Temperature Gradients: Variations in temperature across the substrate holder.
-
Incorrect Substrate Positioning: The substrate is not centered or is at an improper distance from the precursor gas inlet or sputtering target.
Solutions:
-
Optimize Gas Showerhead: Ensure the gas delivery system provides a uniform flow of precursors over the entire substrate area.
-
Improve Temperature Uniformity: Verify that the substrate heater provides a uniform temperature profile.
-
Adjust Substrate Position and Rotation: Center the substrate and optimize its distance from the source. Implementing substrate rotation during deposition is highly effective in improving film uniformity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in this compound thin films?
A1: Common defects in PN thin films are similar to those found in other PVD and CVD-grown films and include:
-
Pinholes and Voids: Small holes or empty spaces in the film.
-
Cracks: Fractures in the film due to stress.
-
Delamination: Peeling of the film from the substrate.
-
Particulates: Incorporation of foreign particles into the film.
-
Non-uniformity: Variations in film thickness across the substrate.
Q2: How does the precursor gas ratio (e.g., PH₃/N₂) affect defect density?
A2: The precursor gas ratio is a critical parameter that influences the stoichiometry and microstructure of the deposited film, which in turn affects defect density. An optimized ratio is necessary for the growth of a dense, stable film. Deviations from the optimal ratio can lead to the incorporation of excess phosphorus or nitrogen, creating point defects, and can also affect the intrinsic stress of the film.[2][3]
Q3: Can post-deposition annealing help in reducing defects?
A3: Yes, post-deposition annealing is a common technique to improve film quality. It can help to:
-
Reduce Stress: Relieve internal stresses that can cause cracking and delamination.
-
Densify the Film: Promote atomic rearrangement to fill voids and reduce pinhole density.
-
Improve Crystallinity: For crystalline films, annealing can increase grain size and reduce grain boundary defects.
It is crucial to carefully control the annealing temperature, time, and atmosphere to avoid decomposition of the film or the introduction of new defects.[4]
Q4: What is the role of substrate temperature in defect formation?
A4: Substrate temperature is a key parameter that controls the surface mobility of the depositing atoms.
-
Low Temperatures: Can lead to higher defect densities, including voids and a less dense film structure, as atoms do not have enough energy to move into stable lattice sites.[1]
-
High Temperatures: Generally promote the growth of denser, more uniform films with fewer defects. However, excessively high temperatures can lead to film decomposition or unwanted reactions with the substrate.[5][6]
Q5: How can I quantitatively measure the defect density in my PN films?
A5: Several techniques can be used to quantify defect density:
-
Microscopy: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to visualize and count surface defects like pinholes and particulates.
-
Etch Pit Density: Involves chemically etching the film to reveal dislocations and other crystalline defects, which can then be counted using a microscope.
-
X-ray Diffraction (XRD): The broadening of XRD peaks can be related to the presence of crystalline defects and strain.
-
Transmission Electron Microscopy (TEM): Provides high-resolution imaging of the film's cross-section, allowing for the direct observation and quantification of internal defects.
Data Presentation
The following tables summarize general trends in how deposition parameters can influence film properties and defect levels. Note that specific values are highly dependent on the deposition system and specific process conditions. The data presented is based on general observations for nitride thin films and should be used as a starting point for process optimization.
Table 1: Effect of Deposition Parameters on Film Properties and Defects (General Trends for Nitride Films)
| Parameter | Effect of Increasing the Parameter | Potential Impact on Defects |
| Substrate Temperature | Increases adatom mobility, may alter stress | Can decrease pinholes and voids; excessively high temperatures may induce stress and cracking. |
| Deposition Pressure | Affects plasma density and mean free path | Can influence film density and stress; optimization is required to minimize defects. |
| RF Power (Sputtering) | Increases deposition rate and ion energy | High power can lead to increased compressive stress and defect generation. |
| Precursor Gas Flow Ratio | Alters film stoichiometry and growth rate | Non-optimal ratios can increase point defects and stress. |
| Deposition Rate | Decreases time for adatom diffusion | High rates can increase the likelihood of voids and columnar growth. |
Table 2: Influence of Post-Deposition Annealing on Phosphorous Oxynitride (LiPON) Film Properties (as a proxy for PN) [4]
| Annealing Temperature (°C) | Effect on Impedance | Implication for Defect Density |
| 100 - 200 | Decreased | Likely reduction in point defects and densification of the film. |
| 300 - 400 | Increased | Possible introduction of new defects or phase changes at higher temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Substrate Cleaning for PN Film Deposition
-
Solvent Cleaning: a. Submerge the substrates in an ultrasonic bath with acetone for 10-15 minutes. b. Transfer the substrates to an ultrasonic bath with isopropanol (B130326) for 10-15 minutes.
-
Deionized (DI) Water Rinse: a. Rinse the substrates thoroughly with DI water.
-
Drying: a. Dry the substrates using a high-purity nitrogen gun.
-
In-situ Plasma Cleaning (Optional but Recommended): a. Immediately before deposition, perform a low-power argon plasma etch in the deposition chamber for 5-10 minutes to remove any final surface contaminants.
Protocol 2: General Methodology for Post-Deposition Annealing to Reduce Stress
-
Sample Loading: a. Place the substrate with the as-deposited PN film into a tube furnace or rapid thermal annealing (RTA) system.
-
Atmosphere Control: a. Purge the furnace with a high-purity inert gas (e.g., N₂ or Ar) to create an oxygen-free environment. Maintain a constant flow of the inert gas throughout the annealing process.
-
Ramping to Annealing Temperature: a. Ramp the temperature to the desired setpoint at a controlled rate (e.g., 5-10 °C/minute for a tube furnace, or as specified for RTA). The optimal annealing temperature will need to be determined experimentally but typically ranges from 300°C to 600°C for amorphous nitride films.
-
Soaking: a. Hold the temperature at the setpoint for a specific duration (e.g., 30-60 minutes).
-
Cooling: a. Allow the furnace to cool down naturally to room temperature while maintaining the inert gas flow.
Visualizations
Below are diagrams created using Graphviz to illustrate key workflows and relationships in managing defects in this compound thin films.
References
Technical Support Center: Enhancing the Photocatalytic Efficiency of P-doped Carbon Nitride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphorus-doped graphitic carbon nitride (P-doped g-C₃N₄). The information is designed to address common challenges encountered during synthesis, characterization, and photocatalytic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of phosphorus doping in graphitic carbon nitride (g-C₃N₄)?
A1: Phosphorus doping is a widely used strategy to enhance the photocatalytic efficiency of g-C₃N₄.[1][2] The introduction of phosphorus atoms into the g-C₃N₄ framework can lead to several beneficial modifications, including:
-
Improved Charge Carrier Separation: P-doping can introduce midgap states and alter the electronic band structure, which helps to suppress the recombination of photogenerated electron-hole pairs, a major limitation of pristine g-C₃N₄.[1][3]
-
Enhanced Visible Light Absorption: Doping can narrow the bandgap of g-C₃N₄, allowing it to absorb a broader range of visible light.[1][4][5]
-
Increased Surface Area and Porosity: The synthesis process for P-doped g-C₃N₄ can lead to materials with a higher specific surface area and more porous structures, providing more active sites for photocatalytic reactions.[5]
-
Improved Electrical Conductivity: P-doping has been shown to increase the electrical conductivity of g-C₃N₄, which facilitates charge transport.[4][6]
Q2: My P-doped g-C₃N₄ shows low photocatalytic activity. What are the possible causes and solutions?
A2: Low photocatalytic activity can stem from several factors. Below is a troubleshooting guide to address this issue.
| Potential Cause | Suggested Solution |
| Inefficient Doping | Confirm successful phosphorus incorporation using X-ray Photoelectron Spectroscopy (XPS). A P 2p peak around 133.5 eV is indicative of P-N bonding.[6] If doping is low, optimize the concentration of the phosphorus precursor and the synthesis temperature. |
| High Recombination of Charge Carriers | Evaluate the recombination rate using Photoluminescence (PL) spectroscopy. A lower PL intensity for the P-doped sample compared to pristine g-C₃N₄ suggests better charge separation.[7][8] If recombination is high, consider adjusting the doping level or co-doping with other elements. |
| Low Surface Area | Measure the specific surface area using the Brunauer-Emmett-Teller (BET) method. A low surface area limits the number of active sites.[5] Synthesis methods involving thermal exfoliation or the use of templating agents can increase surface area. |
| Incorrect Catalyst Loading or Pollutant Concentration | Optimize the catalyst dosage and the initial concentration of the pollutant in your experimental setup. |
| Inadequate Light Source | Ensure your light source has the appropriate wavelength and intensity to excite the photocatalyst. Check the UV-vis diffuse reflectance spectrum (DRS) of your material to determine its absorption range.[1] |
| Presence of Scavengers | Certain ions or molecules in the reaction solution can act as scavengers for reactive oxygen species (ROS), reducing the degradation efficiency. Conduct scavenger tests to identify the dominant ROS and potential interfering species.[1] |
Q3: How can I confirm that phosphorus has been successfully doped into the g-C₃N₄ lattice and is not just physically mixed?
A3: Several characterization techniques can confirm successful doping:
-
X-ray Photoelectron Spectroscopy (XPS): This is a key technique. The presence of a P 2p peak, typically around 133.5 eV, indicates the formation of P-N bonds within the carbon nitride framework.[6]
-
X-ray Diffraction (XRD): While the main diffraction peaks of g-C₃N₄ at ~13.1° and ~27.5° should be preserved, subtle shifts or changes in peak intensity can suggest lattice distortion due to doping.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The characteristic peaks of g-C₃N₄ should remain, but new, albeit sometimes weak, vibrations related to P-N bonds may appear.
-
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Elemental mapping can show a homogeneous distribution of phosphorus throughout the material, suggesting uniform doping rather than agglomeration.[6]
Q4: What are the common precursors for synthesizing P-doped g-C₃N₄?
A4: Common nitrogen-rich precursors for the g-C₃N₄ framework include melamine (B1676169), dicyandiamide, and urea.[1][2] Phosphorus is typically introduced using phosphoric acid (H₃PO₄), ammonium (B1175870) phosphate, or other phosphorus-containing ionic liquids.[1][10]
Quantitative Data Summary
The following tables summarize typical quantitative data reported for P-doped g-C₃N₄ compared to its undoped counterpart.
Table 1: Comparison of Physicochemical Properties
| Property | Pristine g-C₃N₄ | P-doped g-C₃N₄ | Reference |
| Bandgap (eV) | ~2.95 | ~2.85 | [1] |
| Bandgap (eV) | 2.59 | 2.47 | [5] |
| BET Surface Area (m²/g) | 63.2 | 77.5 | [5] |
Table 2: Comparison of Photocatalytic Performance
| Application | Catalyst | Performance Metric | Value | Reference |
| Trimethoprim Degradation | 0.1 PCN | >99% degradation in 90 min | 100 µM TMP, 6 W 405 nm LED | [1] |
| Hydrogen Evolution | P-doped g-C₃N₄ | 2610.80 µmol h⁻¹ g⁻¹ | λ ≥ 420 nm | [4] |
| Pristine g-C₃N₄ | 265.00 µmol h⁻¹ g⁻¹ | λ ≥ 420 nm | [4] | |
| CO₂ Reduction | 1.0-P-HCN | 9.00 µmol g⁻¹ h⁻¹ (CO production) | - | [11] |
| Bulk g-C₃N₄ | 0.88 µmol g⁻¹ h⁻¹ (CO production) | - | [11] |
Experimental Protocols
1. Synthesis of P-doped g-C₃N₄ via Thermal Polymerization
This protocol is adapted from a common method using melamine and phosphoric acid.[1]
-
Step 1: Precursor Preparation: Add 5.0 g of melamine to 10 mL of a desired concentration of H₃PO₄ solution (e.g., 0.1, 0.2, or 0.5 M) in a beaker under vigorous magnetic stirring.
-
Step 2: Stirring and Washing: Stir the suspension continuously for 2 hours at room temperature. Wash the resulting mixture thoroughly with deionized water via centrifugation until the supernatant is neutral.
-
Step 3: Drying: Dry the washed precursor at 60 °C overnight.
-
Step 4: Calcination: Place the dried powder in a crucible with a lid and calcine it at 550 °C for 2-4 hours in a muffle furnace with a heating rate of 5 °C/min.
-
Step 5: Collection: Allow the crucible to cool down to room temperature naturally. The resulting pale-yellow powder is P-doped g-C₃N₄.
2. Evaluation of Photocatalytic Activity (Degradation of Organic Pollutants)
This is a general protocol for assessing the photocatalytic degradation of a model pollutant like Methylene Blue (MB) or Rhodamine B (RhB).[2]
-
Step 1: Catalyst Dispersion: Disperse a specific amount of the P-doped g-C₃N₄ photocatalyst (e.g., 50 mg) in an aqueous solution of the pollutant (e.g., 100 mL of 10 mg/L MB).
-
Step 2: Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst and the pollutant.
-
Step 3: Photocatalytic Reaction: Irradiate the suspension with a visible light source (e.g., a 300W Xenon lamp with a UV cutoff filter, λ > 420 nm).
-
Step 4: Sampling: At given time intervals, collect aliquots of the suspension (e.g., 3 mL).
-
Step 5: Analysis: Centrifuge the collected samples to remove the catalyst powder. Analyze the concentration of the pollutant in the supernatant using a UV-vis spectrophotometer at its maximum absorption wavelength.
-
Step 6: Calculation: Calculate the degradation efficiency using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100%, where C₀ is the initial concentration after reaching equilibrium and Cₜ is the concentration at time t.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. The doping of phosphorus atoms into graphitic carbon nitride for highly enhanced photocatalytic hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Facile Fabrication of a Novel Au/Phosphorus-Doped g-C3N4 Photocatalyst with Excellent Visible Light Photocatalytic Activity | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phosphorus-Doped Hollow Tubular g-C3N4 for Enhanced Photocatalytic CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystalline Phosphorus Nitride (P₃N₅)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crystalline phosphorus nitride (P₃N₅). The primary focus is to address the challenges associated with its inherent insolubility during experimental processing.
Frequently Asked Questions (FAQs)
Q1: Why is crystalline P₃N₅ insoluble in common solvents?
A1: Crystalline P₃N₅ possesses a robust, three-dimensional network structure composed of strong covalent bonds between phosphorus and nitrogen atoms.[1][2][3] In the common α-polymorph, this network is built from corner-sharing PN₄ tetrahedra.[1][3] This highly cross-linked structure lacks functional groups that can favorably interact with and be solvated by common organic or aqueous solvents under standard conditions. The energy required to break these strong P-N bonds is significantly higher than the energy that would be gained from solvation, rendering the material insoluble.[1]
Q2: What are the known polymorphs of crystalline P₃N₅ and how do their properties differ?
A2: Triphosphorus pentanitride is known to exist in several polymorphic forms, primarily synthesized under different pressure and temperature conditions. The main polymorphs include α-P₃N₅, β-P₃N₅, γ-P₃N₅, δ-P₃N₅, and α'-P₃N₅. Their properties vary significantly, particularly their density and the coordination environment of the phosphorus atoms. Higher pressure polymorphs generally exhibit higher densities and increased coordination numbers for phosphorus.[3][4][5][6][7]
| Polymorph | Synthesis Conditions | Density (g/cm³) | Structural Features |
| α-P₃N₅ | Normal pressure | ~2.77 | Network of corner-sharing PN₄ tetrahedra.[2][3] |
| β-P₃N₅ | Normal pressure | - | Stacking modification of α-P₃N₅.[1][3] |
| γ-P₃N₅ | High-pressure (e.g., 11 GPa, 1500 °C) | ~3.64 | Contains both PN₄ tetrahedra and PN₅ square pyramids.[3][8] |
| δ-P₃N₅ | Very high-pressure (e.g., 72 GPa) | - | Composed exclusively of PN₆ octahedra.[7][9][10] |
| α'-P₃N₅ | Decompression of δ-P₃N₅ | Higher than α-P₃N₅ | Based on PN₄ tetrahedra, but with a unique structure.[7][10][11] |
Q3: Are there any applications of P₃N₅ in drug development?
A3: Currently, there are no established direct applications of crystalline P₃N₅ in drug development. Its insolubility and high thermal and chemical stability are significant barriers to its use in biological systems.[1] However, research into novel inorganic materials for applications such as drug delivery or biocompatible coatings is ongoing. The unique properties of P₃N₅, such as its high stability, could make it a candidate for investigation in these areas, provided methods for processing it into functional forms (e.g., nanoparticles, thin films) can be developed.
Q4: What are the primary safety precautions when handling P₃N₅?
A4: While crystalline P₃N₅ is generally stable in air and moisture at room temperature, it is crucial to handle it with appropriate safety measures.[1] Always consult the Safety Data Sheet (SDS) before use.[12][13][14][15] Key precautions include:
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[12][13]
-
Respiratory Protection: Use a respirator if there is a risk of inhaling dust particles.[12]
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid dust generation and accumulation.[14]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[14]
Troubleshooting Guide: Processing Insoluble P₃N₅
This guide addresses common issues encountered during the processing of crystalline P₃N₅.
| Problem | Possible Cause | Suggested Solution |
| Inability to dissolve P₃N₅ powder for analysis or processing. | Inherent insolubility due to the covalent network structure. | Solution-based processing is not feasible. Utilize solid-state analytical techniques such as X-ray Diffraction (XRD), solid-state NMR, and Raman spectroscopy for characterization. For processing, consider high-pressure, high-temperature (HP-HT) methods like sintering to form dense compacts. |
| Difficulty in achieving a specific crystalline phase (polymorph). | Synthesis conditions (pressure, temperature, precursors) are not optimal for the desired polymorph. | The synthesis of P₃N₅ polymorphs is highly dependent on the reaction conditions. For example, γ-P₃N₅ and δ-P₃N₅ require high-pressure and high-temperature environments.[4][5][7][8] Refer to detailed experimental protocols for the target polymorph. |
| Sample contamination. | Impurities from precursor materials or reaction vessels. | Use high-purity precursors. For example, hexachlorocyclotriphosphazene ((PNCl₂)₃) and ammonium (B1175870) chloride (NH₄Cl) should be purified by sublimation.[1] Ensure all handling is performed under an inert atmosphere (e.g., argon) to prevent oxidation or hydrolysis at high temperatures.[1] |
| Amorphous product instead of crystalline P₃N₅. | Reaction temperature may be too low. | Crystalline P₃N₅ typically requires high temperatures for its formation. For instance, in the reaction of (PNCl₂)₃ with NH₄Cl, temperatures between 770 K and 1050 K are used to obtain a crystalline product.[1] Reactions at lower temperatures may yield amorphous material.[16] |
Experimental Protocols
Protocol 1: Synthesis of Crystalline α-P₃N₅
This protocol is based on the reaction of hexachlorocyclotriphosphazene with ammonium chloride.[1]
Materials:
-
Hexachlorocyclotriphosphazene ((PNCl₂)₃), purified by sublimation.
-
Ammonium chloride (NH₄Cl), purified by sublimation.
-
Thick-walled quartz ampule.
-
Tube furnace.
-
Schlenk line or glovebox with a purified argon atmosphere.
Procedure:
-
Under an inert argon atmosphere, place stoichiometric amounts of (PNCl₂)₃ and NH₄Cl (1:2 molar ratio) into a quartz ampule.
-
Evacuate the ampule and seal it.
-
Place the sealed ampule in a tube furnace and heat to 770 K for 12 hours.
-
Increase the temperature to 1050 K and maintain for 24 hours.
-
After cooling, cool the end of the ampule with liquid nitrogen to condense gaseous byproducts like HCl.
-
Open the ampule under an inert atmosphere.
-
Heat the product in a vacuum at 500 K to remove any surface deposits of unreacted precursors or NH₄Cl.
-
The resulting fine, colorless powder is crystalline P₃N₅.
Protocol 2: High-Pressure Synthesis of γ-P₃N₅
This protocol describes the synthesis of the high-pressure γ-P₃N₅ polymorph.[5][8]
Materials & Equipment:
-
Black phosphorus (Pblack) as the starting material.
-
Nitrogen (N₂) as the nitrogen source and pressure-transmitting medium.
-
Diamond anvil cell (DAC) for generating high pressures.
-
Laser heating system.
-
Synchrotron X-ray diffraction and Raman spectroscopy for in-situ characterization.
Procedure:
-
Load a small chip of black phosphorus into the sample chamber of a diamond anvil cell.
-
Load nitrogen gas into the DAC, which will serve as both a reactant and a pressure medium.
-
Increase the pressure within the DAC to the desired level (e.g., 9.1 GPa).[4][5]
-
While maintaining high pressure, heat the sample to high temperatures (e.g., 2000-2500 K) using a laser heating system.[4][5]
-
The reaction between phosphorus and nitrogen at these conditions leads to the formation of P₃N₅. The α-P₃N₅ phase may form as an intermediate before converting to the more stable high-pressure γ-P₃N₅ phase.[4][5]
-
Characterize the resulting polymorph in-situ using synchrotron XRD and Raman spectroscopy.
Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. webqc.org [webqc.org]
- 3. inorganic chemistry - What is the structure of N₅P₃? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Pressure and High-Temperature Chemistry of Phosphorus and Nitrogen: Synthesis and Characterization of α- and γ-P3N5 [research.chalmers.se]
- 6. flore.unifi.it [flore.unifi.it]
- 7. arxiv.org [arxiv.org]
- 8. High-Pressure Synthesis of γ-P3 N5 at 11 GPa and 1500 °C in a Multianvil Assembly: A Binary Phosphorus(V) Nitride with a Three-Dimensional Network Structure from PN4 Tetrahedra and Tetragonal PN5 Pyramids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 12. echemi.com [echemi.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.fi [fishersci.fi]
- 15. file.chemscene.com [file.chemscene.com]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Strategies to Prevent Thermal Degradation of Nitride Phosphors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal degradation of nitride phosphors during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, processing, and characterization of nitride phosphors, with a focus on preventing thermal degradation.
Issue 1: Rapid Decrease in Luminescence Intensity at Elevated Temperatures
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermal Quenching | The phosphor's host lattice may have low structural rigidity or a small band gap, leading to non-radiative recombination at higher temperatures.[1][2] | - Synthesize phosphors with a more rigid crystal structure, such as those with three-dimensional networks of SiN4 tetrahedra. - Select host materials with a wider band gap. |
| Oxidation of Activator Ions (e.g., Eu²⁺ to Eu³⁺) | The activator ion is being oxidized due to exposure to oxygen or moisture at high temperatures, which reduces the desired luminescence.[3] | - Perform synthesis and annealing steps under a controlled, inert, or reducing atmosphere (e.g., N₂/H₂ mixture). - Apply a protective surface coating to prevent interaction with the ambient atmosphere. |
| Surface Defects | The surface of the phosphor particles may have defects that act as quenching sites, trapping excited electrons and preventing radiative emission. | - Implement a post-synthesis acid treatment to etch away surface oxidation layers and defects.[4] - Optimize the synthesis conditions to produce higher quality crystals with fewer surface defects. |
Issue 2: Inconsistent or Poor Thermal Stability Between Batches
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhomogeneous Precursor Mixing | The initial raw materials were not mixed thoroughly, leading to variations in the final composition and structure of the phosphor. | - Utilize wet-chemical synthesis methods like sol-gel or co-precipitation to achieve better atomic-level mixing of precursors.[5] - For solid-state reactions, use high-energy ball milling for precursor homogenization. |
| Fluctuations in Synthesis Atmosphere | Inconsistent control of the furnace atmosphere (e.g., gas flow rate, purity) can lead to varying levels of oxidation or nitridation. | - Ensure a stable and pure nitrogen or forming gas (N₂/H₂) atmosphere during synthesis and annealing. - Use a gas pressure sintering furnace for better control over the reaction environment.[6][7] |
| Variations in Post-Synthesis Treatment | Inconsistent application of post-synthesis treatments, such as washing or acid etching, can lead to batch-to-batch differences. | - Standardize the duration, temperature, and chemical concentrations used in all post-synthesis treatment steps. |
Frequently Asked Questions (FAQs)
Q1: What is thermal degradation of nitride phosphors and why is it a concern?
A1: Thermal degradation refers to the loss of luminescence efficiency of nitride phosphors when they are subjected to high temperatures.[8] This is a critical issue in applications like high-power light-emitting diodes (LEDs), where operating temperatures can be significant. The degradation leads to a decrease in brightness and can cause a shift in the color of the emitted light over time.[6]
Q2: What are the primary mechanisms behind thermal degradation?
A2: The two main mechanisms are:
-
Thermal Quenching: At elevated temperatures, the vibrational energy of the crystal lattice increases. This energy can be transferred to the excited activator ion (like Eu²⁺), causing it to return to its ground state without emitting light (non-radiative recombination).[9][10] This process is more pronounced in materials with less rigid crystal structures.[1][2]
-
Oxidation: The activator ions, particularly Eu²⁺, are susceptible to oxidation to Eu³⁺, especially in the presence of oxygen and moisture at high temperatures. Eu³⁺ has different emission characteristics, leading to a decrease in the desired luminescence and a change in color.[3]
Q3: How can I improve the thermal stability of my nitride phosphors?
A3: Several strategies can be employed:
-
Compositional Tailoring: Modifying the chemical composition of the phosphor host can increase its structural rigidity and band gap, making it more resistant to thermal quenching. Introducing certain ions can create a more stable local environment for the activator ion.[8]
-
Surface Coating: Applying a protective layer of a stable, transparent material like SiO₂, Al₂O₃, or AlN can act as a barrier against oxygen and moisture, preventing the oxidation of the activator ion.[4]
-
Synthesis under High Pressure: Synthesizing the phosphor under high nitrogen pressure can promote the formation of a more crystalline and defect-free structure, which enhances thermal stability.[6][7]
-
Post-Synthesis Treatment: Treatments such as washing with specific solvents or mild acid etching can remove surface defects and oxide layers that contribute to thermal degradation.[4]
Q4: What is the effect of atmospheric conditions during synthesis and operation?
A4: The atmosphere plays a crucial role. Synthesis should be carried out in a reducing or inert atmosphere (e.g., a nitrogen/hydrogen mixture or pure nitrogen) to prevent the oxidation of the Eu²⁺ activator ion. During operation, exposure to air and humidity, especially at high temperatures, can lead to gradual degradation through oxidation and hydrolysis of the phosphor surface.[4]
Quantitative Data on Thermal Stability
The following tables summarize quantitative data on the thermal stability of various nitride phosphors, both with and without preventative treatments.
Table 1: Thermal Stability of Different Nitride Phosphors
| Phosphor | Excitation Wavelength (nm) | Emission Peak (nm) | T₅₀ (Quenching Temperature, °C) | Emission Intensity Retention at 150°C (%) | Reference |
| CaAlSiN₃:Eu²⁺ | 460 | ~650 | >300 | ~90 | [11] |
| Sr[LiAl₃N₄]:Eu²⁺ | 460 | ~650 | >200 | 95 | [12] |
| SrAlSi₄N₇:Eu²⁺ | 410 | ~610 | - | 85 | [13] |
| Sr₂(Al,Si)₅(O,N)₈:Eu²⁺ | 450 | ~620 | - | - | - |
Table 2: Effect of Surface Coating on Thermal and Moisture Stability
| Phosphor | Coating Material | Coating Method | Stability Improvement | Reference |
| Sr[LiAl₃N₄]:Eu²⁺ (BSLA) | SiO₂ | Sol-Gel | Retained 50% intensity after 1 hour in water at 85°C | [4] |
| Sr[LiAl₃N₄]:Eu²⁺ (BSLA) | SiO₂ | Atomic Layer Deposition (ALD) | Formed a uniform, dense 5 nm protective layer | [4] |
| Nitride Phosphors | Organosilica | - | Improved water resistance | [6] |
Experimental Protocols
Protocol 1: Sol-Gel Coating of Nitride Phosphors with SiO₂
This protocol describes a general procedure for coating nitride phosphor particles with a protective silica (B1680970) layer using the sol-gel method.
-
Preparation of the Sol-Gel Solution: a. In a flask, mix tetraethyl orthosilicate (B98303) (TEOS) with ethanol (B145695). A typical molar ratio is 1:4 (TEOS:Ethanol). b. In a separate beaker, prepare an aqueous solution of ethanol and a catalyst (e.g., hydrochloric acid or ammonia). c. Slowly add the aqueous solution to the TEOS/ethanol mixture while stirring vigorously. Continue stirring for at least 1 hour to allow for hydrolysis.[14][15][16]
-
Coating Process: a. Disperse the nitride phosphor powder in a solvent like n-heptane using ultrasonication to break up agglomerates. b. Add the prepared sol-gel solution to the phosphor suspension. The amount of sol-gel solution will depend on the desired coating thickness. c. Stir the mixture for several hours at room temperature to allow the silica precursor to coat the phosphor particles.
-
Washing and Drying: a. Centrifuge the coated phosphor particles to separate them from the solution. b. Wash the particles several times with ethanol to remove any unreacted precursors. c. Dry the coated phosphors in a vacuum oven at a low temperature (e.g., 80°C) for several hours to remove the solvent.[4]
-
Calcination: a. Calcine the dried powder in a tube furnace under a nitrogen atmosphere at a temperature between 300°C and 500°C to form a dense silica coating.[15]
Protocol 2: Atomic Layer Deposition (ALD) of AlN on Nitride Phosphors
This protocol provides a general outline for depositing a conformal aluminum nitride (AlN) coating on phosphor powders using ALD.
-
Substrate Preparation: a. Place the nitride phosphor powder in a suitable sample holder for the ALD reactor. Ensure the powder is spread thinly to maximize surface area exposure.
-
ALD Cycle: The ALD process consists of sequential, self-limiting surface reactions. A typical thermal ALD cycle for AlN using trimethylaluminum (B3029685) (TMA) and ammonia (B1221849) (NH₃) is as follows: a. TMA Pulse: Introduce TMA vapor into the reactor chamber. The TMA molecules will react with the surface of the phosphor particles. b. Purge: Purge the chamber with an inert gas (e.g., N₂) to remove any unreacted TMA and gaseous byproducts. c. NH₃ Pulse: Introduce ammonia gas into the chamber. The NH₃ will react with the TMA layer on the phosphor surface to form AlN. d. Purge: Purge the chamber again with N₂ to remove unreacted NH₃ and reaction byproducts.[5][17]
-
Deposition Parameters:
-
Temperature: The deposition temperature is typically in the range of 100-400°C.[17]
-
Pulse and Purge Times: These will depend on the specific reactor geometry and should be optimized to ensure complete surface reactions and purging.
-
Number of Cycles: The desired thickness of the AlN coating is controlled by the number of ALD cycles repeated.
-
Protocol 3: High-Pressure Synthesis of Sr[LiAl₃N₄]:Eu²⁺
This protocol is based on the synthesis of a high-performance narrow-band red phosphor.
-
Precursor Preparation: a. Stoichiometrically weigh high-purity precursors: Sr₃N₂, Li₃N, AlN, and EuN. All handling of these air-sensitive materials should be performed in an inert atmosphere (e.g., a glovebox).[12] b. Thoroughly mix the precursors using an agate mortar and pestle.
-
Sintering: a. Place the mixed powder into a boron nitride or molybdenum crucible. b. Transfer the crucible to a gas pressure sintering furnace or a hot isostatic press. c. Heat the sample to the desired sintering temperature (e.g., 800-1000°C) under a high nitrogen gas pressure (e.g., 0.9 to 100 MPa).[7] d. Hold at the sintering temperature for several hours to ensure complete reaction.
-
Cooling and Post-Processing: a. Cool the furnace down to room temperature. b. The resulting phosphor can be gently ground to a fine powder.
Visualizations
Caption: Mechanisms of thermal degradation in nitride phosphors.
Caption: Workflow for selecting and implementing thermal degradation prevention strategies.
Caption: Troubleshooting logic for low luminescence at high temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. ch.ntu.edu.tw [ch.ntu.edu.tw]
- 5. for-a.seoultech.ac.kr [for-a.seoultech.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. Pressure-controlled synthesis of high-performance SrLiAl3N4:Eu2+ narrow-band red phosphors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Thermal stability of nitride phosphors for light-emitting diodes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. perso.uclouvain.be [perso.uclouvain.be]
- 11. [PDF] Thermal Quenching Mechanism of CaAlSiN3:Eu2+ Red Phosphor | Semantic Scholar [semanticscholar.org]
- 12. The synthesis of narrow-band red-emitting SrLiAl3N4:Eu2+ phosphor and improvement of its luminescence properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. matec-conferences.org [matec-conferences.org]
- 16. vb.nweurope.eu [vb.nweurope.eu]
- 17. Surface chemistry in atomic layer deposition of AlN thin films from Al(CH3)3 and NH3 studied by mass spectrometry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Dielectric Properties of Phosphorus Nitride and Boron Nitride for Advanced Electronics
An in-depth guide for researchers and engineers on the dielectric characteristics, synthesis, and experimental evaluation of phosphorus nitride and boron nitride thin films.
In the quest for next-generation electronic and optoelectronic devices, the selection of appropriate dielectric materials is paramount. Both phosphorus nitride (PN) and boron nitride (BN) have emerged as promising candidates due to their insulating properties and potential for integration into novel device architectures. This guide provides a comprehensive comparison of the dielectric properties of these two materials, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed material choices.
Quantitative Dielectric Properties
The dielectric performance of phosphorus nitride and boron nitride thin films is summarized in the table below. These values are critical for designing components such as capacitors, insulators in transistors, and protective coatings.
| Property | Phosphorus Nitride (P₃N₅) | Boron Nitride (BN) |
| Dielectric Constant (k) | 3.7 (low frequency)[1] | Hexagonal (h-BN): 2-5[2] Cubic (c-BN): ~7.1[3] |
| Dielectric Strength | Up to 1 x 10⁷ V/cm[1][4] | ~7.9 - 9.5 x 10⁶ V/cm |
| Resistivity | Up to 1 x 10¹⁴ Ω·cm[1][4] | High (excellent electrical insulator) |
| Band Gap | Wide (characteristic of a good insulator) | Hexagonal (h-BN): ~5.9 eV Cubic (c-BN): ~6.4 eV |
Experimental Protocols
The accurate determination of dielectric properties is crucial for material validation. Below are detailed methodologies for key experiments cited in the comparison of phosphorus nitride and boron nitride.
Synthesis of Thin Films
1. Chemical Vapor Deposition (CVD) of Phosphorus Nitride (P₃N₅)
This method involves the reaction of gaseous precursors on a substrate surface to form a thin film.
-
Precursors: Phosphine (PH₃) and Ammonia (NH₃)[1] or Phosphorus Trichloride (PCl₃) and Ammonia (NH₃).[4]
-
Substrate: Indium Phosphide (InP) is a common substrate for these depositions.[1][4]
-
Deposition Temperature: Low-temperature processes, ranging from 100-200°C, are utilized, particularly in photochemical vapor deposition (photo-CVD), to minimize thermal damage to the substrate.[4]
-
Process:
-
The substrate is placed in a reaction chamber.
-
Precursor gases are introduced into the chamber at controlled flow rates.
-
An external energy source, such as heat or UV light (in photo-CVD), initiates the reaction of the precursors on the substrate surface.
-
A solid thin film of P₃N₅ is deposited on the substrate.
-
Post-deposition annealing may be performed to improve film quality.[4]
-
2. Chemical Vapor Deposition (CVD) of Hexagonal Boron Nitride (h-BN)
A widely used technique for producing large-area, high-quality h-BN films.
-
Precursors: Borazine (B₃N₃H₆) is a common precursor.
-
Substrate: Copper (Cu) foil is often used as a catalyst and substrate.[2]
-
Process:
-
A Cu foil is placed in a furnace and heated to a high temperature (e.g., 1000°C).
-
Borazine vapor is introduced into the furnace.
-
The precursor decomposes on the hot Cu surface, leading to the growth of an h-BN film.
-
After growth, the film can be transferred to a target substrate for device fabrication.[2]
-
Measurement of Dielectric Properties
1. Capacitance-Voltage (C-V) Measurement for Dielectric Constant
This technique is used to determine the dielectric constant of an insulating film.
-
Procedure:
-
A Metal-Insulator-Semiconductor (MIS) capacitor structure is fabricated by depositing the dielectric film (PN or BN) on a semiconductor substrate and then depositing a metal top electrode.
-
A varying DC voltage is applied across the capacitor, and the resulting capacitance is measured at a specific AC frequency (e.g., 1 MHz).
-
The dielectric constant (k) can be calculated from the measured accumulation capacitance (C_max), the electrode area (A), and the film thickness (d) using the formula: k = (C_max * d) / (ε₀ * A), where ε₀ is the permittivity of free space.[1]
-
2. Current-Voltage (I-V) Measurement for Dielectric Strength and Resistivity
This measurement helps to determine the breakdown voltage and electrical resistivity of the dielectric material.
-
Procedure:
-
A voltage is swept across the MIS capacitor structure, and the resulting leakage current is measured.
-
The dielectric strength is calculated by dividing the breakdown voltage (the voltage at which the current increases dramatically) by the film thickness.[1][4]
-
The resistivity can be determined from the linear (ohmic) region of the I-V curve using the formula: ρ = (V * A) / (I * d), where V is the voltage, I is the current, A is the area, and d is the thickness.[1]
-
Logical and Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of phosphorus nitride and boron nitride thin films for dielectric applications.
Comparative Discussion
Both phosphorus nitride and boron nitride exhibit excellent dielectric properties, making them suitable for a range of electronic applications.
Phosphorus Nitride (P₃N₅): The primary advantage of P₃N₅ lies in its high dielectric strength and resistivity, comparable to those of thermally grown silicon dioxide, a benchmark in the semiconductor industry.[1] Its lower dielectric constant of 3.7 can be beneficial for high-frequency applications where minimizing capacitance is crucial to reduce RC delays and power consumption. The ability to deposit P₃N₅ at low temperatures via methods like photo-CVD is particularly advantageous for applications involving temperature-sensitive substrates, such as III-V compound semiconductors.[4]
Boron Nitride (BN): Boron nitride, especially in its hexagonal form (h-BN), is renowned for its use as a substrate and dielectric layer for 2D materials like graphene, owing to its atomically smooth surface and similar lattice structure.[2] The dielectric constant of h-BN is in a similar range to that of P₃N₅. Cubic boron nitride (c-BN) offers a significantly higher dielectric constant, which can be advantageous for applications requiring high capacitance density, such as in DRAM capacitors. Boron nitride also boasts exceptional thermal and chemical stability.
References
A Comparative Guide to P3N5 and Silicon Nitride as Gate Insulators for Advanced Electronics
For Immediate Release
In the relentless pursuit of smaller, faster, and more efficient electronic devices, the gate insulator stands as a critical component, dictating the performance and reliability of transistors. While silicon dioxide (SiO₂) has been the cornerstone of the semiconductor industry for decades, researchers are actively exploring alternative materials with superior dielectric properties. This guide provides an in-depth comparison of two promising candidates: Phosphorus Nitride (P₃N₅) and Silicon Nitride (Si₃N₄), offering valuable insights for researchers, scientists, and professionals in drug development utilizing advanced electronic sensors.
Executive Summary
This guide presents a detailed analysis of the performance of P₃N₅ versus Si₃N₄ as a gate insulator, drawing upon experimental data from scientific literature. Key performance metrics, including dielectric constant, breakdown strength, leakage current characteristics, and interface quality, are compared. Detailed experimental protocols for the fabrication and characterization of these materials are also provided to facilitate reproducible research.
Performance Comparison
The selection of a gate insulator is a trade-off between several key electrical and physical properties. The following table summarizes the performance of P₃N₅ and Si₃N₄ based on available experimental data.
| Property | Phosphorus Nitride (P₃N₅) | Silicon Nitride (Si₃N₄) |
| Dielectric Constant (k) | 3.7[1] | 6 - 9 (depending on deposition method)[2] |
| Breakdown Strength (MV/cm) | ~10[1] | >10 |
| Resistivity (Ω·cm) | 10¹⁴ - 10¹⁵[3][4] | High (qualitative) |
| Leakage Current Density | Low (inferred from high resistivity) | Low, dependent on deposition and annealing |
| Interface Trap Density (Dᵢₜ) (cm⁻²eV⁻¹) | ~10¹² (on InP substrate)[1] | 10¹¹ - 10¹² (on Si substrate)[5][6] |
| Deposition Temperature | CVD: 580-860°C[1] | PECVD: 250-400°C[7], LPCVD: 700-900°C[8] |
Key Insights
-
Dielectric Constant: Silicon nitride exhibits a significantly higher dielectric constant (k=6-9) compared to phosphorus nitride (k=3.7). A higher k-value allows for a physically thicker insulator while maintaining the same capacitance, which is crucial for reducing gate leakage current in scaled-down devices.
-
Breakdown Strength: Both materials demonstrate excellent breakdown strength, a critical factor for device reliability under high electric fields.
-
Leakage Current: While direct comparative data for leakage current density is scarce for P₃N₅, its high resistivity suggests very low leakage. Silicon nitride is well-known for its low leakage current characteristics, which can be further optimized through deposition and annealing processes.
-
Interface Quality: The interface between the gate insulator and the semiconductor is paramount for device performance. The reported interface trap density for P₃N₅ on an Indium Phosphide (InP) substrate is comparable to that of Si₃N₄ on a Silicon (Si) substrate. It is important to note that the substrate material can significantly influence the interface properties.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of gate insulator materials. Below are typical experimental protocols for the fabrication and characterization of P₃N₅ and Si₃N₄ thin films.
Fabrication
Phosphorus Nitride (P₃N₅) via Chemical Vapor Deposition (CVD)
-
Substrate Preparation: The substrate (e.g., silicon or InP wafer) is cleaned using a standard procedure to remove organic and inorganic contaminants. This often involves sequential cleaning with trichloroethylene, acetone, and methanol, followed by a deionized water rinse and drying with nitrogen.
-
Deposition: The cleaned substrate is placed in a quartz reaction chamber. The deposition is carried out using phosphine (B1218219) (PH₃) and ammonia (B1221849) (NH₃) as precursor gases.
-
Temperature: The reaction zone is heated to a temperature in the range of 800-900°C, while the substrate is maintained at a lower temperature, typically around 580-600°C.
-
Gas Flow: The flow rates of PH₃ and NH₃ are carefully controlled to achieve the desired stoichiometry.
-
Pressure: The deposition is typically performed at atmospheric pressure.
-
-
Post-Deposition Annealing: In some cases, a post-deposition anneal in a nitrogen atmosphere may be performed to improve the film quality.
Silicon Nitride (Si₃N₄) via Plasma-Enhanced Chemical Vapor Deposition (PECVD)
-
Substrate Preparation: A silicon wafer is subjected to a standard cleaning procedure, such as the RCA clean, to ensure a pristine surface.
-
Deposition: The wafer is loaded into a PECVD chamber.
-
Precursor Gases: Silane (SiH₄) and ammonia (NH₃) are typically used as the silicon and nitrogen sources, respectively. Nitrogen (N₂) or Argon (Ar) can be used as a carrier gas.
-
Plasma: A radio-frequency (RF) plasma is generated to decompose the precursor gases at a lower temperature than thermal CVD methods. Typical RF power is in the range of 20-50 W.
-
Temperature: The substrate temperature is maintained between 250°C and 400°C.
-
Pressure: The chamber pressure is typically in the range of 0.5-2 Torr.
-
Gas Flow Rates: The ratio of SiH₄ to NH₃ flow rates is a critical parameter that influences the film's stoichiometry and properties.
-
Characterization
Capacitance-Voltage (C-V) Measurement
-
Device Fabrication: Metal-Insulator-Semiconductor (MIS) capacitors are fabricated by depositing metal electrodes (e.g., aluminum) on top of the gate insulator film.
-
Measurement Setup: The MIS capacitor is placed on a probe station connected to a precision LCR meter.
-
Procedure: A DC voltage is swept across the capacitor while a small AC signal is superimposed. The capacitance is measured as a function of the DC bias voltage.
-
Data Analysis:
-
Dielectric Constant: Calculated from the accumulation capacitance, the electrode area, and the film thickness.
-
Interface Trap Density (Dᵢₜ): Can be estimated using various methods, such as the Terman method or the high-low frequency method, by analyzing the stretch-out of the C-V curve.
-
Current-Voltage (I-V) Measurement
-
Device Fabrication: Similar MIS capacitor structures are used.
-
Measurement Setup: The device is connected to a semiconductor parameter analyzer.
-
Procedure: A DC voltage is swept across the capacitor, and the resulting leakage current is measured.
-
Data Analysis:
-
Leakage Current Density: Calculated by dividing the measured current by the electrode area.
-
Breakdown Strength: Determined by ramping up the voltage until a sudden, irreversible increase in current is observed. The breakdown field is the breakdown voltage divided by the film thickness.
-
Visualizing Experimental Workflows
To aid in the understanding of the fabrication and characterization processes, the following diagrams illustrate the typical experimental workflows.
Conclusion
Both phosphorus nitride and silicon nitride present compelling properties as alternative gate insulators to silicon dioxide. Silicon nitride's higher dielectric constant offers a significant advantage in reducing leakage currents in highly scaled devices. However, phosphorus nitride's high breakdown strength and resistivity make it a noteworthy candidate, particularly for applications on alternative semiconductor substrates like InP. The choice between these materials will ultimately depend on the specific application requirements, including the semiconductor material, desired device performance, and processing constraints. Further research, especially direct comparative studies on silicon substrates, is warranted to fully elucidate the potential of P₃N₅ in mainstream semiconductor technology.
References
- 1. Advanced Electrical Characterization of Charge Trapping in MOS Transistors â Capacitance-Voltage Measurements [iue.tuwien.ac.at]
- 2. mdpi.com [mdpi.com]
- 3. Thermal and electrical properties of silicon nitride substrates [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 8. gelest.com [gelest.com]
A Comparative Study of Phosphorous Nitride and Graphene as Anode Materials for Lithium-Ion Batteries
A detailed guide for researchers and scientists on the synthesis, electrochemical performance, and experimental protocols of graphene and an exploratory overview of phosphorous nitride as potential anode materials.
In the relentless pursuit of high-performance energy storage solutions, researchers are continually exploring novel materials to surpass the limitations of conventional graphite (B72142) anodes in lithium-ion batteries. Among the plethora of candidates, two-dimensional materials have garnered significant attention due to their unique electronic and structural properties. This guide provides a comprehensive comparative study of two such materials: the well-researched graphene and the lesser-explored this compound.
This publication aims to equip researchers, scientists, and drug development professionals with a detailed, data-driven comparison. While extensive experimental data for graphene is presented, it is crucial to note the current scarcity of published experimental research on the use of pure this compound (such as P₃N₅) as a primary anode material in lithium-ion batteries. This guide reflects the current state of scientific literature, offering a thorough review of graphene and an exploratory look into the potential of this compound, supplemented by data from related phosphorus and nitrogen-containing materials.
Graphene as a High-Performance Anode Material
Graphene, a single layer of sp²-hybridized carbon atoms arranged in a honeycomb lattice, has been extensively investigated as an anode material. Its exceptional electrical conductivity, large theoretical specific surface area (~2630 m²/g), and mechanical flexibility make it a promising candidate to enhance battery performance.[1]
Electrochemical Performance of Graphene
The theoretical specific capacity of graphene is approximately 744 mAh g⁻¹, based on the formation of Li₂C₆, which is double that of traditional graphite anodes (372 mAh g⁻¹).[1][2] Experimental studies have reported a wide range of performance metrics, which are summarized in the table below.
| Performance Metric | Graphene-based Anodes: Reported Values | Citation(s) |
| Reversible Specific Capacity | 540 - 1045 mAh g⁻¹ | [3][4][5] |
| Coulombic Efficiency | >99% after initial cycles | |
| Rate Capability | ~300 mAh g⁻¹ at 2C; retains significant capacity at rates up to 10C | [6] |
| Cycling Stability | High capacity retention over hundreds to thousands of cycles | [3][4] |
Note: The reported values can vary significantly based on the synthesis method, number of layers, presence of defects, and electrode composition.
Experimental Protocols for Graphene Anode
1. Synthesis of Graphene Oxide (GO) via Modified Hummers' Method:
The most common precursor for large-scale graphene production is graphene oxide, typically synthesized using the modified Hummers' method.[7][8][9][10][11]
-
Materials: Natural graphite flakes, sodium nitrate (B79036) (NaNO₃), concentrated sulfuric acid (H₂SO₄), potassium permanganate (B83412) (KMnO₄), hydrogen peroxide (H₂O₂), hydrochloric acid (HCl), deionized (DI) water.
-
Procedure:
-
Add graphite flakes and NaNO₃ to concentrated H₂SO₄ in an ice bath and stir.
-
Slowly add KMnO₄ to the suspension while keeping the temperature below 20°C.
-
Remove the ice bath and continue stirring, allowing the temperature to rise.
-
Dilute the mixture with DI water, causing an exothermic reaction.
-
Add H₂O₂ to the mixture to reduce the residual permanganate, indicated by a color change to brilliant yellow.
-
Wash the resulting graphite oxide with HCl and DI water repeatedly through centrifugation until the pH is neutral.
-
Exfoliate the graphite oxide into graphene oxide sheets through ultrasonication.
-
2. Reduction of Graphene Oxide to Reduced Graphene Oxide (rGO):
To restore the electrical conductivity of graphene, the insulating graphene oxide must be reduced.
-
Thermal Reduction: Heat the GO powder in a furnace under an inert atmosphere (e.g., Argon) at high temperatures (e.g., 1000°C).
-
Chemical Reduction: Disperse GO in a solvent and add a reducing agent such as hydrazine, sodium borohydride, or ascorbic acid.
3. Electrode Fabrication and Electrochemical Testing:
-
Electrode Slurry Preparation: Mix the active material (rGO), a conductive additive (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of typically 80:10:10 in a solvent like N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.
-
Coating: Cast the slurry onto a copper foil current collector using a doctor blade.
-
Drying: Dry the coated electrode in a vacuum oven to remove the solvent.
-
Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox with the prepared electrode as the working electrode, lithium metal foil as the counter and reference electrode, a separator (e.g., Celgard), and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): To identify the electrochemical reaction potentials.
-
Galvanostatic Charge-Discharge Cycling: To evaluate specific capacity, coulombic efficiency, rate capability, and cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): To study the charge transfer resistance and ion diffusion kinetics.
-
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Large size nitrogen-doped graphene-coated graphite for high performance lithium-ion battery anode - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
- 8. mdpi.com [mdpi.com]
- 9. Rapid synthesis of nitrogen-doped graphene for a lithium ion battery anode with excellent rate performance and super-long cyclic stability - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Phosphorus‐Based Anodes for Fast Charging Lithium‐Ion Batteries: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Theoretical Models for Phosphorous Nitride Structures: Validation Against Experimental Data
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of theoretical models for predicting the structures of various phosphorous nitride (PN) compounds. By juxtaposing theoretical predictions with experimental data, this document serves as a valuable resource for validating computational models and understanding the structural landscape of these materials.
This guide summarizes quantitative data from experimental studies and theoretical calculations for several this compound structures, including the α, γ, δ, and α' polymorphs of P₃N₅ and the high-pressure phase PN₂. Detailed experimental protocols for the key characterization techniques are also provided to aid in the replication and validation of these findings.
Data Presentation: A Comparative Analysis
The following tables present a structured comparison of experimental and theoretical data for various this compound structures. The theoretical values are primarily derived from Density Functional Theory (DFT) calculations, a widely used computational method for predicting material properties.
δ-P₃N₅: A High-Pressure Polymorph
The δ-P₃N₅ phase, synthesized at high pressure and temperature, features phosphorus atoms in a six-coordinate environment, forming PN₆ octahedra.[1][2]
| Property | Experimental Value | Theoretical Model (DFT) | Theoretical Value |
| P-N Bond Lengths (Å) | |||
| P1-N (avg) | 1.712(6)[3] | PBE | - |
| P2-N (avg) | - | PBE | - |
| Vibrational Frequencies (cm⁻¹) | |||
| Raman Active Modes (at 82 GPa) | 416, 626, 673, 838[3] | PBE | Matches well with experiment[3] |
α'-P₃N₅: A Metastable Phase
Upon decompression, δ-P₃N₅ transforms into the novel α'-P₃N₅ solid, which is stable at ambient conditions and possesses a unique structure based on PN₄ tetrahedra.[1][2][4]
| Property | Experimental Value (at 1 bar) | Theoretical Model (DFT) | Theoretical Value |
| Lattice Parameters | |||
| a (Å) | 9.2557(6)[1] | PBE | Agrees with experiment[1] |
| b (Å) | 4.6892(3)[1] | PBE | Agrees with experiment[1] |
| c (Å) | 8.2674(6)[1] | PBE | Agrees with experiment[1] |
| β (°) | 104.160(6)[1] | PBE | Agrees with experiment[1] |
| Calculated Band Gap (eV) | - | PBE | 3.45 (direct)[1] |
γ-P₃N₅: A High-Pressure, High-Temperature Phase
Synthesized from α-P₃N₅ at 11 GPa and 1500 °C, γ-P₃N₅ is characterized by a network of corner-sharing PN₄ tetrahedra and PN₅ square pyramids.[5]
| Property | Experimental Value | Theoretical Model (DFT) | Theoretical Value |
| Vibrational Frequencies (cm⁻¹) | |||
| Raman Active Modes | Reported[5] | DFT Calculations | Good agreement[5] |
α-P₃N₅: The Ambient Pressure Phase
α-P₃N₅ is a well-characterized polymorph at ambient pressure, serving as a precursor for the synthesis of high-pressure phases.[5]
| Property | Experimental Value | Theoretical Model (DFT) | Theoretical Value |
| Vibrational Frequencies (cm⁻¹) | |||
| Raman Active Modes | Reported[5] | DFT Calculations | Good agreement[5] |
PN₂: A High-Pressure Binary Compound
Formed at pressures exceeding 134 GPa, PN₂ exhibits a dense three-dimensional network of PN₆ units.[1][2]
| Property | Experimental Value (at 134 GPa) | Theoretical Model (DFT) | Theoretical Value |
| Bulk Modulus (GPa) | - | PBE | 339[2][3] |
Experimental Protocols
Detailed methodologies for the key experimental techniques cited in this guide are provided below.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a fundamental technique for identifying crystalline phases and determining their structural properties.
-
Sample Preparation: A finely ground powder of the this compound sample is mounted on a low-background sample holder. Proper sample height and flatness are crucial for accurate peak positions.
-
Instrumentation: A diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα) is used. Data is typically collected over a 2θ range of 5° to 70°.
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to reference patterns from databases like the Powder Diffraction File (PDF). Unit cell parameters are refined using appropriate software.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR provides detailed information about the local chemical environment of phosphorus and nitrogen atoms within the material.
-
Sample Preparation: The powdered sample is packed into a zirconia rotor. Careful and dense packing is essential to ensure stable sample spinning at high speeds.
-
Instrumentation: A solid-state NMR spectrometer with a high-field magnet is employed. Magic Angle Spinning (MAS) at rates of several kilohertz is used to average out anisotropic interactions and obtain high-resolution spectra.
-
Experimental Setup: For ³¹P MAS NMR, a single-pulse excitation sequence is often sufficient. The probe must be tuned to the appropriate frequency for the ³¹P nucleus. Chemical shifts are typically referenced to an external standard like 85% H₃PO₄.[6][7][8]
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material, providing a fingerprint of its chemical structure and bonding.
-
Instrumentation: A Raman microscope system is used, which includes a laser excitation source (e.g., 632.8 nm He-Ne laser), a microscope for focusing the laser and collecting the scattered light, a spectrometer to disperse the light, and a sensitive detector.[3]
-
Measurement: The laser is focused onto the sample, and the scattered light is collected. A filter is used to remove the strong Rayleigh scattered light, allowing the weaker Raman scattered light to be detected.
-
Data Analysis: The Raman spectrum, a plot of intensity versus Raman shift (in cm⁻¹), reveals the vibrational modes of the sample. These frequencies can be compared with theoretical predictions to validate structural models.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating theoretical models of this compound structures against experimental data.
Caption: Workflow for validating theoretical models of PN structures.
References
- 1. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. research.chalmers.se [research.chalmers.se]
- 6. mdpi.com [mdpi.com]
- 7. (31)P solid state NMR study of structure and chemical stability of dichlorotriphenylphosphorane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ab initio computation for solid-state 31P NMR of inorganic phosphates: revisiting X-ray structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Triphosphorus Pentanitride (P₃N₅)
Triphosphorus pentanitride (P₃N₅), a binary phosphorus nitride, is a white solid material with notable thermal stability and resistance to hydrolysis at room temperature.[1] Its potential applications in semiconductor technology, pyrotechnics, and as a gettering material in incandescent lamps have driven research into various synthetic methodologies.[1] This guide provides a comparative analysis of different synthesis routes for P₃N₅, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic workflows.
Comparative Performance of Synthesis Routes
The choice of synthesis route for P₃N₅ significantly impacts the crystallinity, purity, and morphology of the final product. The following table summarizes the key quantitative parameters for several prominent synthesis methods.
| Synthesis Route | Precursors | Temperature (°C) | Pressure | Duration | Yield (%) | Product Form | Reference |
| Ammonolysis of Phosphorus Pentachloride | PCl₅, NH₃ | 200 - 300 | Atmospheric | Not Specified | ~70 | Amorphous Powder | [1] |
| Reaction with Sodium Azide | PCl₅, NaN₃ | Elevated | Anhydrous | Not Specified | High | Impure, Amorphous | [1][2] |
| Reaction of Hexachlorocyclotriphosphazene | (PNCl₂)₃, NH₄Cl | 497 - 777 | Vacuum | 36 hours | High | Crystalline Powder | [3][4] |
| High-Pressure High-Temperature (HPHT) Synthesis | Black Phosphorus, Nitrogen | 1727 - 2227 | 9.1 GPa | Not Specified | High | Crystalline (α, γ) | [5][6] |
| Chemical Vapor Deposition (CVD) | PH₃, NH₃ | < 427 | Atmospheric | Not Specified | High | Thin Film | [7][8] |
| Room Temperature Synthesis | PCl₃, NaNH₂ | Room Temp. | Atmospheric | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below, offering a practical guide for researchers.
Ammonolysis of Phosphorus Pentachloride
This common laboratory method involves the reaction of phosphorus pentachloride with ammonia (B1221849) gas.
Reaction: 3PCl₅ + 5NH₃ → P₃N₅ + 15HCl[1]
Procedure:
-
Phosphorus pentachloride (PCl₅) is placed in a reaction vessel.
-
Ammonia gas (NH₃) is passed over the PCl₅.
-
The reaction is typically carried out at temperatures between 200 °C and 300 °C.[1]
-
The resulting product is triphosphorus pentanitride (P₃N₅) as a white powder, with hydrogen chloride (HCl) as a byproduct.
Reaction of Hexachlorocyclotriphosphazene with Ammonium (B1175870) Chloride
This method is notable for producing pure, stoichiometric, and crystalline P₃N₅.[3][4]
Procedure:
-
Stoichiometric amounts of hexachlorocyclotriphosphazene ((PNCl₂)₃) and ammonium chloride (NH₄Cl) with a molar ratio of 1:2 are sealed in an evacuated thick-walled quartz ampule.[3]
-
The reaction mixture is heated in an electrical tube furnace for 12 hours at 770 K (497 °C) and then for 24 hours at 1050 K (777 °C).[3]
-
To condense the gaseous hydrogen chloride byproduct, the ampule is cooled with liquid nitrogen before being opened under a pure argon atmosphere.[3]
-
Surface deposits are removed by heating the product in a vacuum at 500 K (227 °C).[3]
-
The final product is a fine, crystalline, colorless powder.[3]
High-Pressure High-Temperature (HPHT) Synthesis
This route allows for the direct synthesis of different crystalline polymorphs of P₃N₅ from the elements.
Procedure:
-
Black phosphorus and molecular nitrogen are subjected to high pressure and high-temperature conditions.[5][6]
-
Specifically, at 9.1 GPa and temperatures between 2000-2500 K, α-P₃N₅ and γ-P₃N₅ are formed.[5][6]
-
The synthesis is typically carried out in a laser-heated diamond anvil cell.[6][9] It has been suggested that α-P₃N₅ may form as an intermediate step before the formation of γ-P₃N₅.[5][10]
Chemical Vapor Deposition (CVD)
This technique is employed for the fabrication of P₃N₅ thin films, particularly for applications in electronics.
Procedure:
-
A chemical vapor deposition technique is utilized to form a P₃N₅ insulating film.[7]
-
The precursors used are phosphine (B1218219) (PH₃) and ammonia (NH₃).[7][8]
-
The deposition is carried out in an oxygen-free environment with excess phosphorus pressure.[7]
-
A thermodynamic analysis suggests that single-phase P₃N₅ is deposited at almost all reactant ratios at temperatures below approximately 700 K (427 °C).[8]
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthesis routes.
Caption: Ammonolysis of Phosphorus Pentachloride Workflow
Caption: Synthesis from Hexachlorocyclotriphosphazene
Caption: High-Pressure High-Temperature Synthesis Workflow
References
- 1. webqc.org [webqc.org]
- 2. Triphosphorus pentanitride - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. [PDF] Phosphorus Nitride P3N5: Synthesis, Spectroscopic, and Electron Microscopic Investigations | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Pressure and High-Temperature Chemistry of Phosphorus and Nitrogen: Synthesis and Characterization of α- and γ-P3N5 [research.chalmers.se]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Thermodynamic Analysis of the Chemical Vapor Deposition of Phosphorus Nitride (P3N5) Thin Films | Journal de Physique IV [jp4.journaldephysique.org]
- 9. flore.unifi.it [flore.unifi.it]
- 10. research.chalmers.se [research.chalmers.se]
Differentiating Phosphorous Nitride Polymorphs with Raman Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of phosphorous nitride (P₃N₅) polymorphs using Raman spectroscopy. Objective analysis of experimental data offers a valuable resource for materials characterization and development.
This compound (P₃N₅) has garnered significant interest for its potential applications in diverse fields, owing to its remarkable thermal and chemical stability. The existence of multiple crystalline forms, or polymorphs, each with distinct physical properties, necessitates precise and reliable characterization techniques. Raman spectroscopy has emerged as a powerful, non-destructive tool for differentiating these polymorphs by probing their unique vibrational modes. This guide details the Raman spectroscopic signatures of α-P₃N₅, γ-P₃N₅, δ-P₃N₅, and α'-P₃N₅, supported by experimental data and protocols.
Comparative Analysis of Raman Spectra
The differentiation of P₃N₅ polymorphs via Raman spectroscopy is based on the distinct peak positions and spectral features that arise from their different crystal structures and atomic arrangements. While α- and α'-P₃N₅ are composed of PN₄ tetrahedra, the high-pressure polymorphs γ-P₃N₅ and δ-P₃N₅ exhibit higher coordination numbers for phosphorus, with γ-P₃N₅ containing both PN₄ tetrahedra and PN₅ square pyramids, and δ-P₃N₅ featuring PN₆ octahedra.[1][2] These structural variations lead to unique vibrational fingerprints.
A summary of the characteristic Raman peaks for various P₃N₅ polymorphs is presented in the table below. It is important to note that the synthesis of several of these polymorphs occurs under high-pressure conditions, and their Raman spectra are often recorded in situ.
| Polymorph | Synthesis Pressure | Key Raman Peak Positions (cm⁻¹) | Reference |
| α-P₃N₅ | Ambient Pressure | 350, 520, 780 | |
| Ambient Pressure (partially crystalline) | 353 and a broader feature from 421-506 | [3] | |
| γ-P₃N₅ | > 11 GPa | Data not explicitly provided in search results | |
| δ-P₃N₅ | ~72 GPa | Qualitative description available, specific peaks not compiled | [4][5] |
| α'-P₃N₅ | Decompression from δ-P₃N₅ phase | Data not explicitly provided in search results | [2] |
Note: The Raman spectra of high-pressure phases are subject to pressure-induced shifts.
Experimental Protocols
The successful acquisition of high-quality Raman spectra for differentiating P₃N₅ polymorphs, particularly the high-pressure phases, requires specialized experimental setups. The following provides a generalized protocol based on methodologies reported in the literature.
High-Pressure Raman Spectroscopy in a Diamond Anvil Cell (DAC)
Objective: To obtain Raman spectra of P₃N₅ polymorphs under high-pressure conditions.
Materials and Equipment:
-
Diamond Anvil Cell (DAC)
-
Phosphorus precursor (e.g., black or red phosphorus)
-
Nitrogen (as a pressure medium and reactant)
-
Ruby spheres (for pressure calibration)
-
Raman spectrometer equipped with a microscope and a suitable laser source (e.g., 532 nm Nd:YAG)[6]
-
Laser heating system (for in situ synthesis)
Procedure:
-
Sample Loading: A small amount of the phosphorus precursor and a few ruby spheres are loaded into the sample chamber of the DAC gasket.
-
Pressurization: The DAC is sealed and pressurized. Nitrogen is typically used as the pressure-transmitting medium and also serves as the nitrogen source for the synthesis of P₃N₅.[7]
-
Pressure Measurement: The pressure inside the DAC is determined by measuring the fluorescence shift of the ruby spheres.
-
In situ Synthesis (for high-pressure polymorphs): The sample is heated to high temperatures (e.g., 2000-2500 K) using a focused laser beam to induce the reaction between phosphorus and nitrogen, leading to the formation of P₃N₅ polymorphs.[7][3]
-
Raman Spectroscopy:
-
The DAC is mounted on the microscope stage of the Raman spectrometer.
-
The laser is focused on the synthesized P₃N₅ sample.
-
Raman spectra are collected using appropriate acquisition parameters (e.g., laser power, accumulation time, and spectral grating). It is crucial to use a low laser power to avoid sample damage or unwanted phase transitions.
-
Spectra are recorded at various pressures to observe any phase transformations.
-
Visualizing Polymorphic Transformations
The relationships between the different this compound polymorphs are primarily governed by pressure. The following diagram illustrates the typical synthesis and transformation pathways.
Caption: Pressure-induced transformations of P₃N₅ polymorphs.
This workflow highlights that α-P₃N₅ is typically formed at ambient pressure, while γ-P₃N₅ and δ-P₃N₅ are high-pressure phases. The α'-P₃N₅ polymorph is interestingly obtained upon the decompression of the δ-P₃N₅ phase, indicating it is a metastable phase at ambient conditions.[2]
References
comparing the photocatalytic activity of doped vs undoped carbon nitride
A comprehensive analysis of doped versus undoped graphitic carbon nitride (g-C3N4) reveals that elemental doping significantly enhances photocatalytic activity across various applications, including hydrogen evolution, CO2 reduction, and pollutant degradation. This advancement is largely attributed to improved visible-light absorption, enhanced charge separation, and increased surface area.
Graphitic carbon nitride (g-C3N4), a metal-free polymer semiconductor, has garnered significant attention in photocatalysis due to its low cost, high stability, and suitable band structure.[1] However, pristine g-C3N4 suffers from limitations such as rapid recombination of photogenerated electron-hole pairs, a limited visible-light response, and a low surface area, which collectively hinder its photocatalytic efficiency.[2][3] To overcome these drawbacks, researchers have explored elemental doping as a key strategy to modify the electronic and structural properties of g-C3N4, leading to substantially improved performance.[2][4]
Enhanced Performance Across Key Applications: A Quantitative Comparison
The introduction of dopants, including metals and non-metals, has been shown to be a highly effective method for boosting the photocatalytic capabilities of g-C3N4. The following tables summarize the quantitative improvements observed in various studies.
Photocatalytic Hydrogen Evolution
Doping has been demonstrated to significantly increase the rate of hydrogen production from water splitting. For instance, co-doping with sulfur and potassium resulted in a hydrogen evolution rate 98 times higher than that of pristine g-C3N4.[5]
| Photocatalyst | Dopant(s) | H2 Evolution Rate (μmol g⁻¹ h⁻¹) | Sacrificial Agent | Co-catalyst | Light Source | Reference |
| Pristine g-C3N4 | - | 300 | Triethanolamine (TEOA) | 3 wt% Pt | Xe lamp (λ ≥ 395 nm) | [6] |
| Urea-derived g-C3N4 | - | 3300 | Triethanolamine (TEOA) | 3 wt% Pt | Xe lamp (λ ≥ 395 nm) | [6] |
| S-doped g-C3N4 (0.3SCN) | Sulfur | ~2400 (approx. 8x pristine) | Triethanolamine (TEOA) | in situ Pt | Visible light | [7] |
| K-doped g-C3N4 | Potassium | ~13x pristine | Triethanolamine (TEOA) | Not specified | Visible light | [8] |
| S, K co-doped g-C3N4 | Sulfur, Potassium | 8780 (98x pristine) | Not specified | Not specified | Visible light | [5] |
| P-doped g-C3N4 tube (P-CNT) | Phosphorus | 2749.3 | Not specified | Not specified | Not specified | [9] |
| NH3-CN-P | Phosphorus, Nitrogen defects | 11310 | Not specified | Not specified | Not specified | [10] |
| La, Co co-doped g-C3N4 | Lanthanum, Cobalt | 250 | Not specified | Not specified | Visible light | [8] |
Photocatalytic CO2 Reduction
Doping has also proven effective in enhancing the conversion of CO2 into valuable fuels like CO and CH4. For example, P and S co-doping extended the light absorption of g-C3N4 into the near-infrared region, significantly boosting the CO yield.[11]
| Photocatalyst | Dopant(s) | Product | Yield (μmol g⁻¹ h⁻¹) | Sacrificial Agent | Light Source | Reference |
| Pristine g-C3N4 (GCN) | - | CO | 6.2 | Not specified | Full-spectrum | [11] |
| P, S co-doped g-C3N4 (PSCN) | Phosphorus, Sulfur | CO | 92.5 | Not specified | Full-spectrum | [11] |
| P-doped inverse opal g-C3N4 (P-IO CN) | Phosphorus | CO | 31.22 | Not specified | Not specified | [5] |
| Co²⁺ doped TiO2/g-C3N4 | Cobalt | CO | 290 | Triethanolamine (TEOA) | > 350 nm | [5][12] |
| C, O co-doped g-C3N4 (OCCNx) | Carbon, Oxygen | CO | 34.97 | None | Not specified | [13] |
Photocatalytic Degradation of Organic Pollutants
The efficiency of g-C3N4 in breaking down organic pollutants is markedly improved through doping. For instance, Fe-doped g-C3N4 exhibited a 98.59% degradation of Brilliant Blue dye, a significant increase from the 7.6% achieved by its undoped counterpart.[14][15]
| Photocatalyst | Dopant(s) | Pollutant | Degradation Efficiency (%) | Time (min) | Light Source | Reference |
| Pristine g-C3N4 | - | Brilliant Blue | 7.6 | Not specified | Not specified | [14][15] |
| 15 wt% Fe-doped g-C3N4 | Iron | Brilliant Blue | 98.59 | Not specified | Not specified | [14][15] |
| P-doped g-C3N4 (0.1 PCN) | Phosphorus | Trimethoprim (TMP) | > 99 | 90 | 405 nm LED | [16] |
| Ag, B co-doped g-C3N4 | Silver, Boron | Rhodamine B (RhB) | 85 | 60 | Not specified | [4] |
The Underlying Mechanisms of Enhancement
The superior performance of doped g-C3N4 can be attributed to several key factors:
-
Narrowed Bandgap and Extended Light Absorption: Doping introduces new energy levels within the bandgap of g-C3N4, reducing the bandgap energy.[11][15] This allows the material to absorb a broader spectrum of visible and even near-infrared light, leading to the generation of more electron-hole pairs.[11]
-
Improved Charge Separation and Transfer: Dopants can act as electron traps, effectively separating the photogenerated electrons and holes and suppressing their recombination.[17][18] This increased charge carrier lifetime allows more electrons and holes to participate in photocatalytic reactions.
-
Increased Surface Area and Active Sites: The synthesis process for doped g-C3N4 can lead to materials with higher specific surface areas and more porous structures.[4][7] This provides more active sites for the adsorption of reactants and facilitates the photocatalytic process.
Experimental Methodologies
The synthesis of both doped and undoped g-C3N4, along with the evaluation of their photocatalytic activity, follows established experimental protocols.
Synthesis of Pristine Graphitic Carbon Nitride (g-C3N4)
A common method for synthesizing pristine g-C3N4 is through the thermal polymerization of nitrogen-rich precursors.[16]
Protocol:
-
Place a specific amount (e.g., 5.0 g) of melamine (B1676169) in a crucible with a lid.
-
Calcine the melamine in a muffle furnace at a specific temperature (e.g., 550 °C) for a set duration (e.g., 4 hours) in a static air atmosphere.
-
Allow the crucible to cool down to room temperature naturally.
-
The resulting pale orange-yellow powder is collected as pristine g-C3N4.[16]
Synthesis of Doped Graphitic Carbon Nitride
Doped g-C3N4 is typically synthesized by adding the dopant precursor to the g-C3N4 precursor before the thermal polymerization process.
Example Protocol (Phosphorus-doped g-C3N4):
-
A mixture of melamine and a phosphorus source (e.g., sodium hypophosphite) is ground together.
-
The mixture is then subjected to a similar thermal polymerization process as the pristine g-C3N4. The specific temperatures and times may be optimized for the particular dopant.[16]
Example Protocol (Sulfur-doped g-C3N4):
-
Sulfur-doped g-C3N4 can be prepared by the pyrolysis of thiourea (B124793).[19]
-
The thiourea is heated in a furnace to a specified temperature to induce polymerization and doping.
Example Protocol (Iron-doped g-C3N4):
-
Fe-doped g-C3N4 can be prepared by the thermal polycondensation of a mixture of melamine and an iron salt (e.g., ferric chloride).[14][15]
Evaluation of Photocatalytic Activity
The performance of the photocatalysts is assessed through various experiments depending on the target application.
Photocatalytic Hydrogen Evolution:
-
A specific amount of the photocatalyst (e.g., 60 mg) is suspended in an aqueous solution containing a sacrificial agent (e.g., 30 vol% triethanolamine).[7]
-
A co-catalyst, such as platinum, is often deposited in situ by adding a precursor like H2PtCl6.[7]
-
The suspension is placed in a reactor and irradiated with a light source (e.g., a Xe lamp with a specific cutoff filter for visible light).
-
The amount of hydrogen gas produced is periodically measured using a gas chromatograph.
Photocatalytic CO2 Reduction:
-
The photocatalyst is placed in a closed gas-circulation system.
-
A mixture of CO2 and water vapor is introduced into the system.
-
The system is irradiated with a light source (e.g., a halogen lamp).
-
The gaseous products, such as CO and CH4, are analyzed using a gas chromatograph.[12]
Photocatalytic Degradation of Organic Pollutants:
-
The photocatalyst is dispersed in an aqueous solution of the target pollutant (e.g., Rhodamine B, Brilliant Blue, Trimethoprim).
-
The suspension is stirred in the dark for a period to reach adsorption-desorption equilibrium.
-
The solution is then irradiated with a light source (e.g., a 405 nm LED).
-
The concentration of the pollutant is measured at regular intervals using a UV-Vis spectrophotometer to determine the degradation rate.[16]
Visualizing the Mechanisms
The following diagrams illustrate the fundamental processes involved in the photocatalytic activity of undoped and doped carbon nitride, as well as a typical experimental workflow.
Caption: Charge generation and recombination in undoped g-C3N4.
Caption: Enhanced charge separation in doped g-C3N4.
Caption: General experimental workflow for comparison.
References
- 1. Element-doped graphitic carbon nitride: confirmation of doped elements and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00264C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Efficient Photocatalytic H2 Evolution from Water using Visible Light and Structure-Controlled Graphitic Carbon Nitride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Recent Progress in Doped g-C3N4 Photocatalyst for Solar Water Splitting: A Review [frontiersin.org]
- 9. One-Dimensional P-Doped Graphitic Carbon Nitride Tube: Facile Synthesis, Effect of Doping Concentration, and Enhanced Mechanism for Photocatalytic Hydrogen Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Metal-doped carbon nitride: an all-in-one photocatalyst - EES Catalysis (RSC Publishing) DOI:10.1039/D3EY00123G [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Triphosphorus Pentanitride (P₃N₅) Polymorphs: Structure and Stability
Triphosphorus pentanitride (P₃N₅) is a binary phosphorus nitride that exists in several polymorphic forms, each exhibiting distinct structural characteristics and stability under varying pressure and temperature conditions.[1][2] This guide provides a comparative analysis of the known P₃N₅ polymorphs, including α-P₃N₅, α'-P₃N₅, β-P₃N₅, γ-P₃N₅, and δ-P₃N₅, with a focus on their structural properties and relative stability. The information is targeted towards researchers, scientists, and professionals in drug development who may encounter or utilize these materials in their work.
Structural and Physical Properties of P₃N₅ Polymorphs
The different polymorphs of P₃N₅ showcase a fascinating variety in their crystal structures, primarily differing in the coordination environment of the phosphorus atoms and the connectivity of the PNₓ polyhedra. This structural diversity leads to significant variations in their physical properties, such as density and incompressibility.[2][3]
| Property | α-P₃N₅ | α'-P₃N₅ | β-P₃N₅ | γ-P₃N₅ | δ-P₃N₅ |
| Crystal System | Monoclinic[4] | Monoclinic[5] | Orthorhombic[1] | Orthorhombic[6] | Monoclinic[7] |
| Space Group | C2/c[8] | P2₁/c[5] | Not fully determined[1] | Imm2[6] | C2/m[7] |
| Coordination | PN₄ tetrahedra[3][4] | PN₄ tetrahedra[5][9] | Stacking variant of α-P₃N₅[1][4] | PN₄ tetrahedra and PN₅ square pyramids[3][6] | PN₆ octahedra[3][7] |
| Density (g/cm³) | 2.77[3] | 3.11[3] | - | 3.65[3] | 5.27 (at 72 GPa)[3] |
| Bulk Modulus (K₀, GPa) | - | - | - | 130.27[10] | 322[5][9] |
| Synthesis Pressure | Atmospheric pressure[3] | Formed on decompression of δ-P₃N₅[5][9] | Atmospheric pressure[1] | > 6 GPa[8] | > 43 GPa[8] |
Stability and Phase Transitions
The stability of P₃N₅ polymorphs is highly dependent on pressure. At ambient conditions, α-P₃N₅ is a stable form.[3] As pressure increases, phase transformations occur, leading to the formation of denser polymorphs with higher coordination numbers for phosphorus.
The α-P₃N₅ polymorph transforms into γ-P₃N₅ at pressures around 6 GPa.[8] Further increases in pressure, exceeding 43 GPa, are predicted to favor the formation of the δ-P₃N₅ polymorph, which possesses a kyanite-type structure.[8] This high-pressure δ-P₃N₅ phase is ultra-incompressible and features phosphorus atoms exclusively in an octahedral coordination with nitrogen.[7][9] Upon decompression to below 7 GPa, δ-P₃N₅ transforms into a novel polymorph, α'-P₃N₅, which is stable at ambient conditions.[5][9] The β-P₃N₅ polymorph is considered a stacking variant of α-P₃N₅.[1][4]
Experimental Protocols
The synthesis and characterization of P₃N₅ polymorphs require specific experimental conditions, often involving high pressures and temperatures.
Synthesis of α-P₃N₅ and β-P₃N₅
Crystalline α-P₃N₅ and β-P₃N₅ can be synthesized by the reaction of hexachlorocyclotriphosphazene ((PNCl₂)₃) with ammonium (B1175870) chloride (NH₄Cl).[1]
Protocol:
-
A mixture of (PNCl₂)₃ and NH₄Cl is sealed in a glass ampule under an inert atmosphere.
-
The ampule is heated in a tube furnace at temperatures ranging from 770 to 1050 K for several hours.[1]
-
After cooling, the ampule is opened in an argon atmosphere.
-
Volatile byproducts such as NH₄Cl and HCl are removed by heating the product under vacuum at 500 K.[1]
-
The resulting product is a fine, colorless, crystalline powder.[1]
High-Pressure Synthesis of γ-P₃N₅ and δ-P₃N₅
The high-pressure polymorphs are typically synthesized from a starting material of α-P₃N₅ or by direct reaction of the elements under extreme conditions.
γ-P₃N₅ Synthesis:
-
Method 1: From α-P₃N₅: The α-P₃N₅ polymorph is subjected to high pressure (around 11 GPa) and high temperature (1500 °C) in a multianvil assembly.[6]
-
Method 2: Direct Synthesis: Phosphorus and nitrogen are directly reacted under high pressure (e.g., 9.1 GPa) and high temperature (2000-2500 K) using a laser-heated diamond anvil cell.[11][12]
δ-P₃N₅ Synthesis:
-
This polymorph is synthesized by laser-heating a sample of phosphorus and nitrogen in a diamond anvil cell to pressures above 72 GPa and temperatures exceeding 2600 K.[7]
Characterization Methods
A combination of analytical techniques is employed to characterize the different P₃N₅ polymorphs.
-
X-Ray Diffraction (XRD): Single-crystal and powder XRD are crucial for determining the crystal structure, lattice parameters, and phase purity of the polymorphs.[2][3]
-
Electron Microscopy: Techniques like electron diffraction (ED) and high-resolution transmission electron microscopy (HRTEM) are used to investigate the local structure and identify stacking disorders.[1]
-
Spectroscopy: ³¹P and ¹⁵N solid-state MAS NMR and FT-IR spectroscopy are used to probe the local chemical environments and bonding within the structures.[1]
-
Elemental Analysis: Combustion analysis is used to confirm the stoichiometric P:N ratio of 3:5.[3]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Triphosphorus pentanitride - Wikipedia [en.wikipedia.org]
- 3. webqc.org [webqc.org]
- 4. inorganic chemistry - What is the structure of N₅P₃? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. arxiv.org [arxiv.org]
- 6. High-Pressure Synthesis of γ-P3 N5 at 11 GPa and 1500 °C in a Multianvil Assembly: A Binary Phosphorus(V) Nitride with a Three-Dimensional Network Structure from PN4 Tetrahedra and Tetragonal PN5 Pyramids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A density functional study of phosphorus nitride P3N5: refined geometries, properties, and relative stability of alpha-P3N5 and gamma-P3N5 and a further possible high-pressure phase delta-P3N5 with kyanite-type structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Pressure and High-Temperature Chemistry of Phosphorus and Nitrogen: Synthesis and Characterization of α- and γ-P3N5 [research.chalmers.se]
A Comparative Guide to Phosphorous Nitride-Based Biosensors for Inflammatory Biomarker Detection
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Benchmark
The rapid and accurate detection of inflammatory biomarkers is critical in drug development and clinical diagnostics. This guide provides a comparative performance analysis of a novel phosphorous nitride-based sensor against alternative technologies for the detection of key inflammatory biomarkers, Serum Amyloid A (SAA) and C-Reactive Protein (CRP). All quantitative data is supported by published experimental findings.
Performance Benchmarking: this compound vs. The Field
The performance of immunosensors is evaluated based on several key metrics: the range of concentrations they can accurately measure (linear range), the lowest concentration they can reliably detect (limit of detection, LOD), and their sensitivity. The following tables summarize the performance of a cutting-edge 3D-phosphorus doped mesporous graphitic carbon nitride (P-g-C3N4) sensor and compare it with other electrochemical and standard analytical methods for SAA and CRP detection.
Table 1: Performance Comparison of Immunosensors for Serum Amyloid A (SAA) Detection
| Sensor Platform | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| 3D-P-g-C3N4 Immunosensor | 10 ng/mL - 100 µg/mL | 10 ng/mL | 23.9 µA log (mL ng⁻¹) cm⁻² | [1] |
| Amino-polyindole modified P-g-C3N4 | 5 ng/mL - 500 µg/mL | 5 ng/mL | 79.5 μA log (mL ng⁻¹) cm⁻² | [2] |
| Au-Pt Alloy Nanoparticle Immunosensor | 10 fg/mL - 10⁶ fg/mL | 7.0 fg/mL | Not Specified | |
| Polystyrene/Clay Nanofiber Immunosensor | 1 ng/mL - 200 ng/mL | 0.57 ng/mL | Not Specified | [3] |
| Standard Human SAA ELISA Kit | 4.69 ng/mL - 300 ng/mL | < 20 pg/mL | Not Specified | [4] |
Table 2: Performance Comparison of Immunosensors for C-Reactive Protein (CRP) Detection
| Sensor Platform | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Graphene Quantum Dot (GQD) Modified SPCE | 1 pg/mL - 100 ng/mL | 0.455 fg/mL | Not Specified | [5][6] |
| Ni-Doped Copper Ferrite Nanocomposite | 0.5 ng/mL - 500 ng/mL | 0.033 - 0.038 ng/mL | 0.68 - 5.43 Ω/ng cm² | [7] |
| Aptamer-based on GO/PDES/AuNPs | 0.001 ng/mL - 50 ng/mL | 0.0003 ng/mL | Not Specified | [8] |
| Nanochannel Array Modified SPCE | Not specified in abstract | Not specified | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of sensor performance. Below are the summarized experimental protocols for the fabrication of the benchmarked this compound-based immunosensor and a representative alternative.
Protocol 1: Fabrication of 3D-P-g-C3N4 Immunosensor for SAA Detection
This protocol is based on the work by Verma et al.[1].
-
Synthesis of 3D-P-g-C3N4: Three-dimensional phosphorus-doped porous graphitic carbon nitride is synthesized via a chemical process.
-
Functionalization: The synthesized P-g-C3N4 is functionalized with serine molecules.
-
Electrode Preparation: An indium tin oxide (ITO) coated glass electrode is cleaned and prepared.
-
Deposition: The functionalized nanomaterial (Ser/P-g-C3N4) is electrophoretically deposited onto the ITO electrode.
-
Antibody Immobilization: The electrode is biofunctionalized through the covalent immobilization of anti-SAA antibodies.
-
Blocking: Non-specific binding sites on the electrode surface are blocked using bovine serum albumin (BSA).
-
Electrochemical Analysis: The fabricated immunosensor is characterized and analyzed using cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS)[1].
Protocol 2: Fabrication of a Disposable Electrochemical Immunosensor for CRP Detection
This protocol is based on the work by Liu et al.[9].
-
Electrode Preparation: A screen-printed carbon electrode (SPCE) is used as the disposable support.
-
Surface Modification: A vertically-ordered mesoporous silica-nanochannel film (VMSF) is grown on an in-situ formed electrochemically reduced graphene oxide (ErGO) layer on the SPCE. The surface is then amine-functionalized (NH2-VMSF/ErGO/SPCE).
-
Aldehyde Functionalization: The amine-modified electrode is immersed in a 2% glutaraldehyde (B144438) (GA) solution for 1 hour at 37°C to create an aldehyde-modified surface.
-
Antibody Immobilization: The electrode is incubated in a 50 µg/mL CRP antibody solution for 1 hour at 37°C, allowing for covalent bonding.
-
Blocking: The electrode is immersed in a 1 mg/mL BSA solution to block any remaining non-specific binding sites.
-
Electrochemical Detection: The fabricated immunosensor is incubated with the CRP sample. The change in the electrochemical signal, measured by differential pulse voltammetry (DPV), is correlated to the CRP concentration[9].
Visualizing the Workflow and Sensing Mechanism
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental process and the underlying signaling pathway of the electrochemical immunosensors.
Experimental Workflow
This diagram outlines the key steps in the fabrication of a generic electrochemical immunosensor, from the initial synthesis of the nanomaterial to the final detection of the target analyte.
Signaling Pathway
This diagram illustrates the principle of signal generation in an electrochemical immunosensor. The binding of the target analyte to the immobilized antibodies on the electrode surface alters the electrochemical properties, leading to a measurable change in the signal.
References
- 1. 3D-phosphorus doped mesoporous graphitic carbon nitride based immunosensor for swine flu detection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Human SAA ELISA Kit (SAA1) (ab100635) | Abcam [abcam.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advancements in Electrochemical Biosensors for Alzheimer’s Disease Biomarkers Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Electrochemical Aptasensors for Detection of Biomarkers [mdpi.com]
- 9. Fabrication of a Disposable Electrochemical Immunosensor Based on Nanochannel Array Modified Electrodes and Gated Electrochemical Signals for Sensitive Determination of C-Reactive Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Electronic Band Gap of P3N5: Experimental Evidence vs. Theoretical Calculations
This guide provides a detailed comparison of the experimentally determined and theoretically calculated electronic band gap of various polymorphs of phosphorus nitride (P3N5). The content is tailored for researchers, scientists, and professionals in drug development who require a fundamental understanding of the electronic properties of this material.
Data Presentation
The electronic band gap of a material is a critical parameter that dictates its electrical conductivity and optical properties. For P3N5, several polymorphs exist, each exhibiting distinct electronic characteristics. The table below summarizes the reported experimental and calculated band gap values for the α, α', and δ phases of P3N5.
| P3N5 Polymorph | Experimental Band Gap (eV) | Calculated Band Gap (eV) | Band Gap Type |
| α-P3N5 | 5.87 ± 0.20[1][2] | 5.21[1][2][3][4] | Indirect[1][2][3] |
| α'-P3N5 | Not Reported | 3.45[3][4] | Direct[3] |
| δ-P3N5 | Not Reported | 2.8[3][4] | Indirect[3][4] |
Methodologies
A thorough understanding of the methodologies employed to determine the band gap is crucial for interpreting the data accurately.
The experimental band gap of α-P3N5 was determined using soft X-ray spectroscopy.[1][2] This technique involves the analysis of X-ray absorption and emission spectra to probe the electronic structure of the material.
Synthesis of α-P3N5: Pure, crystalline α-P3N5 was synthesized by the reaction of hexachlorocyclotriphosphazene ((PNCl2)3) and ammonium (B1175870) chloride (NH4Cl).[5] Stoichiometric amounts of the reactants were sealed in an evacuated quartz ampule and heated. The reaction mixture was held at 770 K for 12 hours and then at 1050 K for 24 hours.[5] After cooling, gaseous byproducts like hydrogen chloride were condensed using liquid nitrogen, and the ampule was opened under a pure argon atmosphere. Surface deposits were removed by heating in a vacuum at 500 K to obtain a fine, crystalline, colorless powder of P3N5.[5]
Spectroscopic Measurement: The band gap was determined by analyzing the onsets of the N K-edge X-ray emission spectroscopy (XES) and X-ray absorption spectroscopy (XAS) spectra. The energy difference between the leading edge of the absorption spectrum (conduction band minimum) and the trailing edge of the emission spectrum (valence band maximum) provides the experimental band gap value.
The calculated band gaps for the various P3N5 polymorphs were obtained using Density Functional Theory (DFT) calculations.[3][4][6]
α-P3N5, α'-P3N5, and δ-P3N5: For all three polymorphs, the electronic band structures were computed using the Perdew-Burke-Ernzerhof (PBE) approximation for the exchange-correlation functional within the framework of Kohn-Sham DFT.[3][4][6] It is noted that the PBE approximation can often underestimate the true band gap of semiconductors.[3][4] For the calculations of α- and γ-P3N5, the Quantum Espresso simulation suite was used with projector-augmented wave pseudopotentials.[6] A kinetic energy cutoff of 80 Ry for the plane waves and a 12 x 12 x 12 mesh for integration in the reciprocal space were employed.[6]
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the experimental and calculated electronic band gap of P3N5.
Caption: Workflow for comparing experimental and calculated P3N5 band gaps.
This guide highlights the synergy between experimental measurements and theoretical calculations in characterizing the electronic properties of advanced materials like P3N5. The presented data and methodologies offer a solid foundation for further research and application development.
References
- 1. researchgate.net [researchgate.net]
- 2. Experiment-Driven Modeling of Crystalline Phosphorus Nitride P3 N5 : Wide-Ranging Implications from a Unique Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. research.chalmers.se [research.chalmers.se]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Phosphorus Nitride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of phosphorus nitride (P₃N₅), a compound used in various chemical processes and applications. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle phosphorus nitride with care to avoid exposure and ensure stability. The toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling phosphorus nitride.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[2] | Protects against dust, vapors, and splashes. |
| Skin Protection | Compatible chemical-resistant gloves and clothing. Fire/flame resistant and impervious clothing is recommended.[1][2] | Prevents skin contact and exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. Use a full-face respirator in such cases.[1][2] | Protects against inhalation of dust and vapors. |
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Prevent the formation of dust and aerosols.[2][3] Use in a well-ventilated area and avoid inhalation.[1][2] After handling, wash hands and any exposed skin thoroughly.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep containers tightly closed.
Step-by-Step Disposal Protocol
The recommended method for the disposal of phosphorus nitride involves incineration by a licensed professional. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
1. Collection and Containment:
-
Collect waste phosphorus nitride in a suitable, closed, and properly labeled container.[1][2]
-
Ensure the container is compatible with the chemical and will not react with it.
2. Engage a Licensed Disposal Company:
-
Contact a licensed and certified chemical waste disposal company to handle the final disposal.
-
Provide them with the Safety Data Sheet (SDS) for phosphorus nitride to ensure they are aware of the material's properties and handling requirements.
3. Recommended Disposal Method:
-
The primary recommended disposal method is incineration.[1]
-
This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
This procedure must be carried out by trained professionals in a licensed facility.
4. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[2]
-
Ensure adequate ventilation.[1]
-
Avoid dust formation and breathing in any vapors, mist, or gas.[2][3]
-
Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[2]
-
Prevent the chemical from entering drains, soil, or surface water.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of phosphorus nitride.
Caption: Workflow for the safe disposal of phosphorus nitride.
By following these detailed procedures, your laboratory can ensure the safe and environmentally responsible disposal of phosphorus nitride, fostering a culture of safety and compliance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Phosphorous Nitride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling phosphorous nitride (P₃N₅), a material with distinct handling requirements. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE): A Multi-layered Defense
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards. | Protects against dust particles and potential splashes, preventing eye irritation or serious damage.[1][2] |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical-impermeable gloves (e.g., nitrile, neoprene - specific material to be determined by site-specific risk assessment). | Prevents skin contact with the compound.[1][3] Fire-resistant clothing is an added precaution. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] | Protects against inhalation of dust particles, which can cause respiratory irritation.[1] |
Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step methodology for the safe handling of this compound in a laboratory setting.
Engineering Controls and Preparation
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood with good airflow.[1]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3]
-
Restricted Access: The work area should be clearly demarcated, and access should be restricted to authorized personnel only.
-
Decontamination: Designate a specific area for donning and doffing PPE.
Personal Protective Equipment (PPE)
-
Donning: Before entering the designated handling area, don the following PPE in this order:
-
Inner layer of chemical-resistant gloves.
-
Fire/flame resistant lab coat or coveralls.
-
A second, outer layer of chemical-resistant gloves.
-
Tightly fitting safety goggles and a face shield.
-
A full-face respirator, if required by your institution's risk assessment.
-
Handling Procedures
-
Avoid Dust Formation: Handle this compound carefully to avoid the generation of dust.[1][2] Use non-sparking tools for transfers.[1]
-
Weighing: If weighing is necessary, perform it within the fume hood on a tared and covered container to minimize dust dispersion.
-
Spill Management: In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a sealed, labeled container for disposal. Do not use water to clean up spills.
Storage
-
Container: Store this compound in a tightly closed, properly labeled container.
-
Location: The storage area should be cool, dry, and well-ventilated.[1]
-
Incompatibilities: Store away from incompatible materials. Although specific incompatibilities for this compound are not detailed in the provided results, as a general precaution, store it away from strong oxidizing agents and moisture.
Waste Disposal
-
Containerization: All this compound waste, including contaminated PPE and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the logical flow of operations, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
